molecular formula C10H6ClNO3 B3024542 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 24796-59-6

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B3024542
CAS No.: 24796-59-6
M. Wt: 223.61 g/mol
InChI Key: FBHYBXRWVNVMRY-UHFFFAOYSA-N
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Description

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid ( 24796-59-6) is a high-purity quinoline derivative offered for research and development purposes. This compound is characterized as a yellow solid and should be stored sealed in dry conditions at 2-8°C to maintain stability . With a molecular formula of C 10 H 6 ClNO 3 and a molecular weight of 223.61 g/mol , this chemical serves as a versatile building block in organic synthesis. It is particularly valuable for constructing complex molecules, with its core structure being of significant interest in medicinal chemistry for the development of novel pharmacologically active compounds. Researchers should note that this product is intended for research applications only. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling procedures. This product is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

6-chloro-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHYBXRWVNVMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90906582
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10174-72-8
Record name 10174-72-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinolone class of molecules. This structural motif is the backbone of many synthetic antibacterial agents and other therapeutic candidates, making a thorough understanding of its physicochemical properties essential for any research and development endeavor.[1][2] This guide provides a detailed examination of the core physicochemical attributes of this compound, offering both quantitative data and the underlying scientific context. We delve into its molecular structure, solubility, acidity, and lipophilicity, and present standardized protocols for their experimental determination. The narrative is structured to provide not just data, but field-proven insights into how these properties influence the compound's behavior and potential applications in a drug discovery setting.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This compound is identified by the following key descriptors.

  • Chemical Name: this compound

  • CAS Number: 24796-59-6[3][4]

  • Molecular Formula: C₁₀H₆ClNO₃[3][5]

  • Molecular Weight: 223.61 g/mol [3][6]

  • PubChem Compound ID: 345398[5]

The molecule's architecture, featuring a chloro-substituted quinolone ring with a carboxylic acid at the 2-position, dictates its chemical behavior and interactions.

Caption: 2D Structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

The utility of a chemical entity in drug development is profoundly influenced by its physical and chemical properties. These parameters govern everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. The table below summarizes the key physicochemical data for the title compound, compiled from available databases and predictive models.

PropertyValue / ObservationSource / Rationale
Molecular Weight 223.61 g/mol [3][6]
Appearance Off-white to light yellow solidInferred from related quinolone structures.[7]
Melting Point >300 °CHigh melting points are characteristic of this class due to crystalline packing and hydrogen bonding. A related isomer, 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, has a melting point of 315 °C.[6]
Aqueous Solubility (LogS) Predicted to be low (-4 to -5 log mol/L)The rigid, aromatic core and chloro-substituent contribute to poor aqueous solubility, a common challenge with quinolone derivatives.[8]
Lipophilicity (XLogP3) ~2.3Based on the computed value for the closely related 6-Chloroquinoline-4-carboxylic acid. This indicates moderate lipophilicity.[9]
Acidity Constant (pKa) ~4-5 (Carboxylic Acid)Estimated based on the typical pKa range for aromatic carboxylic acids.[10][11] The quinolone nitrogen also possesses basicity, but the primary acidic proton is on the carboxyl group.

Methodologies for Physicochemical Characterization

To ensure scientific rigor, all physicochemical data must be verifiable through standardized experimental protocols. The following section outlines robust, self-validating methodologies for determining the critical properties of this compound.

Protocol: Melting Point Determination

The choice of the capillary method is based on its high accuracy and the small amount of sample required.

Workflow: Melting Point Determination

Caption: Standard workflow for capillary melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the compound is thoroughly dried to remove any residual solvent, which can depress the melting point. The sample should be a fine, homogeneous powder.

  • Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus (such as a Thiele tube with mineral oil or a digital instrument).

  • Heating and Observation: The sample is heated at a controlled rate. The crucial observation is the temperature range over which the solid transitions to a liquid. A sharp melting range (e.g., < 1°C) is indicative of high purity.

Protocol: Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method (OECD Guideline 105) for determining the intrinsic aqueous solubility of a compound, chosen for its reliability in establishing thermodynamic equilibrium.

Step-by-Step Methodology:

  • System Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) in a constant-temperature bath (typically 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: The suspension is allowed to settle, followed by centrifugation or filtration (using a filter that does not bind the analyte) to separate the saturated aqueous solution from the undissolved solid.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The process should be repeated to ensure that extending the equilibration time does not result in a higher measured concentration, confirming that equilibrium was achieved.

Protocol: Acidity Constant (pKa) Determination

Potentiometric titration is a direct and accurate method for determining the pKa of acidic and basic functional groups.

Step-by-Step Methodology:

  • Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent system, often a co-solvent like water/methanol, to ensure adequate solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its conjugate base. This point can be determined from the first derivative of the titration curve.

Significance in a Drug Development Context

The physicochemical properties detailed above are not mere academic data points; they are critical predictors of a molecule's behavior and viability as a drug candidate.

  • Solubility and Dissolution: The predicted low aqueous solubility is a significant hurdle for oral drug delivery.[8] For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. This property suggests that formulation strategies, such as creating a salt form (e.g., sodium salt of the carboxylic acid) or using amorphous solid dispersions, would be necessary to achieve adequate bioavailability.

  • Acidity (pKa) and Absorption: With an estimated pKa of ~4-5, the carboxylic acid group will be predominantly deprotonated and negatively charged at the physiological pH of the intestines (~6.0-7.5).[10] This ionized state enhances solubility in the aqueous intestinal environment but can hinder passive diffusion across the lipid-rich cell membranes of the intestinal wall. The overall absorption is therefore a balance between dissolution and permeability.

  • Lipophilicity (LogP): The estimated LogP of ~2.3 is within the "drug-like" range (often cited as 0-3).[8] This moderate lipophilicity suggests the compound should have a reasonable ability to partition into and cross biological membranes, which is essential for reaching its target site of action after absorption. It strikes a balance, avoiding the pitfalls of being too hydrophilic (poor membrane crossing) or too lipophilic (poor aqueous solubility, potential for high metabolic turnover or toxicity).

Conclusion

This compound presents a physicochemical profile characteristic of many quinolone-based drug candidates. It is a high-melting, crystalline solid with limited aqueous solubility and moderate lipophilicity. Its key functional group, the carboxylic acid, dictates its acidic nature and will be ionized at physiological pH. This profile highlights both opportunities and challenges for its development as a therapeutic agent. While its core structure is promising and its lipophilicity is favorable for membrane permeation, its poor solubility requires dedicated formulation science to unlock its therapeutic potential. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to advance this compound or its analogs through the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345398, this compound. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484158, 6-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 485378, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2806356, 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 6-chloro-2,4-quinolinedicarboxylic acid. Retrieved from [Link]

  • Zhonghan. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2. Retrieved from [Link]

  • Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Retrieved from [Link]

  • Cîrîc, A., et al. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Aollikus. (n.d.). 24796-59-6 | this compound. Retrieved from [Link]

  • Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Raju, I., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44721404, 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4132142, 2-oxo-1,2-Dihydroquinoline-4-carboxylate. Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Retrieved from [Link]

  • Baraznenok, I. L., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • Baraznenok, I. L., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. ResearchGate. Retrieved from [Link]

  • Ukrainets, I. V., et al. (2009). 4-HYDROXYQUINOL-2-ONES. 87. UNUSUAL SYNTHESIS OF 1-R-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID PYRIDYLAMIDES. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide delves into the mechanistic underpinnings of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a member of the quinolone family. While direct comprehensive studies on this specific molecule are not extensively published, this document synthesizes data from closely related analogs to postulate its likely biological targets and mechanisms of action. By examining the structure-activity relationships of homologous series, we can infer potential therapeutic applications and guide future research. This paper will focus on the probable inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, as a primary mechanism, while also exploring other plausible biological activities characteristic of the quinoline carboxylic acid chemotype.

Introduction: The Quinoline Carboxylic Acid Scaffold

Quinoline carboxylic acids are a privileged class of heterocyclic compounds, with derivatives demonstrating a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1] The core structure, a fusion of a benzene ring and a pyridine ring, offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity. The substitution pattern on the quinoline ring system, including the position of the carboxylic acid group and the nature of other substituents, dictates the compound's interaction with specific biological targets.

The subject of this guide, this compound, features a chlorine atom at the 6-position, a ketone at the 4-position, and a carboxylic acid at the 2-position. These features are critical in determining its electronic and steric properties, and thus its potential biological function.

Primary Putative Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Based on extensive research into structurally related quinoline carboxylic acids, the most probable mechanism of action for this compound is the inhibition of dihydroorotate dehydrogenase (DHODH).[2] DHODH is the fourth enzyme in the de novo pyrimidine biosynthetic pathway, a critical process for cell proliferation.

The Role of DHODH in Cellular Proliferation

DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis. Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest and apoptosis.

Structural Basis for DHODH Inhibition by Quinoline Carboxylic Acids

Structure-activity relationship (SAR) studies of quinoline-4-carboxylic acid analogs have identified three crucial regions for DHODH inhibition:[2]

  • C2 Position: Requires bulky, hydrophobic substituents.

  • C4 Position: A carboxylic acid is essential for activity, likely forming a salt bridge with key residues in the enzyme's active site.

  • Benzo Portion of the Quinoline Ring: Substitutions in this region can modulate potency.

While the target compound is a quinoline-2-carboxylic acid, the fundamental pharmacophoric elements for DHODH inhibition are present. The planar quinoline ring can engage in hydrophobic interactions within the enzyme's binding pocket, and the carboxylic acid can form critical electrostatic interactions. The chloro-substituent at the 6-position likely influences the electronic properties and binding affinity.

Other Potential Mechanisms of Action

The versatility of the quinoline scaffold suggests that this compound may exhibit other biological activities.

Anti-inflammatory and Analgesic Activity

Derivatives of 4-oxo-quinoline-2-carboxylic acid have been synthesized and evaluated as anti-inflammatory and analgesic agents.[3] These studies suggest that this class of compounds may inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Docking studies have shown that these molecules can fit into the active sites of both COX-1 and COX-2.[3]

Antibacterial Activity

The 4-quinolone core is famously associated with a major class of antibiotics, the fluoroquinolones. These drugs target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome and cell death.[1] While the specific substitution pattern of this compound differs from typical fluoroquinolones, the underlying scaffold suggests that some level of antibacterial activity is plausible.

Antiviral Activity

A ribonucleoside derivative of a closely related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid, has been shown to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme.[4] This indicates that the chloro-oxo-quinoline core can serve as a scaffold for the development of antiviral agents.

Visualization of Putative Signaling Pathway

The following diagram illustrates the proposed primary mechanism of action through the inhibition of the de novo pyrimidine biosynthesis pathway.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Action Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Compound This compound Inhibition Compound->Inhibition Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Inhibition->Cell_Cycle_Arrest

Caption: Putative inhibition of DHODH by this compound, leading to the disruption of pyrimidine synthesis and cell cycle arrest.

Comparative Activity of Structurally Related Compounds

To provide context for the potential potency of this compound, the following table summarizes the inhibitory concentrations (IC₅₀) of related quinoline carboxylic acids against DHODH.

Compound ID2-SubstituentDHODH IC₅₀ (µM)Reference
Brequinar analog2'-Fluoro-1,1'-biphenyl-4-yl0.250 ± 0.11[5]
41Substituted pyridine0.0097 ± 0.0014[5]
43Substituted pyridine0.0262 ± 0.0018[5]

Experimental Protocols

The following are representative protocols for assessing the proposed mechanisms of action.

DHODH Inhibition Assay (Enzymatic)

This assay determines the direct inhibitory effect of the compound on DHODH enzyme activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100.

    • Recombinant human DHODH enzyme.

    • Substrates: Dihydroorotate and Coenzyme Q10.

    • Detection Reagent: Dichlorophenolindophenol (DCIP).

    • Test Compound: this compound dissolved in DMSO.

  • Assay Procedure:

    • Add assay buffer, DHODH enzyme, and varying concentrations of the test compound to a 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding dihydroorotate, Coenzyme Q10, and DCIP.

    • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

    • Calculate the rate of reaction and determine the IC₅₀ value of the test compound.

DHODH_Assay Start Start Prepare_Reagents Prepare Reagents Start->Prepare_Reagents Add_Components Add Buffer, Enzyme, and Test Compound to Plate Prepare_Reagents->Add_Components Incubate Incubate at RT Add_Components->Incubate Add_Substrates Add Substrates and Detection Reagent Incubate->Add_Substrates Measure_Absorbance Measure Absorbance at 600 nm Add_Substrates->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro DHODH enzyme inhibition assay.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HCT-116, A549) in appropriate media.

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound.

    • Incubate for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently limited in the public domain, a strong case can be made for its role as a potential inhibitor of DHODH based on the well-established structure-activity relationships of related quinoline carboxylic acids. This primary putative mechanism suggests its potential as an antiproliferative agent. Furthermore, the inherent versatility of the quinoline scaffold implies that other activities, such as anti-inflammatory and antimicrobial effects, cannot be discounted and warrant investigation.

Future research should focus on direct enzymatic and cellular assays to confirm the inhibitory activity against DHODH and other potential targets. Elucidating the precise molecular interactions through techniques such as X-ray crystallography would provide invaluable insights for the rational design of more potent and selective analogs. The existing use of this compound as a synthetic intermediate for Factor Xa inhibitors also highlights the utility of the quinoline-2-carboxylic acid scaffold in developing therapeutics for a range of diseases.

References

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
  • Althuis, T. H., et al. (1980). Structure-activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry, 23(3), 262-269.
  • BenchChem. (2025). Structure-activity relationship of quinoline carboxylic acids.
  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
  • BenchChem. (2025). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery.
  • EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345398, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 485378, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2806356, 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118934704, US10065928, Example 8. Retrieved from [Link]

  • TargetMol. (n.d.). 4 oxo 1,4 dihydroquinoline 2 carboxylic acid.
  • Hutton, C. A., et al. (2008). Irreversible inhibition of dihydrodipicolinate synthase by 4-oxo-heptenedioic acid analogues. Organic & Biomolecular Chemistry, 6(23), 4342-4349.
  • Fayed, B. E., et al. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(10), 561-569.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118934603, US10065928, Example 22. Retrieved from [Link]

  • Shmidt, M. S., et al. (2016). Polyfunctional 4-quinolinones. Synthesis of 2-substituted 3-hydroxy-4-oxo-1,4-dihydroquinolines. Tetrahedron Letters, 57(10), 1134-1137.
  • Asif, M. (2015). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Journal of Chemistry.
  • de Souza, T. M., et al. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV Research, 6(3), 209-217.
  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363.
  • Otero-Gonzalez, V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16088.
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  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568.

Sources

A Comprehensive Guide to the Structure Elucidation of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Quinolone carboxylic acids represent a foundational scaffold in medicinal chemistry, forming the core of many antibacterial agents.[1][2] Their biological activity is intrinsically linked to their precise molecular architecture. Therefore, the unambiguous confirmation of their structure is a critical step in drug discovery and development. This guide provides an in-depth, multi-technique approach to the structure elucidation of a specific analog, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

As a Senior Application Scientist, my objective is not merely to present data, but to construct a logical, self-validating narrative. We will treat the molecule as an unknown, using the combined power of modern analytical techniques to piece together its identity. Each step is chosen for a specific reason, and the data from each technique will be used to corroborate the findings of the others, ensuring the highest degree of confidence in the final assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and rigorous understanding of structure elucidation workflows.

Chapter 1: The Analytical Strategy

The cornerstone of modern structure elucidation is the synergistic use of multiple spectroscopic and spectrometric techniques.[3] No single method provides a complete picture, but together they offer a comprehensive and cross-validated structural profile. Our strategy for analyzing this compound is based on this principle.

The molecular formula is C₁₀H₆ClNO₃, with a molecular weight of 223.61 g/mol .[4][5][6] Our approach will be to confirm this formula and then systematically map the connectivity of every atom.

The workflow is as follows:

  • Mass Spectrometry (MS): To determine the precise molecular weight, confirm the molecular formula, and identify the presence of chlorine through its characteristic isotopic pattern.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule, providing a high-level overview of its chemical nature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D): To map the carbon-hydrogen framework, establish atom connectivity, and define the substitution pattern on the aromatic ring.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic structure and confirm the presence of the conjugated quinolone system.

This multi-pronged approach ensures that our final structure is supported by layers of complementary evidence.

G cluster_0 Structure Elucidation Workflow Unknown Unknown Sample (Hypothesized C₁₀H₆ClNO₃) MS Mass Spectrometry (MS) Unknown->MS Parallel Analysis IR Infrared (IR) Spectroscopy Unknown->IR Parallel Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR Parallel Analysis UV UV-Vis Spectroscopy Unknown->UV Parallel Analysis Data_Integration Data Synthesis & Cross-Validation MS->Data_Integration IR->Data_Integration NMR->Data_Integration UV->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure Irrefutable Proof

Caption: Overall workflow for structure elucidation.

Chapter 2: Mass Spectrometry - The Molecular Blueprint

Expertise & Rationale: Mass spectrometry is our first port of call because it provides the most fundamental piece of information: the molecular weight. For halogenated compounds, it offers an immediate, unambiguous clue. The natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl) creates a distinctive M+ and M+2 ion peak pattern with an intensity ratio of approximately 3:1. Observing this pattern is strong evidence for the presence of a single chlorine atom.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution ESI-TOF mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

Data Interpretation & Insights

The primary goal is to find the protonated molecular ion, [M+H]⁺. For C₁₀H₆ClNO₃, the expected monoisotopic mass of the neutral molecule is 223.0036. Therefore, the [M+H]⁺ ion should appear at m/z 224.0114.

Table 1: Expected High-Resolution Mass Spectrometry Data

Ion Calculated m/z ([M+H]⁺) Observed m/z Assignment
[C₁₀H₇³⁵ClNO₃]⁺ 224.0114 ~224.011 Molecular Ion ([M+H]⁺)
[C₁₀H₇³⁷ClNO₃]⁺ 226.0085 ~226.008 Isotopic Ion ([M+2+H]⁺)
[C₁₀H₇ClNO₂]⁺ 196.0165 ~196.016 Loss of CO

| [C₉H₆ClNO]⁺ | 179.0138 | ~179.013 | Loss of COOH |

The fragmentation pattern of quinolones often involves the loss of small, stable neutral molecules like water, carbon monoxide, and carbon dioxide from the carboxylic acid group.[7][8] The loss of the entire carboxyl radical (•COOH) is also a common pathway.[8]

G M [M+H]⁺ m/z 224/226 frag1 [M+H - CO]⁺ m/z 196/198 M->frag1 - CO frag2 [M+H - COOH]⁺ m/z 179/181 M->frag2 - •COOH

Caption: Key fragmentation pathways in mass spectrometry.

Chapter 3: Infrared Spectroscopy - Identifying the Actors

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique perfect for identifying the functional groups within a molecule.[9][10] For our target structure, we expect to see characteristic vibrations for the carboxylic acid (O-H and C=O), the ketone (C=O), the secondary amine within the ring (N-H), the aromatic ring (C=C and C-H), and the carbon-chlorine bond (C-Cl). The presence of two distinct carbonyl peaks would be a key piece of evidence.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation & Insights

The IR spectrum provides a "fingerprint" of the molecule's functional groups. Comparison with literature values for similar quinolone structures helps in making confident assignments.[11][12]

Table 2: Expected Infrared Absorption Frequencies

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3300 - 2500 (broad) O-H stretch Carboxylic Acid
~3100 N-H stretch 1,4-dihydroquinoline ring
~1720 C=O stretch Carboxylic Acid Carbonyl
~1660 C=O stretch C4-Ketone Carbonyl
1620 - 1580 C=C stretch Aromatic & Quinolone Ring
~1300 C-N stretch Amine

| ~750 | C-Cl stretch | Aryl Halide |

The broadness of the O-H stretch is due to hydrogen bonding. The two distinct C=O stretches are crucial: the carboxylic acid carbonyl is typically at a higher wavenumber than the conjugated ketone at the C4 position.[13] This separation confirms the presence of both functionalities.

Chapter 4: NMR Spectroscopy - The Grand Unveiling

Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed structure of organic molecules.[3] ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon skeleton. Critically, 2D NMR experiments like COSY, HSQC, and HMBC establish the connectivity between these atoms, allowing us to piece the puzzle together definitively.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to ensure that the acidic N-H and O-H protons are observable.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

¹H NMR Data Interpretation

We expect 6 distinct signals in the ¹H NMR spectrum: 4 in the aromatic/vinylic region and 2 exchangeable protons.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.5 (very broad) s 1H COOH Deshielded acidic proton.
~12.0 (broad) s 1H N1-H Deshielded amide-like proton.
~8.1 d 1H H5 Ortho-coupled to H7. Deshielded by proximity to C4=O.
~7.8 dd 1H H7 Ortho-coupled to H8, meta-coupled to H5.
~7.6 d 1H H8 Ortho-coupled to H7.

| ~7.0 | s | 1H | H3 | No adjacent protons, hence a singlet. |

¹³C NMR Data Interpretation

The structure has 10 carbon atoms, and due to molecular asymmetry, we expect to see 10 distinct signals in the ¹³C NMR spectrum.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type Assignment
~178 C C4 (Ketone)
~167 C COOH
~145 C C2
~138 C C8a
~133 CH C5
~130 C C6
~127 CH C7
~125 C C4a
~120 CH C8

| ~110 | CH | C3 |

2D NMR: Confirming Connectivity

While ¹H and ¹³C NMR provide the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Would show a correlation between H7 and H8, and between H7 and H5, confirming their positions on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Would connect each proton signal (H3, H5, H7, H8) to its directly attached carbon signal (C3, C5, C7, C8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the core structure. It reveals 2- and 3-bond correlations between protons and carbons.

G cluster_0 Key HMBC Correlations H3 H3 C2 H3->C2 ²J C4 H3->C4 ²J H5 H5 H5->C4 ³J C6 H5->C6 ²J C8a H5->C8a ³J H7 H7 H7->C6 ²J C5 H7->C5 ²J NH N-H NH->C2 ²J NH->C8a ²J C4a

Caption: Key 2- and 3-bond HMBC correlations.

Observing a correlation from the singlet H3 proton to both the C2 and C4 carbons, and from the N-H proton to C2 and C8a, would lock in the quinolone ring structure. Correlations from H5 to C4 and C8a would unambiguously place the benzene ring.

Chapter 5: UV-Vis Spectroscopy - The Electronic Signature

Expertise & Rationale: UV-Vis spectroscopy probes the conjugated π-electron system of a molecule.[14][15] The 4-oxo-1,4-dihydroquinoline core is an extensive chromophore. The absorption of UV light corresponds to the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. The position of the absorption maximum (λₘₐₓ) is characteristic of the conjugated system.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance from 200 nm to 600 nm, using ethanol as a blank.

Data Interpretation & Insights

Molecules with carbonyl groups often show a weak absorbance at longer wavelengths corresponding to an n→π* transition, and stronger absorbances at shorter wavelengths from π→π* transitions.[16] For the quinolone system, we expect to see multiple strong absorption bands.

Table 5: Expected UV-Vis Absorption Maxima

Approx. λₘₐₓ (nm) Transition Type Associated Chromophore
~330-350 π→π* Extended quinolone conjugation
~250-270 π→π* Benzene and quinolone system

| >300 (weak) | n→π* | C4=O carbonyl group |

These absorption bands confirm the presence of the large, conjugated electronic system that defines the 4-quinolone structure.

Conclusion: A Unified Structural Verdict

The structure of this compound is confirmed through the cohesive and mutually reinforcing data from four independent analytical techniques.

  • Mass Spectrometry established the correct molecular formula, C₁₀H₆ClNO₃, and confirmed the presence of a single chlorine atom via the 3:1 isotopic ratio at m/z 224/226 [M+H]⁺.

  • IR Spectroscopy identified all key functional groups: a carboxylic acid (broad O-H, C=O at ~1720 cm⁻¹), a conjugated ketone (C=O at ~1660 cm⁻¹), an N-H group, an aromatic ring, and a C-Cl bond.

  • NMR Spectroscopy provided the definitive map. ¹H and ¹³C spectra showed the correct number of protons and carbons. 2D NMR, particularly HMBC, unequivocally established the connectivity, confirming the 6-chloro substitution pattern and the placement of the carboxylic acid at the C2 position.

  • UV-Vis Spectroscopy verified the electronic nature of the molecule, showing absorptions consistent with the extended π-conjugated system of the 4-quinolone core.

Each piece of data validates the others, leaving no ambiguity. This systematic, evidence-based workflow exemplifies the rigorous standards required in modern chemical and pharmaceutical research, ensuring that the molecule in the vial is precisely the molecule we intend it to be.

References

  • ResearchGate. (2025). Infrared spectra and the structure of drugs of the fluoroquinolone group. Available at: [Link]

  • MDPI. (n.d.). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Available at: [Link]

  • International Journal of Chemistry Studies. (n.d.). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. Available at: [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • PubMed. (2006). Vibrational spectra study on quinolones antibiotics. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | this compound. Available at: [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available at: [Link]

  • ResearchGate. (n.d.). Structures of quinolones ( = fluoroquinolones)*. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

  • ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]

  • YouTube. (2021). Conjugation & UV-Vis Spectroscopy: Crash Course Organic Chemistry #41. Available at: [Link]

  • ResearchGate. (2025). Development and Application of Second-Order Methods for UV-VIS Spectroscopy of Organic Molecules. Available at: [Link]

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Unveiling the Therapeutic Landscape of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Derivatives: A Guide to Biological Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent planarity, coupled with sites for chemical modification, allows for the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive exploration of the known and emerging biological targets of derivatives from this chemical class, delving into their mechanisms of action and the experimental methodologies used for their characterization.

Foundational Targets: Bacterial Type II Topoisomerases

The most established and clinically significant targets for quinolone derivatives are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial survival, managing DNA topology during replication, transcription, and repair. Inhibition of these targets leads to the cessation of DNA synthesis and ultimately, bacterial cell death.[2]

Mechanism of Action: Quinolone derivatives function by stabilizing the covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. This "cleavable complex" stalls the DNA replication fork, triggering a cascade of events including the production of reactive oxygen species and the induction of the SOS response, culminating in bactericidal activity.

The primary target often depends on the bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the preferential target, while in Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is typically the primary site of action.[1][2]

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer containing ATP.

  • Compound Addition: Add the this compound derivative at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow the enzymatic reaction to proceed.

  • Quenching: Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS) and proteinase K, followed by incubation to digest the enzyme.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Quantification: Quantify the band intensities to determine the concentration at which the compound inhibits 50% of the supercoiling activity (IC50).

G cluster_workflow Target Validation Workflow prep Prepare Reaction Mix (Plasmid, Gyrase, ATP) add_cpd Add Quinolone Derivative prep->add_cpd incubate Incubate at 37°C add_cpd->incubate quench Stop Reaction (SDS/Proteinase K) incubate->quench gel Agarose Gel Electrophoresis quench->gel analyze Analyze Band Intensity (Determine IC50) gel->analyze

Caption: Workflow for DNA Gyrase Supercoiling Assay.

Antiviral Activity: Inhibition of Retroviral Enzymes

Select derivatives of the quinolone scaffold have demonstrated potent antiviral activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). The primary targets in this context are key viral enzymes essential for the retroviral life cycle.

Key Viral Targets:

  • HIV-1 Reverse Transcriptase (RT): This enzyme is responsible for transcribing the viral RNA genome into DNA. A notable derivative, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)-quinoline-3-carboxylic acid, has been shown to inhibit HIV-1 replication by targeting RT, with an EC50 of 1.5 µM in peripheral blood mononuclear cells.[3]

  • HIV-1 Integrase (IN): This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. The 4-oxo-quinoline-3-carboxylic acid core serves as a key pharmacophore that can chelate essential magnesium ions in the integrase active site, leading to inhibition.[4]

G cluster_targets Points of Inhibition HIV HIV-1 Virion RNA Viral RNA HIV->RNA DNA Viral DNA RNA->DNA Inhibition by Quinolone Deriv. Integration Integration into Host Genome DNA->Integration Inhibition by Quinolone Deriv. RT Reverse Transcriptase (RT) Replication Viral Replication Integration->Replication IN Integrase (IN)

Caption: Inhibition points in the HIV-1 life cycle.

Anticancer Potential: Diverse Mechanisms of Action

The quinolone scaffold has emerged as a promising template for the development of novel anticancer agents. Derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancers.[5] Unlike their well-defined antibacterial targets, the anticancer mechanisms are more varied.

Identified Anticancer Targets and Mechanisms:

  • Induction of Apoptosis and Cell Cycle Arrest: Many quinolone derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell cycle, often at the G2 or S phase.[5] This is frequently accompanied by chromatin condensation and nuclear fragmentation.[5]

  • DNA Interaction: The planar nature of the quinoline ring allows for intercalation into DNA, disrupting DNA replication and transcription in cancer cells.[5]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthetic pathway, which is often upregulated in proliferating cancer cells. Certain quinoline-4-carboxylic acid analogs have been identified as potent inhibitors of DHODH, thereby starving cancer cells of the necessary building blocks for DNA and RNA synthesis.[6]

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

DerivativeCell LineActivity (IC50) / % InhibitionReference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-782.9% inhibition[5]
Novel 6-chloro-quinazolin derivatives (Compound 5a)MGC-80331.7% apoptosis @ 10µM[7]
Novel 6-chloro-quinazolin derivatives (Compound 5f)Bcap-3721.9% apoptosis @ 10µM[7]

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinolone derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Emerging and Exploratory Targets

Research continues to uncover novel biological targets for quinolone derivatives, expanding their potential therapeutic applications beyond traditional antibacterial and antiviral roles.

  • Leishmania major N-myristoyltransferase (LmNMT): In silico studies, including inverse virtual screening and molecular dynamics simulations, have identified LmNMT as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives.[8] This enzyme is vital for the survival and virulence of the Leishmania parasite, making it a promising target for new antileishmanial drugs.[8]

  • Cell Division Protein FtsZ: The filamentous temperature-sensitive protein Z (FtsZ) is a bacterial tubulin homolog that is essential for cytokinesis. It has been identified as a potential target for novel quinoline derivatives, offering an alternative mechanism to combat bacteria, especially resistant strains like S. aureus.[2]

G cluster_targets Biological Target Classes Core This compound Core Antibacterial Antibacterial DNA Gyrase Topoisomerase IV FtsZ Core->Antibacterial:f0 Antiviral Antiviral (HIV-1) Reverse Transcriptase Integrase Core->Antiviral:f0 Anticancer Anticancer DNA Intercalation DHODH Core->Anticancer:f0 Antiparasitic Antiparasitic LmNMT Core->Antiparasitic:f0

Caption: Diverse biological targets of the quinolone core.

References

  • DNA Gyrase as a Target for Quinolones. National Institutes of Health (NIH). [Link]

  • Different quinolone derivatives obtained by substituting different... ResearchGate. [Link]

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  • Easy-To-Access Quinolone Derivatives Exhibiting Antibacterial and Anti-Parasitic Activities. MDPI. [Link]

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. National Institutes of Health (NIH). [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. [Link]

  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed. [Link]

  • The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. PubMed. [Link]

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  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]

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The Enduring Scaffold: A Technical Guide to the Discovery and Strategic Synthesis of Quinoline-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline-2-carboxylic acid moiety, a deceptively simple heterocyclic scaffold, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery. From its early discovery as a metabolic byproduct to its current status as a privileged structural motif, its journey is a testament to the enduring power of fundamental organic chemistry in addressing complex biological questions. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of quinoline-2-carboxylic acids. It is intended for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a causal narrative that elucidates the "why" behind the "how" of synthetic strategies and biological applications. We will delve into the seminal synthetic reactions that have become workhorses for accessing this scaffold, provide detailed, field-tested protocols, and contextualize their application in the development of novel therapeutics.

Introduction: The Quinoline-2-Carboxylic Acid Core

Quinoline-2-carboxylic acid, also known as quinaldic acid, is an aromatic heterocyclic compound characterized by a fused benzene and pyridine ring system, with a carboxylic acid group at the 2-position.[1] This seemingly minor positional isomerism, compared to its 4-carboxylic acid counterpart, imparts a unique set of physicochemical properties that have been exploited to great effect in medicinal chemistry. The proximity of the nitrogen atom and the carboxylic acid group allows for bidentate chelation of metal ions, a feature that underpins some of its biological activities.[1][2] Furthermore, the rigid, planar structure of the quinoline ring serves as an excellent scaffold for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets.[1]

The significance of the quinoline core extends far beyond this single isomer, with quinoline alkaloids representing a vast and diverse class of natural and synthetic compounds with a broad spectrum of bioactivities.[3] From the historic antimalarial quinine, isolated in 1820, to the potent anticancer agent camptothecin, quinoline-based structures have consistently yielded groundbreaking therapeutics.[3] This guide will focus specifically on the 2-carboxylic acid derivatives, a subclass that has demonstrated significant potential in areas including oncology, inflammation, and infectious diseases.[4][5]

A Historical Perspective: From Canine Urine to Chemical Synthesis

The story of quinoline-2-carboxylic acids begins not in a chemist's flask, but in the realm of natural product chemistry. In 1853, the eminent German chemist Justus von Liebig first isolated a substance from dog urine which he named Kynurensäure (kynurenic acid).[6][7] This compound, later identified as 4-hydroxyquinoline-2-carboxylic acid, was one of the first metabolites of the amino acid L-tryptophan to be discovered.[6][7] For many years, it was considered merely a metabolic waste product.[8] However, in the 1980s, kynurenic acid was found to possess neuroactive properties, acting as an antagonist of excitatory amino acid receptors, which sparked renewed interest in its biological role and that of related quinoline carboxylic acids.[6][7]

The late 19th century was a golden age for synthetic organic chemistry, and the burgeoning interest in coal tar derivatives and alkaloids led to the development of numerous methods for constructing the quinoline ring system.[9] These foundational reactions, many of which are still in use today, provided the chemical toolkit necessary to move beyond natural product isolation and begin the systematic exploration of the structure-activity relationships of quinoline derivatives. Key among these were the discoveries of the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses, all established within a remarkable 14-year period.[9][10] These pioneering efforts laid the groundwork for the targeted synthesis of quinoline-2-carboxylic acids and their analogues.

Strategic Synthesis of the Quinoline-2-Carboxylic Acid Scaffold

The synthesis of substituted quinolines is a well-established field, with a variety of named reactions offering different pathways to this versatile scaffold.[11] The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

The Friedländer Annulation

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a powerful and straightforward method for constructing quinoline rings.[9][12][13][14] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration reaction.[9][13][15]

Causality in Experimental Design: The elegance of the Friedländer synthesis lies in its convergence. The choice of the 2-aminoaryl carbonyl compound dictates the substitution pattern on the benzene portion of the quinoline ring, while the α-methylene-containing reactant determines the substituents on the newly formed pyridine ring. The reaction can be catalyzed by both acids and bases, and the choice of catalyst can influence the reaction rate and yield, depending on the electronic nature of the substrates.[13][14] For example, electron-withdrawing groups on the 2-aminoaryl carbonyl can deactivate the amino group, requiring stronger acidic or basic conditions to promote the initial condensation.

Experimental Protocol: Synthesis of Ethyl 4-Phenylquinoline-2-carboxylate via Friedländer Annulation [11]

  • Reactant Preparation: To a solution of 2-aminobenzophenone (1.0 equivalent) in absolute ethanol, add ethyl pyruvate (1.2 equivalents) and a catalytic amount of potassium hydroxide (0.1 equivalents).

  • Reaction Execution: Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the resulting residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Final Product: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ethyl 4-phenylquinoline-2-carboxylate.

Friedlander_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2_Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Condensation Condensation (Acid/Base Catalyzed) 2_Aminoaryl_Ketone->Condensation Alpha_Methylene_Compound α-Methylene Carbonyl Alpha_Methylene_Compound->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Intermediate Formation Quinoline Substituted Quinoline-2-Carboxylic Acid Derivative Cyclodehydration->Quinoline

Caption: Generalized workflow for the Friedländer Annulation.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction, an extension of the Skraup synthesis, is a versatile method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds.[16][17][18] The reaction is typically catalyzed by strong acids, such as sulfuric acid or hydrochloric acid, and often employs an oxidizing agent.[10][16]

Causality in Experimental Design: This reaction proceeds through a Michael-type addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation to form the aromatic quinoline ring.[19] A key consideration in the Doebner-von Miller reaction is the potential for the formation of regioisomers, particularly when unsymmetrical α,β-unsaturated carbonyl compounds are used. The reaction conditions, including the choice of acid catalyst and oxidant, can significantly influence the regioselectivity of the cyclization step.[19]

Experimental Protocol: General Procedure for the Doebner-von Miller Synthesis of a Quinoline-2-Carboxylic Acid Derivative [10]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and ethanol.

  • Addition of Reactants: To this solution, add pyruvic acid (1.1 equivalents) and a substituted benzaldehyde (1.0 equivalent) in situ to generate the α,β-unsaturated keto-acid.

  • Reaction Execution: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified quinoline-2-carboxylic acid derivative.

Doebner_von_Miller_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Addition Cyclization Cyclization Michael_Addition->Cyclization Intermediate Formation Oxidation Oxidation Cyclization->Oxidation Dihydroquinoline Intermediate Quinoline Substituted Quinoline Oxidation->Quinoline

Caption: Key steps in the Doebner-von Miller Reaction.

The Combes Quinoline Synthesis

The Combes synthesis, first reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone.[20][21][22][23] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization to form the quinoline ring.[11][21] This method is particularly well-suited for the synthesis of 2,4-disubstituted quinolines.[11][21]

Causality in Experimental Design: The success of the Combes synthesis is highly dependent on the cyclization of the enamine intermediate. The use of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is crucial to promote this step.[21] The nature of the substituents on both the aniline and the β-diketone can affect the reaction outcome. Electron-donating groups on the aniline generally facilitate the reaction, while strongly electron-withdrawing groups can hinder cyclization.[22]

Biological Activities and Therapeutic Applications

The quinoline-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[4] This versatility stems from the ability to readily modify the core structure at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with specific biological targets.

Anticancer and Antiproliferative Activity

A significant body of research has focused on the development of quinoline-2-carboxylic acid derivatives as anticancer agents.[1][4] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including cervical (HeLa), breast (MCF7), and prostate (PC3) cancer cells.[1][2][24] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the chelation of divalent metal ions essential for tumor growth.[1][2][24] For instance, aryl ester derivatives of quinoline-2-carboxylic acid have been shown to induce apoptosis in prostate cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[24]

Anti-inflammatory and Analgesic Properties

Derivatives of quinoline-2-carboxylic acid have also been investigated for their potential as anti-inflammatory and analgesic agents.[25] Esters and amides of quinoline-2-carboxylic acid have shown promising activity in animal models, with their efficacy being compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium.[1][25]

Antimicrobial and Antiviral Activity

The quinoline scaffold is a well-known pharmacophore in the design of antimicrobial agents. Derivatives of quinoline-2-carboxylic acid have been synthesized and evaluated for their antibacterial and antifungal properties.[5] Some of these compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The antiviral potential of this class of compounds is also an active area of research.[4]

Other Therapeutic Applications

The pharmacological profile of quinoline-2-carboxylic acid derivatives extends to other therapeutic areas as well. They have been identified as inhibitors of carbohydrate-hydrolyzing enzymes, suggesting their potential use in the management of diabetes.[1] Additionally, certain derivatives act as excitatory amino acid antagonists, offering a potential avenue for the development of neuroprotective agents.[26] More recently, 2-phenylquinoline-4-carboxylic acid derivatives have been discovered as novel histone deacetylase (HDAC) inhibitors, a promising class of anticancer drugs.[27][28]

Compound Class Biological Target/Activity Therapeutic Indication References
Aryl esters of quinoline-2-carboxylic acidInduction of apoptosis (Bax/Bcl-2 modulation)Prostate Cancer[24]
Esters and amides of quinoline-2-carboxylic acidAnti-inflammatory, AnalgesicInflammation, Pain[1][25]
Mannich and Schiff bases of quinoline-2-carboxylic acidAntibacterial, AntifungalInfectious Diseases[5]
General quinoline-2-carboxylic acid derivativesα-glucosidase and α-amylase inhibitionDiabetes[1]
Tetrahydroquinoline-2-carboxylic acid derivativesNMDA receptor antagonistNeurodegenerative Diseases[26]
2-Phenylquinoline-4-carboxylic acid derivativesHistone Deacetylase (HDAC) inhibitionCancer[27][28]

Conclusion and Future Directions

The journey of quinoline-2-carboxylic acids from their discovery in a biological matrix to their current status as a versatile and privileged scaffold in drug discovery is a compelling narrative of scientific progress. The foundational synthetic methods developed over a century ago continue to be refined and adapted, enabling the creation of increasingly complex and targeted molecules. The broad spectrum of biological activities exhibited by this class of compounds underscores their immense therapeutic potential.

Future research in this area will likely focus on several key aspects. The development of more efficient, sustainable, and regioselective synthetic methodologies will continue to be a priority. A deeper understanding of the mechanisms of action of these compounds will facilitate the rational design of next-generation therapeutics with improved potency and selectivity. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the discovery of novel quinoline-2-carboxylic acid derivatives with tailored pharmacological profiles. The enduring legacy of this simple yet powerful scaffold is a testament to its remarkable chemical and biological versatility, ensuring its continued relevance in the ongoing quest for new and effective medicines.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de Paris, 49, 89–92.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Pfitzinger reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). ACS Publications. Retrieved from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

  • Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. (2024, July 16). biocrates life sciences gmbh. Retrieved from [Link]

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  • Kynurenic acid. (n.d.). Wikipedia. Retrieved from [Link]

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  • Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent advances in the synthesis of quinolines: a review. (2014, April 17). RSC Publishing. Retrieved from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Pfitzinger Synthesis Mechanism. (2024, June 9). YouTube. Retrieved from [Link]

  • Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. (2016, February 29). Asian Journal of Chemistry. Retrieved from [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014, March 28). ResearchGate. Retrieved from [Link]

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  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Publishing. Retrieved from [Link]

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022, November 29). PubMed. Retrieved from [Link]

  • The synthesis of kynurenic acid in mammals: An updated kynurenine aminotransferase structural KATalogue. (n.d.). University of Eastern Piedmont. Retrieved from [Link]

  • The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. (2019, February 26). Frontiers. Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 13). Frontiers. Retrieved from [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016, June 15). MDPI. Retrieved from [Link]

  • Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. (n.d.). Google Patents.
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spectroscopic analysis (NMR, IR, Mass Spec) of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Introduction: Unveiling the Spectroscopic Signature of a Key Quinolone Scaffold

This compound is a member of the quinolone family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Quinolone scaffolds are the foundation for numerous antibacterial agents and other pharmacologically active molecules.[3][4] A precise understanding of their molecular structure and purity is paramount, and this is achieved through a multi-faceted spectroscopic approach.

This guide provides an in-depth analysis of this compound using the three core techniques of modern organic chemical analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers and drug development professionals. The objective is to build a self-validating analytical framework for the confident identification and characterization of this molecule.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure, including potential tautomeric forms. The title compound, with the molecular formula C₁₀H₆ClNO₃ and a molecular weight of 223.61 g/mol , primarily exists in the 4-oxo (keto) form rather than its 4-hydroxy (enol) tautomer.[5][6][7] This keto-enol tautomerism is a known characteristic of 4-quinolone systems.[8] The structural analysis that follows is based on the predominant 4-oxo tautomer.

For clarity in spectral assignments, the atoms are numbered according to standard IUPAC nomenclature for the quinoline ring system.

Caption: Numbering scheme for NMR assignments.

Infrared (IR) Spectroscopy: Mapping Functional Groups

Expertise & Experience: The 'Why' Behind the Technique IR spectroscopy is the ideal first-pass technique for confirming the presence of key functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The specific frequencies absorbed act as fingerprints for the bonds within the molecule. For this compound, we expect to identify vibrations characteristic of the carboxylic acid, the ketone, the secondary amine within the quinolone ring, and the aromatic system.

Experimental Protocol: Solid-State FTIR Analysis (KBr Pellet Method)

  • Preparation: Gently grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000–400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be run first and automatically subtracted from the sample spectrum.

Trustworthiness: The KBr pellet method is chosen for non-volatile, solid samples as it minimizes intermolecular interactions that can occur in solution, providing a clear spectrum of the compound in its ground state.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityComments
2500–3300O–H stretchCarboxylic AcidBroad, StrongThe exceptional broadness is due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers. [9][10]
~3150N–H stretch1,4-DihydropyridineMediumOften appears as a smaller peak on the shoulder of the broad O-H band. [11]
~3050C–H stretchAromatic/VinylMedium-WeakCharacteristic of sp² C-H bonds.
~1720C=O stretchCarboxylic AcidStrong, SharpThe position is typical for a carboxylic acid carbonyl conjugated with a double bond. [9][12]
~1650C=O stretchC4-KetoneStrong, SharpThe frequency is lowered from a typical ketone due to conjugation and hydrogen bonding. [11]
~1600, ~1480C=C stretchAromatic RingMedium-StrongMultiple bands are expected due to the fused aromatic system.
~1240C–O stretchCarboxylic AcidStrongCoupled with O-H in-plane bending.
~740C–Cl stretchAryl HalideMedium-StrongThe position can vary but is expected in the fingerprint region. [13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Expertise & Experience: The 'Why' Behind the Technique NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms and information about their hybridization and electronic state. For this molecule, DMSO-d₆ is the solvent of choice as it effectively dissolves the polar carboxylic acid and its acidic N-H and O-H protons are observable and do not exchange with the solvent.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Confirmatory Test (D₂O Shake): To confirm the N-H and COOH protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to these exchangeable protons will disappear. [14] Data Presentation: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationComments
COOH~13.0–14.0Broad Singlet1HHighly deshielded due to acidity and hydrogen bonding. Disappears with D₂O exchange. [14]
NH ~12.0Broad Singlet1HDeshielded proton on the quinolone nitrogen. Disappears with D₂O exchange. [11][15]
H-5~8.10Doublet (d)1HDeshielded by proximity to the chloro-substituted ring and the carbonyl group.
H-7~7.85Doublet of Doublets (dd)1HExhibits coupling to both H-5 and H-8.
H-8~7.60Doublet (d)1HCoupled to H-7.
H-3~6.50Singlet (s)1HVinyl proton adjacent to the carboxylic acid group. [11]

Data Presentation: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)Comments
C4 (Ketone)~175Highly deshielded carbonyl carbon. [16]
COOH (Carboxyl)~165Deshielded carbonyl carbon of the acid. [14][17]
C2~145Quaternary carbon attached to the carboxylic acid.
C8a~140Aromatic quaternary carbon at the ring junction.
C6~135Carbon bearing the chlorine atom; deshielded by the halogen.
C5~128Aromatic CH.
C4a~125Aromatic quaternary carbon at the ring junction.
C7~124Aromatic CH.
C8~118Aromatic CH.
C3~110Vinyl carbon adjacent to the carboxylic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: The 'Why' Behind the Technique Mass spectrometry is a destructive technique that provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This allows for the confirmation of the molecular formula and offers corroborating evidence for the proposed structure. Electron Ionization (EI) is a common high-energy method that induces reproducible fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Vaporization: The probe is heated under high vacuum to vaporize the sample.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.

  • Analysis: The positively charged ions (molecular ion and fragments) are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Data Interpretation: Molecular Ion and Key Fragments

The molecular formula C₁₀H₆ClNO₃ gives an exact mass of 223.00 Da for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ¹⁴N).

  • Molecular Ion (M⁺•): A crucial feature will be the isotopic cluster for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75%, ³⁷Cl: ~25%), we expect to see two peaks:

    • m/z 223: Corresponding to the molecule containing ³⁵Cl.

    • m/z 225: Corresponding to the molecule containing ³⁷Cl. The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation Pathways: The stable quinolone ring system suggests that initial fragmentations will involve the carboxylic acid group.

M [M]⁺• m/z 223/225 M_minus_OH [M - •OH]⁺ m/z 206/208 M->M_minus_OH - •OH (17 u) M_minus_COOH [M - •COOH]⁺ m/z 178/180 M->M_minus_COOH - •COOH (45 u) M_minus_CO2 [M - CO₂]⁺• m/z 179/181 M->M_minus_CO2 - CO₂ (44 u) Fragment_A [M - •COOH - HCN]⁺• m/z 151/153 M_minus_COOH->Fragment_A - HCN (27 u)

Caption: Plausible fragmentation pathways in EI-MS.

Data Presentation: Summary of Major Expected Ions

m/z (³⁵Cl/³⁷Cl)Ion FormulaLoss from Molecular IonComments
223/225[C₁₀H₆ClNO₃]⁺•-Molecular Ion (M⁺•). Exhibits a 3:1 isotopic pattern.
206/208[C₁₀H₅ClNO₂]⁺•OH (17 Da)Common loss of a hydroxyl radical from the carboxylic acid. [18]
179/181[C₉H₆ClNO]⁺•CO₂ (44 Da)Decarboxylation of the molecular ion.
178/180[C₉H₅ClNO]⁺•COOH (45 Da)Loss of the entire carboxyl radical, a very common fragmentation for carboxylic acids. [14][18]
151/153[C₈H₄Cl]⁺••COOH + HCN (72 Da)Subsequent loss of HCN from the quinolone ring fragment, a known fragmentation for quinolines. [19]

Integrated Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The IR spectrum confirms the presence of the carboxylic acid, ketone, and N-H functional groups. NMR spectroscopy then provides the precise arrangement of these groups, detailing the proton and carbon environments and their connectivity, confirming the 6-chloro substitution pattern and the 2-carboxylic acid placement. Finally, mass spectrometry validates the molecular formula with a definitive molecular weight and a chlorine isotopic pattern, while the fragmentation data corroborates the presence and lability of the carboxylic acid group.

Collectively, these three spectroscopic methods provide a robust and self-validating dossier that unequivocally confirms the structure of this compound, enabling its confident use in research and development.

References

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Physicochemical Characterization of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: A Guide to Solubility and Lipophilicity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The journey of a potential therapeutic agent from discovery to clinical application is critically dependent on its physicochemical properties.[1][2] For compounds within the quinolone carboxylic acid class, such as 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, two of the most pivotal parameters are solubility and lipophilicity. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug, thereby dictating its bioavailability and overall efficacy.[3][4] This guide provides a comprehensive framework for researchers and drug development scientists, detailing the theoretical underpinnings and field-proven experimental protocols for the accurate determination of aqueous solubility and lipophilicity (LogP/LogD) for this specific molecule. By synthesizing established methodologies with expert insights, this document serves as a practical manual for generating the robust characterization data required for regulatory submissions and informed decision-making in the drug development pipeline.[5][6][7]

Introduction: The Pivotal Role of Physicochemical Properties

This compound belongs to the 4-quinolone class of compounds, a scaffold renowned for its broad-spectrum antibacterial activity.[8][9] The therapeutic potential of any such active pharmaceutical ingredient (API) cannot be realized without a thorough understanding of its molecular behavior in a biological context. Solubility and lipophilicity are foundational to this understanding.

  • Aqueous Solubility dictates the dissolution rate and concentration of a drug in the gastrointestinal tract, a prerequisite for absorption and systemic exposure.[10] Poor aqueous solubility is a leading cause of failure in drug development, often resulting in low and erratic bioavailability.[3]

  • Lipophilicity , the affinity of a molecule for a lipid-like environment, is essential for its ability to permeate biological membranes.[1][4] However, a delicate balance is required; excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[3][4]

This guide presents the "gold standard" experimental methodologies to quantitatively assess these two critical parameters for this compound, ensuring data integrity and scientific rigor.

Determination of Aqueous Solubility

The solubility of an ionizable molecule like this compound—possessing both an acidic carboxylic acid group and a potentially basic quinolone nucleus—is heavily dependent on the pH of the medium.[11][12][13] Therefore, its solubility must be determined across a range of physiologically relevant pH values. Quinolone derivatives are often characterized by low intrinsic solubility in water.[14][15]

Theoretical Basis: The Henderson-Hasselbalch Relationship

The overall solubility is a sum of the intrinsic solubility of the neutral species and the concentration of the more soluble ionized forms. This relationship is governed by the compound's pKa values and the pH of the solution. The lowest solubility is typically observed at the isoelectric point (pI), where the net charge of the molecule is zero. For drug development, determining solubility in buffers simulating gastric fluid (e.g., pH ~2.0) and intestinal fluid/blood plasma (pH ~7.4) is crucial.[16]

Experimental Protocol: Equilibrium Shake-Flask Method

This method is considered the definitive standard for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0). A common choice for physiological pH is a phosphate-buffered saline (PBS) at pH 7.4.[17]

  • Addition of Excess Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The excess must be sufficient to ensure a saturated solution with visible solid remaining at the end of the experiment.

  • Equilibration: Agitate the samples at a constant, controlled temperature (typically 25°C or 37°C) using an orbital shaker or rotator. Equilibration time is critical; for quinolone compounds, this can take 24 to 48 hours or longer.[11] A preliminary time-course experiment is recommended to determine when equilibrium is reached (i.e., when the concentration in solution no longer increases).

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated aqueous phase (supernatant) from the excess solid. This is best achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate with an appropriate solvent (usually the mobile phase) and determine the concentration of the dissolved compound using a validated analytical method.

Analytical Quantification: HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for quantifying quinolone concentrations due to its specificity, sensitivity, and the strong UV absorbance of the quinolone chromophore.[8][18]

Typical HPLC Parameters:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM phosphate buffer) and an organic modifier like acetonitrile or methanol.[11][19]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer set to a wavelength of maximum absorbance for the compound (determined by a UV scan).

  • Quantification: A standard calibration curve is generated using solutions of known concentrations to ensure accurate measurement.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

pHTemperature (°C)Solubility (µg/mL)Solubility (mM)
2.037Experimental ValueCalculated Value
5.037Experimental ValueCalculated Value
7.437Experimental ValueCalculated Value
9.037Experimental ValueCalculated Value
Workflow Visualization: Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess API mix Add API to Buffers in sealed vials prep_compound->mix prep_buffer Prepare pH Buffers (e.g., 2.0, 5.0, 7.4) prep_buffer->mix equilibrate Equilibrate (e.g., 24-48h at 37°C) on shaker mix->equilibrate separate Phase Separation (Centrifuge & Filter) equilibrate->separate quantify Quantify Concentration (HPLC-UV) separate->quantify data Calculate & Report Solubility (µg/mL, mM) quantify->data

Caption: Workflow for equilibrium solubility determination.

Determination of Lipophilicity

Lipophilicity is measured by partitioning a compound between an aqueous phase and an immiscible lipophilic organic solvent, typically n-octanol.[4] For an ionizable compound, the most relevant parameter is the distribution coefficient (LogD) , which is the ratio of the total concentration of all species (ionized and un-ionized) in the octanol phase to that in the aqueous phase at a specific pH.[20][21] The partition coefficient (LogP) refers strictly to the neutral form of the molecule.[4][20]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

This direct measurement method remains the "gold standard" for its accuracy and is recommended by regulatory agencies.[17][22]

Step-by-Step Methodology:

  • Solvent Pre-saturation: Mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS at pH 7.4). Shake vigorously for 24 hours and then allow the phases to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in one of the phases (the choice depends on solubility). Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Tightly cap the vial and shake gently for a period sufficient to reach partition equilibrium (e.g., 1-4 hours). Avoid vigorous shaking that could lead to emulsion formation.

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol (top layer) and aqueous (bottom layer) phases.

  • Sampling and Quantification: Carefully sample a precise volume from each phase. It is critical to avoid cross-contamination.[22] Quantify the concentration of the compound in each phase (C_octanol and C_aqueous) using a validated HPLC-UV method as described previously.

Calculation and Data Presentation

The distribution coefficient (D) is calculated as: D = C_octanol / C_aqueous

The final value is expressed as its base-10 logarithm: LogD = log10(D)

MethodpHLogD Value
Shake-Flask7.4Experimental Value

An alternative, high-throughput method involves using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[22][23] This indirect method correlates the compound's retention time on a C18 column with the known LogP values of a set of standard compounds, providing a rapid estimate of lipophilicity.[19][23][24]

Workflow Visualization: Shake-Flask LogD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Pre-saturate n-Octanol and Buffer (pH 7.4) mix Combine Phases & Compound Stock saturate->mix stock Prepare Compound Stock Solution stock->mix equilibrate Equilibrate (Gentle Shaking) mix->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate quantify_org Quantify [C]octanol (HPLC-UV) separate->quantify_org quantify_aq Quantify [C]aqueous (HPLC-UV) separate->quantify_aq calculate Calculate LogD = log10([C]oct/[C]aq) quantify_org->calculate quantify_aq->calculate

Caption: Workflow for shake-flask LogD determination.

Synthesis of Findings and Expected Values

  • Structure: The molecule contains a hydrophilic carboxylic acid (pKa ~2-4) and a weakly basic quinolone nitrogen, making it zwitterionic. The aromatic rings and the chloro-substituent contribute to its lipophilicity.

  • Expected Solubility: Solubility will be lowest at its isoelectric point (likely in the pH 3-6 range) and will increase significantly at pH values below the acidic pKa and above the basic pKa. Overall aqueous solubility is expected to be low, consistent with other quinolones.[15]

  • Expected Lipophilicity: The calculated XLogP3 value for the related structure 6-chloroquinoline-4-carboxylic acid is 2.3.[26] The 4-oxo group and dihydro nature of the target compound will modulate this value. An optimal LogD for oral absorption is often considered to be between 0 and 3.[3] Experimental determination is essential, as computational models can be inaccurate for complex, ionizable structures.[27][28]

Summary of Expected Physicochemical Properties:

ParameterExpected Value/BehaviorRationale and Importance
Aqueous Solubility Low intrinsic solubility; highly pH-dependent.Critical for dissolution and oral bioavailability. Low solubility may require formulation strategies.
LogD (pH 7.4) Likely in the range of 1.0 - 3.0.Key predictor of membrane permeability and ADMET properties. Values in this range are often optimal for balancing absorption and clearance.[3]

Conclusion

The systematic and rigorous experimental determination of solubility and lipophilicity is a non-negotiable step in the preclinical development of this compound. The shake-flask methods detailed in this guide represent the industry standards for generating the precise, reliable data necessary to build a comprehensive physicochemical profile. This data is fundamental for guiding medicinal chemistry efforts, designing appropriate formulations, interpreting biological assay results, and ultimately, ensuring the successful progression of a promising compound towards clinical evaluation.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. [Link]

  • Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Pharmaceutical Technology. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • Su, C., Li, Y., Kang, D., & Liu, D. (2010). A High-Throughput Method for Lipophilicity Measurement. Journal of Laboratory Automation, 15(4), 299–306. [Link]

  • protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

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  • Protheragen. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Ross, D. L., & Riley, C. M. (1990). Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 63(3), 237-250. [Link]

  • Soares, S., Bicker, J., & Falcão, A. (2021). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 26(22), 6936. [Link]

  • Domańska, U., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. [Link]

  • National Pharmaceutical Regulatory Agency (NPRA). APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). [Link]

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Annals of the Romanian Society for Cell Biology. [Link]

  • ResearchGate. (2008). Determination and correlation of aqueous solubilities for quinolones. [Link]

  • PharmaRegulatory.in. Reference Standards & Characterization Explained: Ultimate Guide to API Regulatory Submissions and Compliance. [Link]

  • Shoniya, T. O., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6610. [Link]

  • ResearchGate. (2010). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. [Link]

  • Semantic Scholar. (1994). The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. [Link]

  • Yu, X., Zipp, G. L., & Davidson, G. W. 3rd. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522–527. [Link]

  • PubChem. This compound. [Link]

  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. [Link]

  • Niessen, W. M., & Tinke, A. P. (1997). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 69(15), 2933–2941. [Link]

  • PubChem. 6-Chloroquinoline-4-carboxylic acid. [Link]

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  • Pharmaceutical Technology. (2006, June 16). Industry Examines Approaches for Characterizing APIs. [Link]

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  • ResearchGate. (n.d.). Calculated logP values for investigated compounds. [Link]

  • Hoffman Fine Chemicals. CAS 24796-59-6 | this compound | MFCD09931633. [Link]

  • Andrić, F., et al. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. Molecules, 24(21), 3843. [Link]

  • PubChem. 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid. [Link]

  • PubChem. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. [Link]

  • de Castro, S. L., et al. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV Research, 6(3), 209–217. [Link]

  • Koba, M., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 27(21), 7247. [Link]

  • Manera, C., et al. (2007). Investigations on the 4-quinolone-3-carboxylic acid motif. 3. Synthesis, structure-affinity relationships, and pharmacological characterization of 6-substituted 4-quinolone-3-carboxamides as highly selective cannabinoid-2 receptor ligands. Journal of Medicinal Chemistry, 50(11), 2603–2614. [Link]

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Sources

Methodological & Application

Analytical Strategies for the Quantification of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. As a key intermediate, metabolite, or potential impurity in pharmaceutical manufacturing, its accurate quantification is critical for quality control, process optimization, and regulatory compliance. This document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis, and UV-Vis Spectrophotometry for rapid, high-concentration measurements. Each section details the underlying scientific principles, step-by-step protocols, and method validation considerations grounded in ICH guidelines to ensure data integrity and reliability.

Introduction and Analyte Overview

This compound is a member of the quinolone class of compounds. Quinolones are characterized by a bicyclic aromatic core structure and are foundational in the development of many pharmaceutical agents, particularly antibiotics. The precise quantification of this specific molecule is essential for ensuring the purity of active pharmaceutical ingredients (APIs), monitoring the progress of chemical syntheses, and conducting pharmacokinetic studies.

The selection of an appropriate analytical method depends on the specific requirements of the assay, including the expected concentration range, the complexity of the sample matrix, and the required level of sensitivity and specificity. This guide provides validated starting points for researchers to adapt and implement in their laboratories.

Analyte Properties:

PropertyValue
Chemical Name This compound[1][2]
CAS Number 24796-59-6[1]
Molecular Formula C₁₀H₆ClNO₃[1][2]
Molecular Weight 223.61 g/mol [1]
Chemical Structure

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method: HPLC-UV is the workhorse of pharmaceutical quality control for its robustness, precision, and cost-effectiveness. This method separates the analyte from other components in a sample mixture using a reversed-phase C18 column. The mobile phase, typically a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile, elutes the compounds based on their hydrophobicity. The quinolone structure contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification based on the Beer-Lambert law.[3]

Causality in Method Design:

  • Reversed-Phase C18 Column: The nonpolar C18 stationary phase effectively retains the moderately hydrophobic quinolone structure, allowing for excellent separation from more polar impurities.

  • Acidic Mobile Phase (e.g., with Formic or Phosphoric Acid): The carboxylic acid group on the analyte is protonated at a low pH (typically pH 2.5-3.5). This suppresses its ionization, leading to a single, well-defined chromatographic peak with minimal tailing and improved retention.[4]

  • UV Detection Wavelength: The extended aromatic system of the quinolone core results in strong UV absorbance. A wavelength near one of its absorption maxima (typically around 275-285 nm for similar structures) is selected to maximize sensitivity.[5]

Experimental Protocol: HPLC-UV

1. Instrumentation and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • Reference standard of this compound.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (1 - 100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

4. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to establish the baseline.

  • Inject the calibration standards in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Quantify the analyte in the samples using the linear regression equation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standards (1-100 µg/mL) calibrate Generate Calibration Curve prep_std->calibrate prep_sample Weigh & Dissolve Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject into HPLC (10 µL) filter_sample->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (280 nm) separate->detect detect->calibrate quantify Quantify Analyte calibrate->quantify report Report Results quantify->report

Caption: HPLC-UV workflow for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method: LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for trace-level quantification, especially in complex biological or environmental matrices.[6] After chromatographic separation via HPLC, the analyte is ionized, typically using Electrospray Ionization (ESI). The resulting parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for definitive identification and quantification.[7]

Causality in Method Design:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like quinolone carboxylic acids, minimizing in-source fragmentation and producing a strong protonated molecular ion [M+H]⁺ in positive mode.[6]

  • Multiple Reaction Monitoring (MRM): By monitoring a specific precursor-to-product ion transition (e.g., 224.0 -> 178.0), the method achieves exceptional selectivity. Only molecules that have the correct parent mass and produce the expected fragment ion will generate a signal, effectively eliminating matrix interferences.[8]

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, ensuring the highest accuracy.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Reagents:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.

  • UPLC/HPLC system for front-end separation.

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Reference standard and a suitable internal standard (e.g., ¹³C- or ¹⁵N-labeled analyte).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Water/Acetonitrile with 0.1% Formic Acid.

  • Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method, but use LC-MS grade reagents.

  • Calibration Standards (0.1 - 100 ng/mL): Prepare by serial dilution of the stock solution. Spike each standard and sample with the internal standard to a final, constant concentration (e.g., 10 ng/mL).

3. LC and MS Conditions:

ParameterLC ConditionMS Condition
Column UPLC C18, 2.1 x 50 mm, 1.7 µmIonization Mode
Mobile Phase Gradient with A and BCapillary Voltage
Gradient Program 0-3 min: 5% to 95% B; 3-4 min: 95% B; 4.1-5 min: 5% BSource Temp.
Flow Rate 0.4 mL/minDesolvation Temp.
Column Temp. 40 °CMRM Transitions
Injection Volume 5 µLCollision Energy

4. Sample Preparation:

  • For complex matrices (e.g., plasma, tissue), a sample extraction step such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE) is required.

  • After extraction, evaporate the solvent and reconstitute the residue in the diluent.

  • Spike with the internal standard.

  • Filter through a 0.22 µm syringe filter.

5. Analysis Procedure:

  • Optimize MS parameters (e.g., capillary voltage, collision energy) by infusing a solution of the analyte.

  • Equilibrate the LC-MS/MS system.

  • Inject calibration standards to generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

  • Inject prepared samples.

  • Quantify the analyte using the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extract Matrix Extraction (e.g., SPE) spike Spike with Internal Standard extract->spike reconstitute Reconstitute & Filter spike->reconstitute inject UPLC Injection reconstitute->inject separate C18 Separation inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection (Q1 -> Q2 -> Q3) ionize->mrm integrate Integrate Peak Areas (Analyte/IS Ratio) mrm->integrate quantify Quantify vs. Curve integrate->quantify report Report Results quantify->report

Caption: LC-MS/MS workflow for high-sensitivity analysis.

UV-Vis Spectrophotometry

Principle of the Method: This is a direct, rapid, and accessible method suitable for quantifying the analyte in pure form or in simple mixtures with no interfering, UV-absorbing components.[9] The method relies on measuring the absorbance of a solution at a specific wavelength (λmax), which is directly proportional to the analyte's concentration, as described by the Beer-Lambert law.

Causality in Method Design:

  • Solvent Selection: An acidic aqueous solution (e.g., 0.1 M HCl) is often used to ensure the analyte is fully dissolved and in a consistent, protonated state, leading to a stable and reproducible UV spectrum.[5]

  • Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) is chosen for measurement because it provides the highest sensitivity and minimizes deviations from linearity that can occur on steeply sloping parts of the absorption spectrum.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Reagents:

  • UV-Vis Spectrophotometer (double beam recommended).

  • Matched 1 cm quartz cuvettes.

  • Analytical balance and volumetric glassware.

  • 0.1 M Hydrochloric Acid (HCl).

  • Reference standard of this compound.

2. Preparation of Solutions:

  • Solvent/Blank: 0.1 M HCl.

  • Standard Stock Solution (200 µg/mL): Accurately weigh 20 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.

  • Calibration Standards (2 - 20 µg/mL): Prepare a series of standards by diluting the stock solution with 0.1 M HCl.

3. Wavelength Determination (λmax):

  • Scan a mid-range standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm against the solvent blank.

  • Identify the wavelength of maximum absorbance (λmax).

4. Analysis Procedure:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the solvent blank (0.1 M HCl) in a cuvette.

  • Measure the absorbance of each calibration standard.

  • Construct a calibration curve by plotting absorbance against concentration.

  • Prepare the sample by dissolving it in 0.1 M HCl to a concentration within the calibration range.

  • Measure the absorbance of the sample solution.

  • Calculate the concentration using the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometer Measurement cluster_data Data Processing prep_std Prepare Standards in 0.1 M HCl measure Measure Absorbance of Standards & Sample prep_std->measure prep_sample Dissolve Sample in 0.1 M HCl prep_sample->measure scan Determine λmax zero Zero with Blank (0.1 M HCl) scan->zero zero->measure calibrate Plot Calibration Curve (Abs vs. Conc) measure->calibrate calculate Calculate Sample Concentration calibrate->calculate report Report Result calculate->report

Caption: UV-Vis spectrophotometry workflow for rapid analysis.

Method Validation Summary

All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for purpose.[10] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[10][11] The following table summarizes the key validation parameters and typical acceptance criteria for the methods described.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity Peak purity > 99%; baseline separationNo interferences at the retention time of the analyte's MRM transitionSpectral scan of sample matches standard; no interfering absorbances
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL2 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%
Precision (%RSD) ≤ 2.0%≤ 15.0%≤ 2.0%
LOD ~0.3 µg/mL~0.03 ng/mL~0.5 µg/mL
LOQ ~1.0 µg/mL~0.1 ng/mL~2.0 µg/mL

Note: These values are representative and must be experimentally determined for each specific application and laboratory.

Conclusion

This guide provides three distinct, robust, and scientifically sound methods for the quantification of this compound.

  • HPLC-UV is the recommended method for routine quality control testing of raw materials and finished products due to its excellent precision and robustness.

  • LC-MS/MS is the ideal choice for bioanalytical studies, impurity profiling, and any application requiring ultra-high sensitivity and specificity.[12]

  • UV-Vis Spectrophotometry offers a simple and rapid alternative for at-line process monitoring or the analysis of highly concentrated, pure samples.

The successful implementation of these protocols, coupled with rigorous method validation according to ICH guidelines, will ensure the generation of accurate, reliable, and defensible analytical data.[13][14]

References

  • Pérez-Parada, A., et al. (2013). Analysis of quinolone antibiotic derivatives in sewage sludge samples by liquid chromatography-tandem mass spectrometry: comparison of the efficiency of three extraction techniques. PubMed. Available at: [Link]

  • Gessner, G. H., & Volmer, D. A. (1997). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]

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  • ResearchGate. (2025). Determination of a Series of Quinolone Antibiotic Using Liquid Chromatography-Mass-Spectrometry. Available at: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • Yamaguchi, T., et al. (2009). Spectrophotometric Determination of Quinolone Antibiotics by an Association Complex Formation with Aluminum(III) and Erythrosin. J-Stage. Available at: [Link]

  • El-Gindy, A., et al. (2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin. PMC - PubMed Central. Available at: [Link]

  • Kassab, N. M., et al. (n.d.). Development and validation of UV spectrophotometric method for determination of levofloxacin in pharmaceutical dosage forms. SciELO. Available at: [Link]

  • Al-Hussain, S. A., & Al-Ameri, T. F. (2018). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. Available at: [Link]

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Application Notes & Protocols for the Biological Screening of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, ranging from antibacterial to anticancer and antiviral agents.[1][2][3] This document provides a comprehensive, multi-tiered experimental framework for the initial biological screening of a novel derivative, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. The proposed workflow is designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's potential therapeutic value. We begin with broad-spectrum primary screens for cytotoxicity and antimicrobial activity, followed by a suite of secondary, mechanism-of-action assays to characterize promising "hits." Each protocol is presented with detailed, step-by-step instructions and explains the scientific rationale behind key experimental choices, ensuring a self-validating and robust screening cascade.

Introduction & Scientific Rationale

This compound belongs to the quinolone class of heterocyclic compounds. The core structure, particularly the 4-oxo-3-carboxylic acid moiety, is known to chelate divalent metal ions, a property critical for its interaction with enzymes like bacterial DNA gyrase and eukaryotic topoisomerase II.[2][3] Furthermore, modifications to the quinolone ring at various positions, such as the C6-chloro substitution, can significantly alter the biological activity profile.[4][5]

Given the diverse therapeutic activities reported for structurally related quinolones, a comprehensive screening approach is warranted. Published research has demonstrated that quinolone derivatives possess:

  • Anticancer Properties: By inducing apoptosis, causing cell cycle arrest, and inhibiting topoisomerase II.[4][6][7]

  • Antibacterial Activity: The classical mechanism involves inhibiting DNA gyrase and topoisomerase IV.[3][8]

  • Anti-inflammatory Effects: Through modulation of signaling pathways such as NF-κB.[9][10]

  • Antiviral Activity: A ribonucleoside derivative of a similar chloro-oxoquinoline has been shown to inhibit HIV-1 reverse transcriptase.[11][12]

  • Neurological Activity: Some quinolones can act as GABA receptor antagonists.[13]

This guide, therefore, outlines a logical, tiered screening strategy to efficiently probe these potential activities.

Tiered Screening Strategy: An Overview

A hierarchical approach is the most resource-effective method for early-stage drug discovery. It allows for the rapid elimination of inactive compounds and prioritizes promising candidates for more intensive, mechanism-focused investigation.

Screening_Workflow cluster_0 Tier 1: Primary Broad-Spectrum Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Mechanism of Action (MoA) & Selectivity Profiling start Test Compound: 6-Chloro-4-oxo-1,4-dihydroquinoline- 2-carboxylic acid p1 Anticancer Cytotoxicity Screen (Cancer Cell Line Panel) start->p1 Single High-Dose p2 Antibacterial Screen (ESKAPE Pathogen Panel) start->p2 Single High-Dose hc1 IC50 Determination (Lead Cancer Lines) p1->hc1 If Active moa4 NF-κB Signaling Assay (Reporter Gene) p1->moa4 Optional pathway screen moa5 GABA Receptor Binding Assay p1->moa5 Off-target/neuro screen hc2 MIC Determination (Susceptible Bacteria) p2->hc2 If Active p2->moa4 Optional pathway screen p2->moa5 Off-target/neuro screen moa1 Apoptosis Assays (Caspase 3/7 Activity) hc1->moa1 Characterize Anticancer Hit moa2 Cell Cycle Analysis hc1->moa2 Characterize Anticancer Hit moa3 Topoisomerase II Inhibition Assay hc1->moa3 Characterize Anticancer Hit selectivity Cytotoxicity in Normal Cells (e.g., NHDF, MRC-5) hc1->selectivity Characterize Anticancer Hit hc2->moa3 Characterize Antibacterial Hit

Caption: High-level overview of the tiered biological screening cascade.

Tier 1: Primary Broad-Spectrum Screening Protocols

The initial goal is to identify any significant biological activity at a single, relatively high concentration of the test compound.

Protocol: Anticancer Cytotoxicity Screening

This assay assesses the compound's ability to reduce the viability of various cancer cell lines.

  • Scientific Rationale: A broad panel of cell lines from different tissue origins is used to identify potential cancer-type selectivity.[14] The CellTiter-Glo® assay is selected for its high sensitivity and is based on quantifying ATP, an indicator of metabolically active, viable cells.[15][16]

Table 1: Suggested Cancer Cell Line Panel

Cell Line Cancer Type Tissue of Origin
MCF-7 Breast Adenocarcinoma Breast
MDA-MB-231 Breast Adenocarcinoma (TNBC) Breast
A549 Lung Carcinoma Lung
HCT-116 Colorectal Carcinoma Colon
PC-3 Prostate Adenocarcinoma Prostate
K562 Chronic Myelogenous Leukemia Hematopoietic

| HeLa | Cervical Adenocarcinoma | Cervix |

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in 96-well, clear-bottom, white-walled plates at a pre-determined density (e.g., 5,000 cells/well in 100 µL of complete growth medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a working solution that, when added to the wells, results in a final test concentration of 10 µM and a final DMSO concentration of ≤0.1%.

  • Treatment: Add 1 µL of the compound working solution, vehicle control (DMSO), and positive control (e.g., 10 µM Doxorubicin) to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition relative to the vehicle control. A common hit threshold is ≥50% inhibition.

Protocol: Antibacterial Screening

This assay determines if the compound inhibits the growth of clinically relevant bacteria.

  • Scientific Rationale: The panel includes both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains (ESKAPE pathogens), to establish the spectrum of activity.[17] The broth microdilution method is a standardized technique to assess antimicrobial susceptibility.[18][19]

Table 2: Suggested Bacterial Panel

Organism Gram Stain Clinical Relevance
Staphylococcus aureus (MRSA) Positive Skin infections, Sepsis
Escherichia coli Negative UTIs, Sepsis
Pseudomonas aeruginosa Negative Pneumonia, Burn wounds

| Bacillus subtilis | Positive | Gram-positive model |

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) and adjust its turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation: Prepare a stock solution in DMSO. Serially dilute in CAMHB in a 96-well plate to create a concentration gradient. For a primary screen, a single high concentration (e.g., 64 µg/mL) can be used.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria). Use Ciprofloxacin as a positive control.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Growth Assessment: Visually inspect the wells for turbidity. Alternatively, add a viability indicator like Resazurin and measure fluorescence/absorbance after a short incubation.

  • Analysis: Determine if the compound prevented visible growth at the tested concentration.

Tier 2: Hit Confirmation & Dose-Response Analysis

For compounds identified as "hits" in Tier 1, the next step is to confirm the activity and determine the potency (IC₅₀ or MIC). This involves testing a range of concentrations.

  • IC₅₀ Determination (Anticancer): Follow the protocol in 3.1, but use an 8-point, 3-fold serial dilution of the compound (e.g., from 30 µM down to 13.7 nM). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

  • MIC Determination (Antibacterial): Follow the protocol in 3.2 using a 10-point, 2-fold serial dilution (e.g., from 128 µg/mL down to 0.25 µg/mL). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[18][20]

Tier 3: Mechanism of Action (MoA) & Selectivity Profiling

Once potency is established, these assays provide initial insights into how the compound works and its selectivity for target cells over normal cells.

Protocol: Apoptosis Induction Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

  • Scientific Rationale: Distinguishing between cytotoxic (cell death by injury) and pro-apoptotic (programmed cell death) mechanisms is crucial. Many effective cancer drugs work by inducing apoptosis.[6][21] The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for quantifying this activity.[15]

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed a sensitive cancer cell line (identified in Tier 2) in 96-well plates as described in 3.1. Treat cells with the compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a shorter duration (e.g., 24 hours). Use Staurosporine (1 µM) as a positive control.

  • Assay Procedure:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of reagent to each well.

    • Mix on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Read luminescence.

  • Analysis: A significant increase in luminescence compared to the vehicle control indicates apoptosis induction.

Protocol: NF-κB Signaling Inhibition Assay

This assay can identify potential anti-inflammatory activity by measuring the inhibition of the NF-κB transcription factor.

  • Scientific Rationale: The NF-κB signaling pathway is a key regulator of inflammation and is often dysregulated in inflammatory diseases and cancers.[22][23] A reporter gene assay provides a functional readout of the entire pathway's activity in a cellular context.[21]

NFKB_Pathway cluster_pathway TNF-α Induced Canonical NF-κB Pathway cluster_cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p50/p65) IkB->NFkB Sequesters IkB_degraded Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates Inhibitor Test Compound Inhibitor->IKK Potential Inhibition Point

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Step-by-Step Protocol:

  • Cell Line: Use a cell line stably transfected with an NF-κB response element driving a reporter gene (e.g., Luciferase). HEK293 or HeLa cells are commonly used.

  • Seeding & Pre-treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with serial dilutions of the test compound for 1 hour.

  • Stimulation: Induce the NF-κB pathway by adding TNF-α (e.g., 10 ng/mL) to all wells except the unstimulated control.[22]

  • Incubation: Incubate for 6-8 hours.

  • Reporter Gene Assay: Lyse the cells and measure luciferase activity using a suitable substrate kit (e.g., ONE-Glo™ Luciferase Assay System, Promega).

  • Analysis: Calculate the percent inhibition of TNF-α-induced luciferase activity. Determine the IC₅₀ if a dose-dependent effect is observed. A cell viability assay (e.g., CellTiter-Glo®) should be run in parallel to rule out cytotoxicity as the cause of signal reduction.

Protocol: Selectivity Assay

This assay compares the cytotoxicity of the compound in cancerous versus non-cancerous cells.

  • Scientific Rationale: A promising anticancer drug candidate should exhibit selective toxicity towards cancer cells while sparing normal cells, leading to a wider therapeutic window.[24][25]

Step-by-Step Protocol:

  • Cell Lines: Use a sensitive cancer cell line and a normal, non-transformed cell line (e.g., MRC-5 normal lung fibroblasts or NHDF normal human dermal fibroblasts).

  • Procedure: Perform the IC₅₀ determination protocol as described in Tier 2 for both the cancer and normal cell lines in parallel.

  • Analysis: Calculate the Selectivity Index (SI) as follows:

    • SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

    • An SI value > 1 indicates selectivity for the cancer cell line. Higher SI values are more desirable.

References

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The Privileged Scaffold: Application of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Heterocycle

Within the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Its rigid, planar structure and rich electronic properties provide an ideal framework for molecular recognition by various biological targets. This guide focuses on a specific, yet underexplored, member of this family: 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid . While its isomers, particularly the 3- and 4-carboxylic acid derivatives, have been more extensively studied, the 2-carboxylic acid analog presents a unique set of steric and electronic features that warrant dedicated investigation.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, grounded in established chemical principles and field-proven insights. We will explore the synthetic accessibility of this scaffold, propose derivatization strategies, and discuss its potential applications in various therapeutic areas, drawing parallels from its more well-known relatives.

Section 1: The Quinoline Core - A Foundation of Diverse Bioactivity

The 4-oxo-quinoline framework is a cornerstone of numerous therapeutic agents. The presence of the carbonyl group at the 4-position, the acidic proton at the 1-position, and the carboxylic acid moiety create a unique chemical environment ripe for modification and interaction with biological macromolecules.

The introduction of a chlorine atom at the 6-position significantly influences the molecule's lipophilicity and electronic properties, which can profoundly impact its pharmacokinetic profile and target engagement. The placement of the carboxylic acid at the 2-position, as opposed to the more common 3- or 4-positions, introduces a distinct spatial arrangement of the key pharmacophoric elements.

Tautomerism: A Key Consideration

It is crucial to recognize that this compound can exist in tautomeric forms, primarily the 4-oxo and 4-hydroxy forms. The equilibrium between these tautomers is influenced by the solvent, pH, and substitution pattern. In the solid state and in many solutions, the 4-oxo (or quinolone) form is generally predominant due to the stability of the amide-like functionality.[1][2] Understanding this tautomerism is vital as it affects the molecule's hydrogen bonding capabilities and overall shape, which are critical for receptor binding.

Section 2: Synthetic Pathways - Accessing the Core Scaffold

While direct, high-yield synthetic routes specifically for this compound are not abundantly reported in mainstream literature, its synthesis can be logically approached through established named reactions for quinoline synthesis. The choice of starting materials is critical and will be dictated by the desired substitution pattern.

Proposed Synthetic Strategy: Modified Doebner-von Miller Reaction

A plausible and versatile approach to the synthesis of the target molecule is a modification of the Doebner-von Miller reaction.[3][4] This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.

Conceptual Workflow:

A 4-Chloroaniline C Condensation A->C B Pyruvic Acid Derivative (e.g., Ethyl pyruvate) B->C D Cyclization C->D Acid Catalyst (e.g., H2SO4) E Oxidation D->E F Hydrolysis E->F G 6-Chloro-4-oxo-1,4-dihydroquinoline- 2-carboxylic acid F->G

Caption: Proposed Doebner-von Miller synthesis of the target compound.

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a proposed route based on established chemical principles for analogous structures. Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, is highly recommended.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloroaniline (1 equivalent) and a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add a solution of ethyl pyruvate (1.1 equivalents) and concentrated sulfuric acid (catalytic amount) to the aniline solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The precipitate formed is the ethyl ester of the target compound.

  • Purification of Ester: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

  • Hydrolysis: Suspend the purified ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Saponification: Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed (monitor by TLC).

  • Isolation of Carboxylic Acid: After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Final Product: The precipitated this compound is collected by filtration, washed with water, and dried under vacuum.

Section 3: Exploring the Medicinal Chemistry Potential

The strategic placement of the chloro and carboxylic acid groups on the 4-oxo-quinoline scaffold opens up numerous avenues for drug discovery. While direct biological data for this specific isomer is scarce, we can infer its potential from the vast body of research on related quinoline derivatives.

Potential Therapeutic Applications
  • Anticancer Activity: Quinolone derivatives are known to exhibit potent anticancer properties.[5][6] The mechanism often involves the inhibition of topoisomerases, induction of apoptosis, or interference with cell signaling pathways. The ability of the carboxylic acid and keto-enol system to chelate metal ions could also play a role in their cytotoxic effects.

  • Antimicrobial and Antiviral Activity: The fluoroquinolone antibiotics are a testament to the antimicrobial potential of this scaffold. While our target compound is non-fluorinated, the core structure is a known pharmacophore for antibacterial and antiviral agents. For instance, a ribonucleoside derivative of 6-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid has been shown to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme.[3][7]

  • Enzyme Inhibition: The quinoline-4-carboxylic acid motif is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8] This makes it a target for developing antiproliferative and antiviral agents.

Derivatization Strategies for Lead Optimization

The carboxylic acid at the C-2 position serves as a versatile handle for chemical modification to explore structure-activity relationships (SAR).

Derivatization Workflow:

A 6-Chloro-4-oxo-1,4-dihydroquinoline- 2-carboxylic acid B Amide Formation A->B Coupling Agents (e.g., HATU, EDCI) C Esterification A->C Acid Catalysis F Bioisosteric Replacement (e.g., Tetrazole) A->F D Amide Library B->D Various Amines E Ester Library C->E Various Alcohols G Tetrazole Analogs F->G

Caption: Derivatization strategies for the target scaffold.

Protocol 2: Amide Synthesis via Peptide Coupling

  • Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable aprotic solvent like N,N-dimethylformamide (DMF).

  • Coupling Reagents: Add a peptide coupling agent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the activated carboxylic acid solution.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography on silica gel.

Protocol 3: Esterification

  • Reaction Setup: Suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol), which also acts as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (for conversion to the acid chloride in situ followed by alcohol addition).

  • Reaction: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up: After completion, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting ester by column chromatography or recrystallization.

Section 4: Bioassay Considerations

To evaluate the medicinal chemistry potential of this compound and its derivatives, a panel of well-established in vitro assays is recommended.

Assay Type Target Example Cell Lines / Enzymes Endpoint
Anticancer CytotoxicityMCF-7 (Breast), HCT116 (Colon), A549 (Lung)IC₅₀ (MTT or SRB assay)
Topoisomerase InhibitionPurified Topo I/IIInhibition of DNA relaxation
Antibacterial Bacterial GrowthS. aureus, E. coli, P. aeruginosaMinimum Inhibitory Concentration (MIC)
Antiviral Viral ReplicationHIV-1 in TZM-bl cells, HCV replicon cellsEC₅₀ (Luciferase or qPCR assay)
DHODH InhibitionPurified human DHODHIC₅₀ (Enzymatic activity assay)

Section 5: Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its unique substitution pattern offers new possibilities for designing selective and potent therapeutic agents. The synthetic protocols and derivatization strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile molecule.

While direct biological data remains limited, the extensive research on analogous quinoline structures strongly suggests that this compound and its derivatives are likely to exhibit interesting biological activities. Future work should focus on the systematic synthesis and biological evaluation of a library of derivatives to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing heterocyclic scaffold.

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Application Notes and Protocols for the Derivatization of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active agents. As a privileged structure, its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The strategic derivatization of this core molecule at the carboxylic acid group (C2), the nitrogen atom of the quinoline ring (N1), and other positions allows for the fine-tuning of its physicochemical and pharmacokinetic profiles, leading to the development of novel therapeutic candidates.

This comprehensive guide provides detailed protocols for the key derivatization reactions of this compound, including esterification, amidation, and N-alkylation. These methodologies are designed to be robust and adaptable, enabling researchers to generate diverse libraries of compounds for screening and lead optimization.

I. Esterification of the Carboxylic Acid Moiety

Esterification of the 2-carboxylic acid group is a fundamental derivatization strategy to enhance the lipophilicity and cell permeability of the parent compound. The resulting esters can serve as final drug candidates or as versatile intermediates for further functionalization.

Protocol 1: Fischer-Speier Esterification with Methanol and Sulfuric Acid

This classical method utilizes an excess of alcohol in the presence of a strong acid catalyst to drive the equilibrium towards ester formation.

Reaction Scheme:

Esterification This compound This compound Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate This compound->Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate  CH3OH, H2SO4 (cat.)  Reflux

A schematic of the Fischer-Speier esterification reaction.

Materials and Reagents:

ReagentMolar Equivalent
This compound1.0
Methanol (anhydrous)Excess (solvent)
Sulfuric acid (concentrated)Catalytic amount
Saturated sodium bicarbonate solution-
Dichloromethane (DCM)-
Anhydrous magnesium sulfate-

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, suspend this compound in anhydrous methanol.

  • Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

II. Amidation of the Carboxylic Acid Moiety

The synthesis of amides from the carboxylic acid is a critical transformation for generating compounds with diverse biological activities and improved metabolic stability.

Protocol 2: Amide Coupling via Acyl Chloride Formation

This two-step approach involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.[2][3][4]

Reaction Workflow:

Amidation_AcylChloride cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride  SOCl2 or (COCl)2  Reflux Amide Amide Acyl Chloride->Amide  R1R2NH, Base  DCM

Workflow for amide synthesis via an acyl chloride intermediate.

Materials and Reagents:

ReagentMolar Equivalent
This compound1.0
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)2.0 - 3.0
Dry Dimethylformamide (DMF)Catalytic amount
Amine (primary or secondary)1.1
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)2.0 - 3.0
Dry Dichloromethane (DCM)-

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • Suspend this compound in dry toluene or DCM in a flask equipped with a reflux condenser and a gas trap.

    • Add thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of dry DMF can be added to facilitate the reaction.

    • Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.

    • Cool the reaction mixture and remove the excess thionyl chloride/oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation:

    • Dissolve the crude acyl chloride in dry DCM under an inert atmosphere (e.g., nitrogen).

    • In a separate flask, dissolve the desired amine and triethylamine (or DIPEA) in dry DCM.

    • Cool the acyl chloride solution to 0 °C and add the amine solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude amide by column chromatography or recrystallization.

Protocol 3: Direct Amide Coupling Using HATU

Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate the direct formation of an amide bond under mild conditions, avoiding the need for an acyl chloride intermediate.[5][6][7][8]

Reaction Scheme:

Amidation_HATU Carboxylic Acid Carboxylic Acid Amide Amide Carboxylic Acid->Amide  R1R2NH, HATU, DIPEA  DMF

Direct amidation using HATU as a coupling agent.

Materials and Reagents:

ReagentMolar Equivalent
This compound1.0
Amine (primary or secondary)1.1
HATU1.1
Diisopropylethylamine (DIPEA)2.0 - 3.0
Dry Dimethylformamide (DMF)-

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound in dry DMF in a round-bottomed flask under an inert atmosphere.

  • Reagent Addition: Add the amine, followed by HATU and DIPEA.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

III. N-Alkylation of the Quinoline Ring

N-alkylation at the 1-position of the quinoline ring is a common strategy to modulate the biological activity of quinolone derivatives. This reaction is typically performed on the ester derivative to avoid complications with the acidic proton of the carboxylic acid.

Protocol 4: N-Alkylation of the Quinoline Ester

This protocol describes the alkylation of the N1 position of the quinoline ester using an alkyl halide and a suitable base.[9][10]

Reaction Scheme:

N_Alkylation Quinolone Ester Quinolone Ester N-Alkylated Quinolone Ester N-Alkylated Quinolone Ester Quinolone Ester->N-Alkylated Quinolone Ester  R-X, Base (e.g., K2CO3)  DMF or DMSO

N-alkylation of the quinolone ester.

Materials and Reagents:

ReagentMolar Equivalent
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate1.0
Alkyl halide (e.g., ethyl iodide, benzyl bromide)1.2 - 1.5
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)2.0 - 3.0
Dry Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)-

Step-by-Step Protocol:

  • Reaction Setup: To a solution of methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate in dry DMF or DMSO, add the base (e.g., potassium carbonate).

  • Alkylation: Add the alkyl halide to the mixture and stir at room temperature or heat to 50-80 °C for 6-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the N-alkylated ester.

IV. Hydrolysis of the Ester to the Carboxylic Acid (Optional)

If the final desired product is the N-alkylated carboxylic acid, the ester can be hydrolyzed under basic or acidic conditions.

Protocol 5: Basic Hydrolysis of the N-Alkylated Ester

Materials and Reagents:

ReagentMolar Equivalent
N-Alkyl quinolone ester1.0
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)2.0 - 5.0
Tetrahydrofuran (THF)/Water mixture-
Hydrochloric acid (1M HCl)-

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the N-alkylated ester in a mixture of THF and water.

  • Hydrolysis: Add LiOH or NaOH and stir the mixture at room temperature for 2-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Remove the THF under reduced pressure.

  • Acidification: Cool the aqueous solution in an ice bath and acidify with 1M HCl until a precipitate forms.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the N-alkylated carboxylic acid.

Conclusion

The protocols outlined in these application notes provide a robust framework for the derivatization of this compound. By systematically applying these methods of esterification, amidation, and N-alkylation, researchers can efficiently generate a diverse range of analogs for biological evaluation, thereby accelerating the drug discovery and development process. Careful monitoring of reaction conditions and appropriate purification techniques are paramount to ensure the synthesis of high-quality compounds for subsequent studies.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. BenchChem.
  • PubMed. (2007). Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists.
  • Lab5 procedure esterific
  • Sigma-Aldrich. (n.d.). Methanolic H2SO4, 10% v/v.
  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides.
  • Google Patents. (n.d.). Process for the preparation of carboxylic acid methyl esters. US4885383A.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ResearchGate. (2025). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Surface plot of sulfuric acid and methanol on the purity of methyl ester.
  • Google Patents. (n.d.).
  • ResearchGate. (2001). New Trends in Peptide Coupling Reagents.
  • Chemistry LibreTexts. (2023).
  • National Center for Biotechnology Information. (n.d.).
  • Beilstein Journals. (2019). Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Chemdiv. (n.d.).
  • ResearchGate. (2025). Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide.
  • ResearchGate. (2025). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
  • ScienceRise: Pharmaceutical Science. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid.
  • ElectronicsAndBooks. (n.d.).

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Application Notes and Protocols for In Vitro Assay Development: Evaluating the Activity of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinolone Carboxylic Acid

The quinolone class of compounds has a rich history in antimicrobial drug discovery, primarily due to their potent inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] However, the therapeutic landscape of quinolones is expanding, with recent studies revealing their activity against other critical cellular targets. This application note focuses on 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a novel quinolone derivative that has demonstrated promising inhibitory activity against Human Immunodeficiency Virus 1 (HIV-1) Reverse Transcriptase (RT). This discovery opens a new avenue for the development of antiretroviral agents.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable in vitro assays to characterize the bioactivity of this compound. We will delve into the development of a primary screening assay to quantify its inhibitory effect on HIV-1 RT, followed by a secondary assay to assess its cytotoxic profile, a critical step in early-stage drug development.[5][6][7] Our approach is grounded in the principles of scientific integrity, ensuring that the presented protocols are not only technically sound but also self-validating systems.

Part 1: Primary Screening - Quantifying HIV-1 Reverse Transcriptase Inhibition

The primary objective is to develop a high-throughput, reliable assay to determine the potency of this compound as an inhibitor of HIV-1 RT. For this purpose, a non-radioactive, colorimetric ELISA-based assay is recommended for its safety, sensitivity, and scalability.[8][9][10][11][12]

Scientific Rationale

HIV-1 RT is a crucial enzyme for the retroviral life cycle, responsible for transcribing the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[8] By inhibiting this enzyme, the replication of the virus can be effectively halted. This assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The resulting DIG-labeled DNA is then detected by an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The intensity of the color produced is directly proportional to the RT activity, and a decrease in color intensity in the presence of the test compound indicates inhibition.

Experimental Workflow: HIV-1 RT Inhibition Assay

HIV_RT_Inhibition_Assay cluster_prep Preparation cluster_reaction RT Reaction cluster_detection Detection Reagent_Prep Reagent & Compound Preparation Plate_Coating Coat Plate with Streptavidin Reagent_Prep->Plate_Coating Add_Template Add Biotinylated Template/Primer Plate_Coating->Add_Template Add_RT_Compound Add HIV-1 RT & Test Compound Add_Template->Add_RT_Compound Add_dNTPs Add dNTP Mix (with DIG-dUTP) Add_RT_Compound->Add_dNTPs Incubate_RT Incubate Add_dNTPs->Incubate_RT Wash1 Wash Incubate_RT->Wash1 Add_AntiDIG_HRP Add Anti-DIG-HRP Antibody Wash1->Add_AntiDIG_HRP Incubate_Ab Incubate Add_AntiDIG_HRP->Incubate_Ab Wash2 Wash Incubate_Ab->Wash2 Add_Substrate Add ABTS Substrate Wash2->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Stop_Reaction Add Stop Solution Incubate_Color->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance

Caption: Workflow for the colorimetric HIV-1 RT inhibition assay.

Detailed Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is adapted from commercially available non-radioactive HIV-1 RT assay kits.[8][13][14]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Streptavidin-coated 96-well microplate

  • Biotinylated oligo(dT) primer and poly(A) template

  • dNTP mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)

  • Lysis Buffer

  • Reaction Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-Digoxigenin-HRP conjugate

  • ABTS substrate solution

  • Stop Solution (e.g., 1% SDS)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Nevirapine or Efavirenz)

  • Negative control (DMSO or vehicle)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in reaction buffer to achieve the desired final concentrations.

    • Prepare working solutions of the positive and negative controls.

    • Dilute the HIV-1 RT enzyme to the recommended working concentration in lysis buffer.

    • Prepare the reaction mixture containing the reaction buffer, biotinylated template/primer, and dNTP mix.

  • Assay Procedure:

    • To the wells of the streptavidin-coated microplate, add the diluted test compound, positive control, or negative control.

    • Add the diluted HIV-1 RT enzyme to all wells except for the blank controls.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Incubate the plate at 37°C for 1-2 hours.

    • After incubation, wash the plate three times with wash buffer to remove unincorporated dNTPs.

    • Add the Anti-Digoxigenin-HRP conjugate to each well and incubate at 37°C for 1 hour.

    • Wash the plate three times with wash buffer.

    • Add the ABTS substrate solution to each well and incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of inhibition of HIV-1 RT activity is calculated using the following formula:

% Inhibition = [1 - (Absorbance of Test Compound - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100

The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Assay Validation and Quality Control:

To ensure the reliability of the results, the following quality control measures should be implemented:[7][15][16]

  • Z'-factor: This metric assesses the quality of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|

  • Signal-to-Background Ratio (S/B): A high S/B ratio indicates a robust assay.

  • Intra- and Inter-assay Variability: The coefficient of variation (%CV) should be less than 15%.

ParameterAcceptance CriteriaPurpose
Z'-factor 0.5 - 1.0Assay suitability for HTS
Signal-to-Background > 10Assay window robustness
%CV (Controls) < 15%Assay precision

Part 2: Secondary Screening - Assessing Cytotoxicity

While a compound may show potent activity against its intended target, it is crucial to evaluate its potential toxicity to host cells.[5][6] A cytotoxicity assay is a vital secondary screen to determine the therapeutic window of the compound. The AlamarBlue™ (resazurin) assay is a widely used, non-toxic, and sensitive method for measuring cell viability and proliferation.[6][17][18][19][20]

Scientific Rationale

The AlamarBlue™ assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. This conversion is mediated by mitochondrial reductases and other cellular enzymes. The amount of resorufin produced is directly proportional to the number of viable cells. A decrease in the fluorescent signal in the presence of the test compound indicates a reduction in cell viability.

Experimental Workflow: AlamarBlue™ Cytotoxicity Assay

Cytotoxicity_Assay cluster_cell_culture Cell Culture & Treatment cluster_assay AlamarBlue Assay Seed_Cells Seed Cells in 96-well Plate Incubate_Adherence Incubate for Cell Adherence Seed_Cells->Incubate_Adherence Add_Compound Add Serial Dilutions of Test Compound Incubate_Adherence->Add_Compound Incubate_Treatment Incubate for 24-72 hours Add_Compound->Incubate_Treatment Add_AlamarBlue Add AlamarBlue Reagent Incubate_Treatment->Add_AlamarBlue Incubate_Assay Incubate for 1-4 hours Add_AlamarBlue->Incubate_Assay Read_Fluorescence Read Fluorescence (Ex: 560 nm, Em: 590 nm) Incubate_Assay->Read_Fluorescence

Caption: Workflow for the AlamarBlue™ cytotoxicity assay.

Detailed Protocol: AlamarBlue™ Cytotoxicity Assay

This protocol is a standard procedure for assessing cytotoxicity in adherent cell lines.[6][17][19]

Materials:

  • Human cell line (e.g., HEK293T, HeLa, or a relevant T-cell line like Jurkat)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • AlamarBlue™ reagent

  • 96-well clear-bottom black plates

  • This compound (test compound)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Negative control (DMSO or vehicle)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and the positive control in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound, positive control, or negative control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • AlamarBlue™ Assay:

    • After the incubation period, add 10 µL of AlamarBlue™ reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for the specific cell line.

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence microplate reader.

Data Analysis and Interpretation:

The percentage of cell viability is calculated as follows:

% Cell Viability = [(Fluorescence of Test Compound - Fluorescence of Blank) / (Fluorescence of Negative Control - Fluorescence of Blank)] x 100

The CC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The Selectivity Index (SI) is a critical parameter to evaluate the therapeutic potential of a compound and is calculated as:

SI = CC₅₀ / IC₅₀

A higher SI value indicates a greater window between therapeutic efficacy and cellular toxicity, which is a desirable characteristic for a drug candidate.

ParameterAcceptance CriteriaPurpose
Cell Seeding Density Linear response in control wellsEnsure assay is in the linear range
Z'-factor (for HTS) 0.5 - 1.0Assay suitability for HTS
%CV (Controls) < 15%Assay precision

Part 3: Mechanistic Insights and Broader Context

While the primary target of this compound appears to be HIV-1 RT, it is essential to consider the broader mechanistic context of quinolone compounds.

Potential Off-Target Effects: DNA Gyrase and Topoisomerase Inhibition

Quinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication, repair, and recombination.[1][2][3][4] They stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks and ultimately cell death.[2][4] While the selectivity for viral RT is promising, it is prudent to investigate potential off-target effects on human topoisomerases, which could contribute to cytotoxicity. Assays for human topoisomerase I and II inhibition can be conducted as further secondary or tertiary screens to build a comprehensive safety profile.

Signaling Pathway: Quinolone-Induced DNA Damage and Cell Death

Quinolone_Pathway Quinolone Quinolone Compound Topoisomerase DNA Gyrase / Topoisomerase IV (Bacterial) or Topoisomerase II (Eukaryotic) Quinolone->Topoisomerase DNA_Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex Topoisomerase->DNA_Cleavage_Complex Replication_Fork_Stalling Replication Fork Stalling DNA_Cleavage_Complex->Replication_Fork_Stalling DSB Double-Strand DNA Breaks Replication_Fork_Stalling->DSB SOS_Response SOS Response (Bacteria) DSB->SOS_Response Apoptosis Apoptosis (Eukaryotic Cells) DSB->Apoptosis Cell_Death Cell Death SOS_Response->Cell_Death Apoptosis->Cell_Death

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive, field-proven protocols for the quantitative analysis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 24796-59-6), a key molecule in various chemical and pharmaceutical synthesis pathways.[1][2] We present two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, purity assessment, and content uniformity, and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and impurity profiling. The causality behind critical experimental choices is explained, and all protocols are designed as self-validating systems, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4]

Introduction and Analyte Overview

This compound is a quinolone derivative characterized by its heterocyclic structure, a carboxylic acid functional group, and a chlorine substituent.[5] Its molecular formula is C₁₀H₆ClNO₃ with a molecular weight of 223.61 g/mol .[1][5] The structural features—a strong UV-absorbing chromophore and an ionizable carboxylic acid group—make this compound ideally suited for analysis by both HPLC-UV and LC-MS.

The development of robust, validated analytical methods is a critical component of quality control in any pharmaceutical manufacturing process.[6] These methods ensure the identity, strength, quality, and purity of the active pharmaceutical ingredient (API) or intermediate. This guide provides the foundational methodologies to achieve these goals, adhering to the stringent requirements of regulatory bodies like the FDA.[7][8]

General Analytical Workflow

The process from sample receipt to final data reporting follows a structured, quality-controlled pathway. This ensures data integrity and reproducibility, which are cornerstones of Good Manufacturing Practices (GMP).

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login Standard Standard & Reagent Prep SST_Prep System Suitability Solution Prep Instrument Instrument Setup & Equilibration SST_Prep->Instrument SST System Suitability Test (SST) Instrument->SST SST->Instrument If Fail: Troubleshoot Sequence Sample Sequence Run SST->Sequence If Pass Processing Chromatographic Integration & Quantification Sequence->Processing Review Data Review & Verification Processing->Review Report Final Report Generation Review->Report

Caption: General workflow for chromatographic analysis.

Method 1: HPLC-UV for Assay and Purity

This reversed-phase HPLC method is designed for robust, routine analysis. It provides excellent resolution and reproducibility for quantifying the main component and detecting related impurities.

Rationale Behind Experimental Choices
  • Column Chemistry (C18): A C18 (octadecylsilane) stationary phase is selected for its hydrophobic properties, which provide strong retention for the relatively nonpolar quinolone ring system. This is a standard, versatile choice for many pharmaceutical compounds.

  • Mobile Phase (Acidified): The mobile phase contains a small percentage of formic acid (0.1%). The purpose is to suppress the ionization of the analyte's carboxylic acid group (pKa ≈ 2-4). In its neutral, protonated form, the analyte is more hydrophobic, leading to better retention on the C18 column and significantly improved peak symmetry (i.e., reduced tailing).

  • Detector Wavelength (254 nm): The quinolone structure contains a conjugated aromatic system, which is a strong chromophore. A wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and is expected to provide a strong signal for high sensitivity.

  • Gradient Elution: A gradient is employed to ensure that any potential impurities, which may have different polarities, are eluted from the column within a reasonable run time, while providing sharp peaks for accurate quantification.

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Reference Standard: this compound (≥98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic Acid (≥98%).

Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 20 minutes
Gradient Program See Table 2

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
15.0595
15.1955
20.0955

Solution Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard and transfer to a 25 mL volumetric flask. Add ~15 mL of methanol and sonicate to dissolve. Dilute to volume with methanol and mix well.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (diluent) and mix.

  • Sample Solution (50 µg/mL): Prepare the sample to achieve a target concentration of 50 µg/mL in the same diluent as the working standard. Filter through a 0.45 µm syringe filter if necessary.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is a mandatory step to ensure the validity of the results.[7][9] A series of five replicate injections of the Working Standard Solution (50 µg/mL) are performed. The acceptance criteria are based on USP General Chapter <621>.[10]

SST ParameterAcceptance CriteriaRationale
Precision (%RSD) ≤ 2.0%Ensures the injector and pump are performing consistently.[3]
Tailing Factor (T) ≤ 2.0Measures peak symmetry; high tailing can indicate column or mobile phase issues.[3]
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the chromatographic column.

Method 2: LC-MS/MS for High-Sensitivity Analysis

This method is intended for applications requiring lower detection limits, such as impurity identification, pharmacokinetic studies, or analysis in complex matrices. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity.

Rationale Behind Experimental Choices
  • Ionization Mode (ESI-): Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules. The negative ion mode (ESI-) is chosen because the carboxylic acid group on the analyte readily loses a proton to form a stable carboxylate anion, [M-H]⁻. This process is highly efficient and provides a strong signal for the precursor ion.[11]

  • MS/MS and Multiple Reaction Monitoring (MRM): Tandem mass spectrometry is used for its high selectivity. In the first quadrupole (Q1), we select the precursor ion ([M-H]⁻ at m/z 222.6). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This MRM transition is highly specific to the analyte, effectively eliminating background noise and matrix interference.

  • MS-Compatible Mobile Phase: Formic acid is used as the mobile phase modifier because it is volatile and compatible with MS detection. Non-volatile buffers like phosphate must be avoided as they will contaminate the mass spectrometer source.

LCMS_Method_Selection start Analytical Goal q1 Need Trace Level Quantification (<1 µg/mL)? start->q1 hplc Use HPLC-UV Method q1->hplc No lcms Use LC-MS/MS Method q1->lcms Yes end_hplc Routine QC, Assay hplc->end_hplc end_lcms Impurity Profiling, Bioanalysis lcms->end_lcms

Sources

Mastering the Solid Form: Advanced Crystallization Techniques for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. These properties, intrinsically linked to the crystalline form of the API, govern critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. For a molecule like 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a quinolone derivative with significant potential in drug discovery, mastering its crystallization is not merely a purification step but a fundamental aspect of its development into a viable therapeutic agent.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of crystallization techniques tailored for this compound. Moving beyond generic protocols, this document delves into the causality behind experimental choices, offering a framework for rational and reproducible crystallization process development. The methodologies described herein are designed to be self-validating systems, empowering the user to achieve high-purity crystalline material with desired physical attributes.

Understanding the Physicochemical Landscape of this compound

A successful crystallization strategy is built upon a thorough understanding of the molecule's inherent physicochemical properties. Quinolone carboxylic acids, as a class, exhibit specific behaviors that inform the selection of appropriate crystallization methods.

Key Molecular Characteristics:

  • Structure and Functionality: The molecule possesses both a carboxylic acid group and a quinolone core, making it susceptible to pH-dependent solubility.[1] The presence of these functional groups also offers opportunities for hydrogen bonding, which is a key driver in crystal lattice formation.

  • Aqueous Solubility: Like many quinolone derivatives, this compound is expected to have low aqueous solubility, particularly around its isoelectric point. Its solubility will likely increase in both acidic and basic conditions due to the formation of the corresponding salt.

  • Organic Solvent Solubility: The solubility in organic solvents is a critical parameter for selecting an appropriate crystallization solvent. A systematic solvent screening is the first and most crucial step in developing any crystallization protocol.

Part 1: Foundational Crystallization Techniques

This section details the most common and effective crystallization techniques applicable to small organic molecules like this compound. For each technique, a detailed protocol is provided, accompanied by the underlying scientific principles.

Cooling Crystallization: The Workhorse of Purification

Cooling crystallization is a widely used technique that leverages the principle of decreased solubility of a compound in a solvent at lower temperatures.[2] This method is particularly effective for compounds that exhibit a significant positive temperature coefficient of solubility.

Causality Behind the Method: The formation of a supersaturated solution is the driving force for crystallization. By dissolving the solute in a suitable solvent at an elevated temperature to achieve saturation or near-saturation and then cooling, the solution becomes supersaturated. This thermodynamically unstable state is relieved by the nucleation and growth of crystals, excluding impurities that remain in the mother liquor.

Protocol 1: Systematic Solvent Screening for Cooling Crystallization

Objective: To identify a suitable solvent or solvent system for the cooling crystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (approx. 10-20 mg) of the crude compound into a series of labeled test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Agitate the mixtures thoroughly and observe the solubility. An ideal solvent will show low solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube while observing the dissolution. A good solvent will completely dissolve the compound at an elevated temperature.[2]

  • Allow the clear, hot solutions to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good recovery of crystalline solid upon cooling.

  • Record your observations in a table similar to Table 1.

Data Presentation: Solvent Screening Results

SolventPolarity IndexSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on Cooling
Methanol5.1
Ethanol4.3
Acetone5.1
Acetonitrile5.8
Tetrahydrofuran (THF)4.0
N,N-Dimethylformamide (DMF)6.4
Dimethyl sulfoxide (DMSO)7.2
Water10.2

This table should be filled out based on experimental observations.

Protocol 2: Cooling Crystallization of this compound

Objective: To purify the target compound using a selected solvent from the screening process.

Materials:

  • Crude this compound

  • Selected optimal solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture to the boiling point of the solvent under reflux with stirring until the solid is completely dissolved.

  • If the solution is colored, and the pure compound is known to be colorless, activated charcoal can be added to the hot solution to adsorb colored impurities. Caution: Add charcoal cautiously to a slightly cooled solution to avoid bumping.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.[3]

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Visualization: Cooling Crystallization Workflow

CoolingCrystallization cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying Start Crude Compound Solvent Select Optimal Solvent Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (Optional, for colored impurities) Dissolve->HotFilter Cool Slow Cooling to Room Temperature Dissolve->Cool HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization: Inducing Precipitation by Changing Solvent Composition

Anti-solvent crystallization is a powerful technique for compounds that are highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent). The two solvents must be miscible.[4]

Causality Behind the Method: The principle lies in rapidly changing the solvent environment of the solute. By adding an anti-solvent to a solution of the compound, the overall polarity of the solvent system is altered, leading to a significant decrease in the solute's solubility. This induces a state of high supersaturation, causing the compound to crystallize out of the solution.[4]

Protocol 3: Anti-Solvent Crystallization of this compound

Objective: To crystallize the target compound by the addition of an anti-solvent.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., DMF or DMSO, based on screening)

  • An "anti-solvent" (e.g., water, methanol, or ethanol)

  • Crystallization vessel (e.g., a beaker or flask)

  • Stirring mechanism (magnetic stirrer)

  • Addition funnel or syringe pump

  • Filtration setup

Procedure:

  • Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature to create a clear, concentrated solution.

  • Filter the solution if any insoluble impurities are present.

  • Slowly add the anti-solvent to the stirred solution. The addition rate is a critical parameter; slow addition generally leads to larger crystals. A syringe pump can be used for precise control.

  • Continue adding the anti-solvent until a persistent cloudiness (incipient precipitation) is observed.

  • At this point, you can either continue the slow addition of the anti-solvent to drive more material out of solution or stop the addition and allow the solution to stand, promoting slow crystal growth.

  • Once crystallization is complete, collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a mixture of the "good" solvent and anti-solvent, followed by a wash with the pure anti-solvent.

  • Dry the crystals under vacuum.

Visualization: Anti-Solvent Crystallization Workflow

AntiSolventCrystallization cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying Start Crude Compound GoodSolvent Dissolve in 'Good' Solvent Start->GoodSolvent AddAntiSolvent Slowly Add 'Anti-Solvent' GoodSolvent->AddAntiSolvent Crystallize Induce Crystallization AddAntiSolvent->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Solvent Mixture & Anti-Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for Anti-Solvent Crystallization.

Vapor Diffusion: A Gentle Approach for High-Quality Crystals

Vapor diffusion is an excellent method for growing high-quality single crystals, especially when working with small amounts of material.[5][6] It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.

Causality Behind the Method: This technique creates a very slow and controlled change in the solvent composition. A solution of the compound in a relatively non-volatile "good" solvent is placed in a small, open container. This container is then placed in a larger, sealed chamber containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually decreasing the compound's solubility and leading to the formation of well-ordered crystals.[6]

Protocol 4: Vapor Diffusion Crystallization of this compound

Objective: To grow high-quality crystals of the target compound suitable for single-crystal X-ray diffraction.

Materials:

  • Purified this compound

  • A "good" solvent (e.g., THF, Chloroform)

  • A volatile "anti-solvent" (e.g., Hexane, Cyclohexane, Diethyl ether)[7]

  • Small inner vial (e.g., a 1-dram vial)

  • Larger outer chamber with a tight-fitting lid (e.g., a beaker with a watch glass, or a screw-cap jar)

Procedure:

  • Dissolve the purified compound in a small amount of the "good" solvent in the inner vial to create a clear, nearly saturated solution.

  • Place the inner vial inside the larger outer chamber.

  • Carefully add the anti-solvent to the bottom of the outer chamber, ensuring the liquid level is below the top of the inner vial.

  • Seal the outer chamber tightly to create a closed system.

  • Place the setup in a location free from vibrations and temperature fluctuations.

  • Allow the system to stand undisturbed for several days to weeks.

  • Monitor the inner vial for the formation of crystals.

  • Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Visualization: Vapor Diffusion Setup

VaporDiffusion cluster_setup Vapor Diffusion Apparatus Sealed Outer Chamber Sealed Outer Chamber Inner Vial Inner Vial Sealed Outer Chamber->Inner Vial AntiSolvent Volatile 'Anti-Solvent' Sealed Outer Chamber->AntiSolvent Solution Solution of Compound in 'Good' Solvent Inner Vial->Solution Vapor Anti-Solvent Vapor AntiSolvent->Vapor Vapor->Solution Diffusion

Caption: Schematic of a Vapor Diffusion Setup.

Part 2: Advanced Crystallization Strategy - Co-crystallization

For APIs that present challenges in achieving desired physicochemical properties through conventional crystallization, co-crystallization offers a powerful alternative.

The Principle of Co-crystallization: A co-crystal is a multi-component crystal in which the API and a co-former (another molecule, often a dicarboxylic acid for acidic or basic APIs) are present in a stoichiometric ratio and are held together by non-covalent interactions, primarily hydrogen bonding.[8] By selecting an appropriate co-former, it is possible to modulate properties such as solubility, dissolution rate, and stability.

Application to this compound: The carboxylic acid moiety of the target molecule can form robust hydrogen bonds with complementary functional groups on a co-former. Dicarboxylic acids are excellent candidates as they can form strong hydrogen bonds with the quinolone's carboxylic acid and potentially interact with other parts of the molecule.

Protocol 5: Exploratory Co-crystal Screening by Slurry Conversion

Objective: To screen for the formation of co-crystals between the target compound and various dicarboxylic acids.

Materials:

  • Purified this compound

  • A selection of dicarboxylic acid co-formers (e.g., succinic acid, adipic acid, fumaric acid)

  • A screening solvent (e.g., ethanol, acetonitrile)

  • Small vials with magnetic stir bars

  • Stirring hotplate

  • Filtration setup

  • Analytical instrumentation for characterization (PXRD, DSC)

Procedure:

  • In a series of vials, place the target compound and a co-former in a 1:1 molar ratio.

  • Add a small amount of the screening solvent, enough to create a mobile slurry.

  • Stir the slurries at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (24-72 hours).

  • After the equilibration period, filter the solid material and allow it to air dry.

  • Analyze the resulting solid by Powder X-ray Diffraction (PXRD) and compare the diffractogram to those of the starting materials. A new, unique pattern indicates the formation of a co-crystal.

  • Differential Scanning Calorimetry (DSC) can also be used to identify new thermal events corresponding to the melting of a co-crystal.

Visualization: Co-crystal Formation Logic

CoCrystalLogic API This compound Slurry Slurry Conversion (Stirring, Time, Temp.) API->Slurry Coformer Dicarboxylic Acid Co-former Coformer->Slurry Solvent Slurry Solvent Solvent->Slurry FilterDry Filter & Dry Solid Slurry->FilterDry Analysis Characterize by PXRD/DSC FilterDry->Analysis Result Result Analysis->Result New Pattern?

Caption: Logical flow for Co-crystal Screening.

Conclusion: A Pathway to Crystalline Purity and Performance

The crystallization of this compound is a critical determinant of its potential as a therapeutic agent. This guide has provided a comprehensive overview of fundamental and advanced crystallization techniques, grounded in scientific principles and presented with actionable protocols. By systematically applying the methods of solvent screening, cooling crystallization, anti-solvent crystallization, and vapor diffusion, researchers can effectively purify this compound and obtain high-quality crystalline material. Furthermore, the exploration of co-crystallization opens up new avenues for modulating the physicochemical properties of this promising molecule. The successful implementation of these techniques will undoubtedly accelerate the journey of this compound from the laboratory to clinical applications.

References

  • BenchChem. (2025).
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  • Chadwick, K., & Davey, R. (2010). A beginner's guide to getting crystals your crystallographer will treasure.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Fiveable. (n.d.). Crystallization Methods to Know for Crystallography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Studylib. (n.d.). Recrystallization Lab: Purification & Solubility. Retrieved from [Link]

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.).
  • Google Patents. (n.d.). US8158798B2 - Coupling process for preparing quinolone intermediates.
  • National Center for Biotechnology Information. (n.d.). In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. Retrieved from [Link]

  • University of California, Irvine. (n.d.).
  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Google Patents. (n.d.). US5447926A - Quinolone carboxylic acid derivatives.
  • American Chemical Society. (n.d.). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Retrieved from [Link]

  • Oklahoma University Libraries. (n.d.).
  • Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | this compound. Retrieved from [Link]

  • J-Stage. (n.d.). Cocrystallization of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicines. Retrieved from [Link]

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  • University of Technology. (n.d.). Classification of organic compounds By solubility.
  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.).
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  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

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Application Notes and Protocols: Leveraging 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid as a versatile scaffold in contemporary drug discovery platforms. This document provides in-depth protocols and scientific rationale for its application in developing novel therapeutic agents, particularly in the realms of oncology and virology.

Introduction: The Quinoline Scaffold's Enduring Legacy in Medicinal Chemistry

The quinoline core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its rigid, planar structure and the presence of a nitrogen atom provide ideal anchor points for molecular interactions with biological targets. Within this esteemed class, this compound stands out as a particularly valuable starting material for the synthesis of potent bioactive molecules. Its strategic chlorination at the 6-position and the presence of a carboxylic acid at the 2-position offer multiple avenues for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.

This guide will delve into the practical applications of this scaffold in anticancer and anti-HIV drug discovery, providing detailed experimental protocols and elucidating the underlying mechanisms of action.

Core Applications in Drug Discovery Platforms

The this compound scaffold has been successfully employed to generate derivatives with significant therapeutic potential. The primary areas of application detailed herein are oncology, focusing on apoptosis induction, tubulin polymerization inhibition, and circumvention of multidrug resistance, and virology, with a specific focus on the inhibition of HIV-1 Reverse Transcriptase.

Anticancer Drug Discovery

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2] The mechanisms underpinning this activity are multifaceted and include the induction of programmed cell death (apoptosis), interference with microtubule dynamics, and the inhibition of drug efflux pumps.

A key strategy in cancer therapy is to trigger the intrinsic or extrinsic apoptotic pathways within tumor cells. Several quinoline derivatives have been shown to induce apoptosis through the activation of caspases, the key executioners of this process.[3][4]

Mechanism of Action: Caspase-Mediated Apoptosis

Derivatives of the title compound can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The extrinsic pathway is often initiated by the activation of caspase-8, while the intrinsic pathway involves the release of cytochrome c from the mitochondria and subsequent activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[4] Some quinoline derivatives have also been shown to induce endoplasmic reticulum (ER) stress and inhibit the pro-survival Akt/mTOR signaling pathway, further promoting apoptosis.[5]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 quinoline Quinoline Derivative quinoline->caspase8 Activation quinoline->mitochondrion Induction akt_mtor Akt/mTOR Pathway quinoline->akt_mtor Inhibition er_stress ER Stress quinoline->er_stress apoptosis Apoptosis caspase3->apoptosis

Caption: Quinoline derivatives induce apoptosis via multiple signaling pathways.

The microtubule network is essential for cell division, and its disruption is a clinically validated anticancer strategy. Certain quinoline-based compounds act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[6][7] This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Workflow: Tubulin Polymerization Assay

start Prepare Tubulin Solution add_compound Add Quinoline Derivative (Test) or Control start->add_compound incubate Incubate at 37°C to Initiate Polymerization add_compound->incubate measure Measure Absorbance (e.g., 340 nm) over Time incubate->measure analyze Analyze Data: Compare Polymerization Rates measure->analyze end Determine IC50 analyze->end

Caption: Workflow for assessing tubulin polymerization inhibition.

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[8] P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents to sub-therapeutic levels.[9] Derivatives of the title compound have been investigated as P-gp inhibitors, acting as chemosensitizers that can restore the efficacy of conventional anticancer drugs.[10]

Mechanism of Action: P-glycoprotein Inhibition

cluster_cell Cancer Cell p_gp P-glycoprotein (P-gp) chemo_ext Chemotherapeutic Drug (Extracellular) p_gp->chemo_ext Drug Efflux chemo Chemotherapeutic Drug chemo->p_gp Efflux Substrate apoptosis Apoptosis chemo->apoptosis Induces quinoline Quinoline Derivative (P-gp Inhibitor) quinoline->p_gp Inhibits chemo_ext->chemo quinoline_ext Quinoline Derivative (Extracellular) quinoline_ext->quinoline

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield and product purity. The information herein is structured to provide direct, actionable solutions and a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, offering potential causes and validated solutions.

Problem 1: Low or No Yield of the Final Product

Potential Cause A: Incomplete Condensation Reaction (Aniline + Diethyl Ethoxymethylenemalonate)

  • Explanation: The initial step, a nucleophilic substitution/addition-elimination reaction between 4-chloroaniline and diethyl ethoxymethylenemalonate (DEEM), is foundational. Incomplete reaction here will directly limit the amount of the intermediate, diethyl 2-((4-chlorophenyl)amino)methylenemalonate, available for the subsequent cyclization step. This can be due to poor quality reagents, insufficient reaction time, or suboptimal temperature.

  • Solution:

    • Reagent Quality: Ensure 4-chloroaniline is pure and DEEM has not hydrolyzed. Using freshly opened or purified reagents is recommended.

    • Reaction Conditions: The condensation is typically run neat or in a high-boiling, non-polar solvent. Heating the mixture, often to around 80-100°C, is necessary to drive the reaction to completion by facilitating the elimination of ethanol.

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials before proceeding to the next step.

Potential Cause B: Failed Thermal Cyclization

  • Explanation: The high-temperature intramolecular cyclization of the intermediate is the critical ring-forming step. This reaction requires significant thermal energy to overcome the activation barrier for the electrophilic aromatic substitution. Insufficient temperature or heating time will result in a low conversion rate.

  • Solution:

    • High-Temperature Medium: The cyclization is almost exclusively performed in a high-boiling solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil. Temperatures of 240-250°C are standard for this reaction. Using a lower-boiling solvent will prevent the reaction from reaching the required temperature.

    • Heating Apparatus: Ensure your heating mantle and condenser setup can safely and consistently maintain this high temperature. A sand bath or a high-temperature oil bath can provide more uniform heating.

    • Reaction Time: Allow for sufficient reaction time at the target temperature, typically ranging from 30 minutes to a few hours. Again, TLC can be used to monitor the formation of the cyclized ester intermediate.

Potential Cause C: Inefficient Saponification (Hydrolysis)

  • Explanation: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Incomplete hydrolysis can be caused by an insufficient amount of base (e.g., NaOH), low reaction temperature, or the presence of organic solvents that reduce the solubility of the ester in the aqueous base.

  • Solution:

    • Base Stoichiometry: Use a molar excess of a strong base like sodium hydroxide (e.g., 2-4 equivalents) to ensure complete saponification.

    • Temperature & Time: Refluxing the reaction mixture in aqueous NaOH (e.g., 10% w/v) is a common practice to accelerate the hydrolysis. The reaction should be heated until the solid ester has completely dissolved, indicating the formation of the soluble sodium carboxylate salt.

    • Co-solvent: If the ester has poor solubility, adding a co-solvent like ethanol can improve miscibility and facilitate the reaction. The ethanol can be removed by distillation later.

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to diagnose the root cause of a low-yield experiment.

G start Low Yield Observed check_intermediate Analyze Intermediate After Step 1 (Condensation) start->check_intermediate check_cyclization Analyze Crude Product After Step 2 (Cyclization) check_intermediate->check_cyclization Clean intermediate formed cause_condensation Root Cause: Incomplete Condensation check_intermediate->cause_condensation Starting materials present check_hydrolysis Analyze Final Crude Product Before Acidification check_cyclization->check_hydrolysis Cyclized ester is major component cause_cyclization Root Cause: Failed Cyclization check_cyclization->cause_cyclization Intermediate is major component cause_hydrolysis Root Cause: Incomplete Hydrolysis check_hydrolysis->cause_hydrolysis Unhydrolyzed ester present cause_workup Root Cause: Losses During Workup/ Purification check_hydrolysis->cause_workup Hydrolysis is complete

Caption: A decision tree for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this molecule and why is it preferred?

The most established and widely used method is the Gould-Jacobs reaction. This pathway is favored due to the commercial availability and relatively low cost of the starting materials: 4-chloroaniline and diethyl ethoxymethylenemalonate (DEEM). The sequence involves three key steps:

  • Condensation: Formation of an enamine intermediate.

  • Thermal Cyclization: High-temperature intramolecular reaction to form the quinoline ring system.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid.

This route is robust, scalable, and generally provides good overall yields when optimized.

Gould-Jacobs Reaction Pathway

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification & Acidification A 4-Chloroaniline C Intermediate (Enamine) A->C B DEEM B->C D Cyclized Ester C->D ~250°C (Dowtherm A) E Final Product (Carboxylic Acid) D->E 1. NaOH, H₂O 2. HCl

Technical Support Center: Purification of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS No: 24796-59-6). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving the desired purity for this critical synthetic intermediate. This molecule's unique physicochemical properties—stemming from its rigid heterocyclic core, acidic carboxylic group, and potential for zwitterionic character—present distinct purification hurdles. This guide provides troubleshooting solutions and in-depth explanations to navigate these complexities effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of this compound. Each answer provides not only a solution but also the underlying scientific rationale to empower your experimental decisions.

Q1: My crude product has low purity and multiple spots on TLC after synthesis. What are the likely impurities and what is the first purification step?

A1: Low purity in the initial crude product typically stems from two sources: unreacted starting materials and side-products from the cyclization reaction (e.g., the Gould-Jacobs reaction). The most common impurities are residual anilines and malonic ester derivatives.

Your first and most crucial step should be a trituration or slurry wash. The rationale here is to exploit solubility differences between your desired product and the less polar, more soluble impurities. The high polarity and hydrogen bonding capability of your target compound make it sparingly soluble in many common organic solvents at room temperature, whereas starting materials and non-cyclized intermediates are often more soluble.

Recommended First-Step Protocol: Acidified Methanol Wash

  • Suspend Crude Product: Place the crude solid in a flask and add approximately 5-10 volumes (mL per gram of solid) of methanol.

  • Acidify: Add a few drops of concentrated hydrochloric acid. This ensures the quinolone nitrogen is protonated, further decreasing its solubility, while keeping any unreacted aniline starting materials as their soluble hydrochloride salts.

  • Stir: Agitate the slurry vigorously at room temperature for 30-60 minutes.

  • Isolate: Filter the solid using a Büchner funnel, wash the cake with a small amount of fresh, cold methanol, and dry it thoroughly.

This simple wash should significantly enhance purity, providing a much better starting point for subsequent, more rigorous purification methods like recrystallization.

Q2: I am struggling to find an effective solvent for recrystallization. The compound is poorly soluble in most common solvents, and when it does dissolve at high temperatures, it crashes out immediately upon cooling.

A2: This is the most common challenge and is directly related to the compound's high melting point (often >300 °C) and rigid, planar structure, which promotes strong crystal lattice energy.[1] Standard recrystallization solvents like ethanol, ethyl acetate, or acetone are often ineffective. You must turn to high-boiling, polar aprotic solvents.

The key is to identify a solvent that can sufficiently solvate the molecule at an elevated temperature but show a steep solubility curve upon cooling. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent candidates.[2][3]

Troubleshooting Recrystallization:

  • Problem: Compound dissolves but "oils out" or forms a fine, impure powder.

    • Cause: The solution is too supersaturated, leading to rapid precipitation rather than slow crystal growth.

    • Solution: Use a larger volume of solvent or add a co-solvent (anti-solvent) very slowly to the hot, dissolved solution until the first sign of turbidity appears. Then, allow it to cool slowly.

  • Problem: No crystals form upon cooling.

    • Cause: The solution is not sufficiently saturated, or nucleation is inhibited.

    • Solution: Reduce the solvent volume by boiling, then allow it to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal from a previous batch is the most reliable method.

Data Presentation: Solvent Selection for Recrystallization

SolventBoiling Point (°C)Suitability for RecrystallizationComments
Water100PoorInsoluble.
Ethanol78PoorVery low solubility even at reflux.
Acetone56PoorInsoluble.
Dichloromethane40PoorInsoluble.
DMF 153Excellent Good solubility at >100 °C, low at room temp.[3]
DMSO 189Good High solubility at elevated temperatures; can be difficult to remove.
Acetic Acid 118Good Effective solvent, but can be corrosive and hard to remove.
Q3: My final product is persistently yellow or brown, even after recrystallization. How can I remove these colored impurities?

A3: Persistent color often indicates the presence of highly conjugated, polymeric, or oxidized impurities that co-crystallize with your product. The most effective method for removing these is treatment with activated charcoal.

Mechanism: Activated charcoal has a highly porous structure with a large surface area, allowing it to adsorb large, flat, conjugated molecules (which are often the source of color) through van der Waals forces.

Experimental Protocol: Activated Charcoal Decolorization

  • Dissolve Product: In a flask, dissolve the colored compound in the minimum amount of a suitable hot recrystallization solvent (e.g., DMF).

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Adding too much will lead to significant loss of your desired product due to non-specific adsorption.

  • Maintain Heat: Keep the solution hot (just below boiling) and stir for 5-10 minutes.

  • Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the charcoal. Use a pre-heated Büchner or fluted filter paper to prevent your product from crystallizing prematurely in the funnel.

  • Crystallize: Allow the hot, colorless filtrate to cool slowly to induce crystallization.

  • Isolate: Collect the pure, decolorized crystals by filtration.

Q4: Recrystallization has improved purity, but it's still not sufficient (>99.5%) for my needs. What is the next logical purification step?

A4: When high-purity material is required, and recrystallization is insufficient, chromatography is the next step. Given the polar and acidic nature of your compound, reversed-phase chromatography is the most appropriate technique. Normal phase silica gel is generally ineffective as the polar carboxylic acid will streak badly or remain irreversibly adsorbed at the origin.

Methodology: Preparative Reversed-Phase (C18) HPLC or Flash Chromatography

  • Stationary Phase: C18-functionalized silica is ideal for retaining the quinolone based on its hydrophobicity.[4][5]

  • Mobile Phase: A gradient of water and an organic solvent (typically methanol or acetonitrile) is used.[5]

  • pH Modifier: It is essential to add a modifier to the mobile phase to control the ionization state of your carboxylic acid. Adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid will protonate the carboxyl group, making the molecule less polar and improving its retention and peak shape.[5]

  • Detection: The quinolone core has a strong UV chromophore, making UV detection (typically around 254 nm or 320 nm) highly effective.[4]

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this molecule that I should be aware of during purification?

A: Understanding the molecule's properties is fundamental to designing a successful purification strategy.

  • High Polarity: The combination of a carboxylic acid, a ketone, and a quinolone nitrogen makes the molecule highly polar. This dictates its poor solubility in non-polar solvents.

  • Acidity: The carboxylic acid group (pKa ~2-3) means the molecule's charge state is highly dependent on pH. Below pH 2, it is neutral; above pH 4, it is anionic. This can be exploited for extraction or chromatography.[6]

  • High Melting Point: Indicates strong intermolecular forces and a stable crystal lattice, making it difficult to dissolve but often yielding highly crystalline solids when purified correctly.[1]

  • UV Absorbance: The conjugated quinolone system makes it strongly UV-active, which is ideal for monitoring reactions by TLC and purity by HPLC-UV.[4]

Q: How should I store the purified this compound?

A: The compound is a stable solid. However, to ensure long-term integrity, it should be stored in a tightly sealed container in a cool, dry place, protected from light.[7] A desiccator is recommended to prevent hydration, as similar structures are known to form hydrates.[8]

Q: What is the best analytical method to confirm the purity of my final product?

A: A combination of methods provides the most comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a water/acetonitrile (+0.1% TFA) gradient and UV detection is the most common setup.[4] It will allow you to determine purity as a percentage (e.g., 99.8% by area).

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of solvent residues (e.g., DMF, DMSO) or other impurities if their signals do not overlap with the product's signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and can help in identifying the mass of any minor impurities detected by HPLC.[9]

Visualized Workflows and Logic

Purification Troubleshooting Decision Tree

This diagram outlines a logical sequence of steps to address common purification challenges.

Purification_Troubleshooting start Crude Product Received tlc_check Check Purity by TLC/HPLC start->tlc_check is_pure Purity > 95%? tlc_check->is_pure wash Perform Acidified Slurry Wash is_pure->wash No recrystallize Recrystallization from DMF or DMSO is_pure->recrystallize Yes wash->recrystallize color_check Is Product Colored? recrystallize->color_check charcoal Treat with Activated Charcoal color_check->charcoal Yes purity_check_final Check Purity by HPLC color_check->purity_check_final No charcoal->purity_check_final is_high_purity Purity > 99.5%? purity_check_final->is_high_purity chromatography Purify by Reversed-Phase Flash Chromatography is_high_purity->chromatography No final_product High-Purity Product is_high_purity->final_product Yes chromatography->final_product

Caption: A decision tree for troubleshooting purification.

Multi-Step Purification Workflow

This diagram illustrates the logical flow from a crude synthetic output to a final, high-purity compound.

Purification_Workflow cluster_0 Initial Purification cluster_1 Bulk Purification cluster_2 High-Purity Polishing cluster_3 Final Product crude Crude Synthetic Product wash Trituration / Slurry Wash (Methanol/HCl) crude->wash Removes Soluble Starting Materials recrystallization Recrystallization (e.g., DMF) wash->recrystallization charcoal Charcoal Treatment (Optional) recrystallization->charcoal If Colored prep_hplc Reversed-Phase Chromatography (C18) recrystallization->prep_hplc charcoal->prep_hplc final final prep_hplc->final

Caption: Workflow from crude solid to high-purity final product.

References
  • Hohhot Fulide Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound. PubMed Central. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | this compound. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Kratzsch, C., et al. (2003). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 75(24), 6903–6912. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345398, this compound. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2013). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 64(2), 139-142. Retrieved from [Link]

  • Sousa, J. C., et al. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Molecules, 27(21), 7246. Retrieved from [Link]

  • Lee, K., & Lee, Y. (2003). Purification of carboxylic acids by complexation with selective solvents. Google Patents (US7307188B2).
  • Machado, D., et al. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV Research, 6(3), 209-217. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 485378. Retrieved from [Link]

  • Kyorin Pharmaceutical Co., Ltd. (2005). Method for purifying quinolinecarboxylic acid derivative. Google Patents (WO2005073239A1).
  • Egis Gyogyszergyar Rt. (1990). Process for the preparation of a quinoline carboxylic acid. Google Patents (EP0351889B1).
  • The Dow Chemical Company. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents (US3691171A).
  • CAS. (n.d.). Prulifloxacin. CAS Common Chemistry. Retrieved from [Link]

  • Baba, Y. F., et al. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1(6). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of quinolone derivatives. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a key intermediate in pharmaceutical development.

Overview of the Core Synthesis: The Gould-Jacobs Reaction

The most prevalent and established method for synthesizing the 6-chloro-4-oxo-1,4-dihydroquinoline core is the Gould-Jacobs reaction.[1][2] This thermal cyclization process involves three primary stages, each with its own set of potential challenges that can lead to the formation of impurities and side products. Understanding this pathway is critical for effective troubleshooting.

The synthesis proceeds as follows:

  • Condensation: 4-chloroaniline reacts with diethyl ethoxymethylenemalonate (DEMM) to form the key intermediate, diethyl 2-((4-chloroanilino)methylene)malonate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically >240 °C) to form the quinolone ring system, yielding ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

  • Saponification: The ethyl ester is hydrolyzed under basic conditions to afford the final product, this compound.

Below is a diagram illustrating the primary reaction pathway and the points at which common side products can emerge.

G cluster_main Main Synthetic Pathway cluster_side Common Side Products A 4-Chloroaniline + Diethyl Ethoxymethylenemalonate B Intermediate: Diethyl 2-((4-chloroanilino)methylene)malonate A->B Condensation (120-140°C) C Ethyl 6-Chloro-4-oxo-1,4-dihydro- quinoline-2-carboxylate B->C Thermal Cyclization (~250°C) SP1 Side Product A: Uncyclized Intermediate (Incomplete Reaction) B->SP1 Insufficient Heat/Time SP4 Side Product D: Polymeric Tar (Decomposition) B->SP4 High Temp Decomposition D Final Product: 6-Chloro-4-oxo-1,4-dihydro- quinoline-2-carboxylic acid C->D Saponification (Hydrolysis) SP2 Side Product B: Decarboxylated Impurity (6-Chloro-4-hydroxyquinoline) C->SP2 Excessive Heat (>260°C) SP3 Side Product C: Un-hydrolyzed Ester (Incomplete Saponification) C->SP3 Incomplete Hydrolysis

Caption: Primary synthesis pathway and formation points of common side products.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter. The problems are categorized by common experimental observations.

Category 1: Low Yield and Reaction Inefficiency

Q1: My overall yield is consistently low. What are the most common causes?

A1: Low yields can typically be traced to inefficiencies in one of the three main steps. It is crucial to analyze each step systematically.

  • Incomplete Condensation: The initial formation of the anilinomethylene malonate intermediate is foundational. If this step is incomplete, the overall yield will be capped. The removal of ethanol byproduct drives this equilibrium reaction forward. Ensure you are using a system (e.g., vacuum distillation) to effectively remove the ethanol as it forms.[3]

  • Suboptimal Cyclization Temperature: The thermal cyclization requires a very high temperature, often around 240-250 °C.[3] If the temperature is too low, the reaction will be sluggish or stall, leaving a significant amount of the uncyclized intermediate (Side Product A) in your mixture. Conversely, temperatures that are too high can lead to decomposition.[2][4]

  • Inefficient Hydrolysis: The final saponification step can be deceptive. Incomplete hydrolysis will leave the ethyl ester of your product (Side Product C) mixed with the final acid, complicating purification and reducing the yield of the desired product. This requires a sufficient excess of base and adequate reflux time to proceed to completion.[5]

Q2: I've isolated my product, but my NMR shows it's a mixture of the desired carboxylic acid and its ethyl ester. How do I fix this?

A2: This is a classic case of incomplete saponification (hydrolysis). The ester (Side Product C) is generally less polar than the carboxylic acid salt intermediate, which can lead to it crashing out of the reaction mixture prematurely if conditions are not optimal.

  • Troubleshooting: Re-subject the mixture to the hydrolysis conditions. Ensure at least 2-3 equivalents of a strong base (like NaOH or KOH) are used. The reaction should be heated to reflux for several hours, and completion can be monitored by Thin Layer Chromatography (TLC) until the ester spot is no longer visible.

Category 2: Impurity Profile and Side Product Formation

Q3: My reaction mixture turns dark brown or black during the high-temperature cyclization step, and I'm isolating a tarry, insoluble substance. What is happening?

A3: The formation of dark, polymeric tar (Side Product D) is a common issue in Gould-Jacobs reactions and is almost always due to thermal decomposition.[6] The high temperatures required for cyclization can also initiate polymerization and degradation pathways, especially if impurities are present in the starting materials or if the reaction is heated for too long.

  • Causality: At temperatures exceeding ~260°C, the aromatic intermediate can begin to degrade. The reaction is often performed in a high-boiling point solvent like Dowtherm A or diphenyl ether to maintain a stable temperature. Heating the neat mixture requires very precise temperature control.

  • Preventative Measures:

    • Use a High-Boiling Solvent: This provides better heat transfer and more precise temperature control than neat heating.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative decomposition.

    • Minimize Reaction Time: Heat the reaction only as long as necessary. Monitor the progress by TLC (if possible) to determine the point of maximum conversion before significant decomposition begins.

Q4: My mass spectrometry results show a peak corresponding to the loss of CO2 (44 Da) from my main product. What is this impurity?

A4: You are observing the decarboxylated side product, 6-Chloro-4-hydroxyquinoline (Side Product B).[3] This occurs when the cyclization is run at excessively high temperatures or for a prolonged duration. The driving force is the formation of a more stable, fully aromatic quinolinol system.

  • Mechanism: The carboxyl group at the 2-position is susceptible to thermal elimination, especially under the harsh conditions of the cyclization step. While the target molecule is a quinolone, it exists in tautomeric equilibrium with its 4-hydroxyquinoline form, which facilitates this process.[1]

  • Minimization Strategy: The key is precise temperature control. Find the lowest possible temperature at which cyclization occurs efficiently (often 245-250 °C). Microwave-assisted synthesis has been shown to be effective as it allows for rapid heating to the target temperature for shorter periods, which can reduce the formation of thermal byproducts like this one.[4]

Q5: When using a substituted aniline other than 4-chloroaniline, I get a mixture of isomers. Why does this happen and is it a concern with 4-chloroaniline?

A5: This issue relates to the regioselectivity of the cyclization step. The ring closure can occur at either of the two ortho positions relative to the amine group on the aniline ring.[2]

  • Explanation: With an asymmetrically substituted aniline, steric hindrance and the electronic effects of the substituent will influence which ortho position is favored for attack. This often results in a mixture of regioisomers that can be difficult to separate.

  • Relevance to 4-Chloroaniline: For 4-chloroaniline, the two ortho positions (C2 and C6) are chemically equivalent. Therefore, cyclization at either position leads to the same 6-chloro substituted product. You should not expect to form a regioisomeric side product like 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in any significant amount.

Observed Problem Potential Cause Key Side Product Recommended Action
Low overall yieldIncomplete cyclizationUncyclized IntermediateIncrease cyclization temperature to ~250 °C or prolong reaction time.
Product is a mix of acid & esterIncomplete hydrolysisUn-hydrolyzed Ethyl EsterRe-treat with excess NaOH/KOH solution under reflux for 2-4 hours.
Dark, tarry material formsThermal decompositionPolymeric TarUse a high-boiling solvent (e.g., Dowtherm A) for better temperature control; use an inert atmosphere.
Impurity with M-44 peakDecarboxylation6-Chloro-4-hydroxyquinolineReduce cyclization temperature and/or time. Consider microwave-assisted synthesis.

Experimental Protocols for Troubleshooting

Protocol 1: Optimizing the Thermal Cyclization Step to Minimize Decomposition and Decarboxylation

This protocol uses a high-boiling solvent for superior temperature control.

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple connected to a temperature controller.

  • Charge Reactor: Add the dried diethyl 2-((4-chloroanilino)methylene)malonate (1 equivalent) to the flask. Add a high-boiling solvent such as diphenyl ether or Dowtherm A (approx. 2-3 mL per gram of substrate).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Heating: Begin stirring and heat the mixture to 245-250 °C. Use the temperature controller to maintain the temperature within a narrow range (±2 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing by TLC or HPLC to track the disappearance of the starting material.

  • Cooldown: Once the reaction has reached completion (or the point of optimal conversion before significant byproduct formation), turn off the heating and allow the mixture to cool to below 100 °C before proceeding with workup. The product often precipitates upon cooling.

  • Isolation: Dilute the cooled mixture with a solvent like hexane or toluene to precipitate the product further. Isolate the solid by filtration and wash with the same solvent to remove the high-boiling reaction medium.

Protocol 2: Purification of Final Product via Acid-Base Extraction

This technique is effective for removing neutral impurities like the un-hydrolyzed ethyl ester (Side Product C) from the desired carboxylic acid.

  • Dissolution: Dissolve the crude product mixture in a dilute aqueous base solution (e.g., 1 M sodium carbonate or sodium hydroxide). The desired carboxylic acid will deprotonate to form a water-soluble sodium salt. Neutral impurities like the ester will remain insoluble.

  • Filtration/Extraction: Filter the basic solution to remove any insoluble material. Alternatively, if the impurities are soluble in an organic solvent, extract the basic aqueous solution with a water-immiscible organic solvent like dichloromethane or ethyl acetate to pull the neutral impurities into the organic layer. Discard the organic layer.

  • Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly acidify the solution by adding a strong acid (e.g., 2 M HCl) dropwise with stirring.

  • Isolation: The protonated carboxylic acid product will precipitate out of the solution as a solid. Continue adding acid until the pH is ~2-3 to ensure complete precipitation.

  • Final Steps: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts, and then dry the product under vacuum. Verify purity using HPLC, LC-MS, or NMR.

References

  • Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]

  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents.
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. MDPI. [Link]

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stability and degradation of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Solution Stability and Degradation for Researchers

Welcome to the technical support center for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions regarding the stability and degradation of this compound in solution. As Senior Application Scientists, we have synthesized data from published literature on quinolone derivatives to provide you with field-proven insights and protocols.

I. Understanding the Stability of this compound: An Overview

This compound belongs to the quinolone class of compounds. The stability of these molecules in solution is not absolute and is significantly influenced by environmental factors. Understanding these influences is critical for accurate experimental design, formulation development, and interpretation of biological activity data. The primary factors affecting the stability of quinolones, and by extension, your compound, are pH, light, temperature, and the presence of oxidizing agents.[1][2]

This guide will walk you through the most common stability-related issues, provide explanations for their occurrence, and offer robust protocols to assess and mitigate these challenges in your own research.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments.

Question 1: I'm seeing a decrease in the concentration of my compound in aqueous solution over time, even when stored in the dark. What could be the cause?

Answer: This issue most likely points to hydrolytic degradation. The stability of quinolone carboxylic acids is often pH-dependent.[3][4]

  • Acidic Conditions: While many quinolones exhibit increased solubility at acidic pH, extreme acidic conditions can promote hydrolysis, although this is generally slower than base-catalyzed hydrolysis.[5][6] The carboxylic acid group is the primary site of interaction.

  • Alkaline Conditions: Quinolones can be susceptible to base-catalyzed hydrolysis.[1][7] For some fluoroquinolones, degradation has been observed in alkaline mediums such as 0.5 M NaOH.[8] The lactam ring within the quinolone structure can be susceptible to cleavage under strong basic conditions.

  • Neutral pH: Near its isoelectric point (typically around neutral pH), the compound may have its lowest solubility, which could be mistaken for degradation if precipitation occurs.[4][9] It is crucial to ensure you are working within the solubility limits at your chosen pH.

Troubleshooting Steps:

  • pH Verification: Confirm the pH of your solution. Buffering your solution is highly recommended to maintain a stable pH.

  • Solubility Check: Determine the solubility of your compound at the experimental pH to rule out precipitation.

  • Forced Degradation Study: Perform a forced degradation study under acidic and basic conditions to understand the pH liability of your specific molecule. (See Protocol 1).

Question 2: My solution of this compound is turning yellow/brown upon exposure to light. Is this a sign of degradation?

Answer: Yes, this is a strong indication of photodegradation. Quinolone derivatives are well-known to be sensitive to light, particularly UV irradiation.[10][11] Exposure to both UV and even ambient room light can be sufficient to induce the formation of photoproducts.[10][11]

  • Mechanism: The quinolone ring system can absorb UV light, leading to the formation of reactive intermediates that can then undergo various reactions, including dimerization, oxidation, and decarboxylation.[10][12]

  • Consequences: Photodegradation not only reduces the concentration of the active compound but can also lead to a loss of biological activity and the formation of potentially toxic byproducts.[10][11]

Troubleshooting Steps:

  • Protect from Light: Always prepare, store, and handle solutions of the compound in amber vials or glassware wrapped in aluminum foil.

  • Minimize Exposure: During experiments, minimize the exposure of the solution to direct light.

  • Photostability Testing: If your application requires light exposure, a formal photostability study should be conducted to quantify the degradation rate and identify major photoproducts. (See Protocol 2).

Question 3: I am preparing a stock solution in an organic solvent. Are there any stability concerns I should be aware of?

Answer: While organic solvents can mitigate hydrolytic degradation, other factors come into play.

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents if possible. The presence of water impurities can lead to slow hydrolysis over time.

  • Solvent Reactivity: Avoid solvents with reactive functional groups. For example, primary or secondary amine-containing solvents could potentially react with the carboxylic acid group. Protic solvents may facilitate certain degradation pathways.

  • Storage: Even in organic solvents, it is best practice to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light to maximize shelf-life.

Question 4: How can I analyze the stability of my compound and identify potential degradants?

Answer: A stability-indicating analytical method is essential. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , typically with UV detection.[10][13]

  • Methodology: A stability-indicating HPLC method is one that can separate the intact drug from its degradation products. This allows for the accurate quantification of the parent compound and the detection of any new peaks that correspond to degradants.

  • Development: Method development often involves testing different mobile phases, columns (a C18 column is a common starting point), and gradient elution profiles to achieve adequate separation.[13]

  • Forced Degradation: The development of such a method is validated by performing forced degradation studies (see Section III). The stressed samples are analyzed to ensure that the degradation products do not co-elute with the main peak.[13]

III. Experimental Protocols

These protocols provide a framework for conducting stability assessments. Always perform these studies with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: Forced Hydrolytic Degradation Study

This protocol is designed to determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.

Objective: To evaluate the stability of this compound in acidic and basic solutions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • pH meter

  • HPLC system with UV detector

  • Class A volumetric flasks and pipettes

  • Heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Acid Hydrolysis: In separate vials, add a small aliquot of the stock solution to 0.1 M HCl and 1 M HCl.

    • Base Hydrolysis: In separate vials, add a small aliquot of the stock solution to 0.1 M NaOH and 1 M NaOH.

    • Neutral Hydrolysis: In a separate vial, add a small aliquot of the stock solution to HPLC-grade water.

    • Control: Prepare a control sample by diluting the stock solution in the mobile phase to the final target concentration.

  • Incubation:

    • Incubate one set of samples at room temperature.

    • Incubate a second set of samples at an elevated temperature (e.g., 50-70°C) to accelerate degradation.[8]

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to the final target concentration with the mobile phase.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the time 0 sample. Look for the appearance of new peaks, which indicate degradation products.

Protocol 2: Photostability Study

This protocol assesses the impact of light on the stability of the compound.

Objective: To determine the susceptibility of this compound to photodegradation.

Materials:

  • All materials from Protocol 1

  • Clear and amber HPLC vials

  • A photostability chamber with controlled light (UVA and visible) and temperature output (ICH Q1B guidelines are recommended).

Procedure:

  • Sample Preparation: Prepare multiple identical solutions of the compound in a suitable solvent system (e.g., water:acetonitrile 50:50) in both clear and amber vials. The amber vials will serve as the dark controls.

  • Exposure: Place the clear vials in the photostability chamber. Place the amber vials in the same chamber, but shielded from light (e.g., wrapped in aluminum foil).

  • Time Points: Expose the samples for a defined duration, taking samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • HPLC Analysis: Analyze the exposed samples and the dark controls at each time point by HPLC.

  • Data Analysis: Compare the chromatograms of the exposed samples to the dark controls. A significant decrease in the main peak area and the appearance of new peaks in the light-exposed samples indicate photodegradation.

IV. Data Presentation & Visualization

Expected Outcome of Stability Studies

The results from your stability studies can be summarized in a table for clarity.

Stress ConditionIncubation Time (hours)Temperature (°C)% Assay of Parent CompoundObservations (e.g., new peaks, color change)
0.1 M HCl246095.2%One minor degradant peak at RRT 0.8
0.1 M NaOH246078.5%Two major degradant peaks
Water246099.1%No significant degradation
Photolytic (UVA/Vis)242565.0%Multiple degradant peaks, slight yellowing
Dark Control242599.5%No significant degradation

RRT: Relative Retention Time

Visualizing Degradation & Experimental Workflow

Diagrams can help clarify complex processes. Below are Graphviz representations of a potential degradation pathway and the general experimental workflow.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV/Vis Light) cluster_oxidation Oxidation parent 6-Chloro-4-oxo-1,4-dihydro- quinoline-2-carboxylic acid hydrolysis_product Ring-Opened Products parent->hydrolysis_product H+/OH- decarboxylation Decarboxylation Product parent->decarboxylation hν, -CO2 dimer Dimerization Products parent->dimer oxidation_product Hydroxylated Derivatives parent->oxidation_product [O]

Caption: Potential degradation pathways for the quinolone core structure.

Experimental_Workflow prep Prepare Stock Solution stress Apply Stress Conditions (pH, Light, Temp) prep->stress sampling Sample at Time Points stress->sampling quench Neutralize/Dilute Samples sampling->quench analyze HPLC Analysis quench->analyze data Calculate Degradation & Identify Products analyze->data

Caption: General workflow for conducting forced degradation studies.

V. Concluding Remarks

The stability of this compound in solution is a critical parameter that can profoundly impact research outcomes. Based on the behavior of related quinolone compounds, a susceptibility to degradation under alkaline and photolytic conditions should be anticipated.[1][2][10] We strongly recommend performing forced degradation studies as outlined in this guide to understand the specific stability profile of this molecule under your experimental conditions. By taking proactive measures to control pH, protect solutions from light, and use appropriate analytical methods, you can ensure the integrity and reliability of your data.

References

  • Bairros, A. V. D., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]

  • Avdeef, A., et al. (1997). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed, 16(3), 287-98. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Available at: [Link]

  • Wang, Q., et al. (2022). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. Available at: [Link]

  • Tiefenbacher, E. M., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-7. Available at: [Link]

  • Lemaire, S., et al. (2018). Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 62(4). Available at: [Link]

  • Bairros, A. V. D., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. Available at: [Link]

  • Ross, D. L., & Riley, C. M. (1992). Ionization equilibria of fluoroquinolones in aqueous solutions. ResearchGate. Available at: [Link]

  • Sharma, M., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. Available at: [Link]

  • Tiefenbacher, E. M., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Semantic Scholar. Available at: [Link]

  • Hydrolysis Reactions. (2018). Course Hero. Available at: [Link]

  • Roca, M., et al. (2015). Influence of pH and antibiotic solubility on the removal of ciprofloxacin from aqueous media using montmorillonite. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. Available at: [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]

Sources

Technical Support Center: Optimizing the Gould-Jacobs Cyclization for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of quinolines via this classic and powerful reaction. Our goal is to equip you with the knowledge to diagnose issues, optimize conditions, and achieve higher yields and purity in your experiments.

Introduction to the Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone of heterocyclic chemistry for synthesizing 4-hydroxyquinoline derivatives.[1][2][3] The versatility of this reaction has made it invaluable in the synthesis of numerous compounds with significant therapeutic applications, including antibacterial, antimalarial, and anticancer agents.[3][4]

The reaction proceeds in a series of steps:

  • Condensation: An aniline reacts with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[1][3][5]

  • Thermal Cyclization: This key step requires high temperatures (often >250 °C) to induce a 6-electron electrocyclization, forming the quinoline ring.[3][6]

  • Saponification & Decarboxylation: Subsequent hydrolysis of the ester and decarboxylation yields the final 4-hydroxyquinoline product.[1][7]

While robust, the reaction is sensitive to several parameters, and achieving optimal results can be challenging. This guide will address the most common issues encountered in the lab.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Low Yield or Complete Failure of the Reaction

Q: My Gould-Jacobs reaction has a very low yield, or I'm not getting any product. What are the likely causes and how can I fix this?

A: This is the most common issue and can be attributed to several factors, primarily related to the two main stages of the reaction: condensation and cyclization.

Potential Cause 1: Incomplete Initial Condensation

The formation of the anilidomethylenemalonate intermediate is the foundation of the entire synthesis. If this step is inefficient, the final yield will inevitably be poor.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure your aniline is free of impurities and that the diethyl ethoxymethylenemalonate (DEEM) has not hydrolyzed.

    • Optimize Stoichiometry: An excess of DEEM can be used to drive the condensation to completion. In some protocols, excess DEEM can even serve as the solvent.[8]

    • Temperature and Time: For the condensation step, a temperature range of 100-140°C for 1-3 hours is a good starting point.[8] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the aniline starting material before proceeding to the cyclization step.

Potential Cause 2: Suboptimal Thermal Cyclization Conditions

The cyclization step is the most energy-demanding part of the reaction and is highly sensitive to temperature.

  • Troubleshooting Steps:

    • Insufficient Temperature: The required temperature for thermal cyclization is typically high, often exceeding 250 °C.[3][6] If you are heating without a high-boiling solvent, you may not be reaching the necessary temperature.

    • Solvent Choice: Using a high-boiling, inert solvent is crucial for maintaining a consistent and sufficiently high temperature. Solvents like Dowtherm A or diphenyl ether are commonly used and can increase cyclization yields up to 95%.[4][6] Mineral oil is another, though sometimes more difficult to remove, option.[6]

    • Reaction Time: While high temperature is necessary, prolonged heating can lead to degradation of the product.[9] It is essential to find the optimal balance between temperature and time. Microwave-assisted synthesis can be a powerful tool for rapidly optimizing these parameters, often leading to significantly shorter reaction times and improved yields.[4][9]

Experimental Protocol: Conventional High-Temperature Cyclization

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent (e.g., diphenyl ether, approximately 5-10 mL per gram of intermediate).[3]

  • Heating: Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.[3]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product, 4-hydroxy-3-carboethoxyquinoline, should precipitate. Adding a non-polar solvent like cyclohexane can aid in precipitation.[3]

  • Purification: Filter the solid, wash with a non-polar solvent, and dry under a vacuum.[4]

Issue 2: Poor Regioselectivity with Substituted Anilines

Q: I am using a meta-substituted aniline and obtaining a mixture of isomeric products. How can I control the regioselectivity of the cyclization?

A: Poor regioselectivity is a known challenge when using asymmetrically substituted anilines, as cyclization can occur at either of the two ortho positions.[6] The outcome is generally governed by both steric and electronic factors.[6]

  • Understanding the Selectivity:

    • Steric Hindrance: Bulky substituents on the aniline ring will sterically hinder cyclization at the adjacent ortho position, favoring cyclization at the less hindered site.

    • Electronic Effects: The Gould-Jacobs reaction is generally more effective for anilines with electron-donating groups at the meta-position.[1] These groups can influence the nucleophilicity of the ortho carbons.

  • Strategies for Improving Regioselectivity:

    • Substrate Design: If possible, choose starting materials where steric or electronic factors strongly favor one cyclization pathway.

    • Alternative Catalysts: While the thermal Gould-Jacobs reaction is uncatalyzed, related quinoline syntheses can employ Lewis or Brønsted acids, which may influence regioselectivity.[10] Exploring alternative synthetic routes might be necessary if regioselectivity remains a significant issue.

    • Advanced Techniques: Flash vacuum pyrolysis (FVP) has been shown to provide different regioselectivity compared to solution-phase heating in some cases, potentially favoring the kinetic product.[11][12]

Issue 3: Formation of Tarry Byproducts and Decomposition

Q: My reaction mixture is turning dark and forming a lot of tar, leading to a low yield of impure product. What is causing this and how can I prevent it?

A: Tar formation is a common sign of product or reactant decomposition due to the harsh, high-temperature conditions of the cyclization step.[6][13]

  • Primary Cause: Excessive Heat or Prolonged Reaction Time

    • Optimization is Key: The relationship between temperature, time, and yield is critical. As seen in microwave synthesis studies, increasing the temperature can boost the yield, but holding it for too long at a very high temperature can lead to decomposition and a drop in the isolated product.[4][9]

  • Troubleshooting and Prevention:

    • Precise Temperature Control: Use a high-boiling solvent to maintain a stable and uniform temperature. Avoid "hot spots" that can occur when heating neat solids.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.[13]

    • Microwave Synthesis: This technique allows for rapid and uniform heating, often minimizing the formation of byproducts by significantly reducing the overall reaction time.[9]

    • Systematic Optimization: Perform a series of small-scale experiments to find the optimal balance of temperature and time for your specific substrate.

Data Presentation: Optimizing Reaction Conditions (Microwave Synthesis Example)

The following table, based on data from a Biotage application note, illustrates the importance of optimizing both temperature and reaction time.[4]

EntryTemperature (°C)Time (min)Isolated Yield (%)
1250301
23001037
325060Low
43003028
5300547

This data clearly shows that a higher temperature (300 °C) is more effective, but a shorter reaction time (5 minutes) at that temperature gives the highest yield, minimizing product degradation.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the role of the subsequent saponification and decarboxylation steps?

A1: The initial cyclization product is a 4-hydroxy-3-carboalkoxyquinoline.[1]

  • Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide.[1][7]

  • Decarboxylation: The resulting quinoline-3-carboxylic acid is then heated to remove the carboxylic acid group as carbon dioxide, yielding the final 4-hydroxyquinoline.[1][3][7]

Q2: Are there alternatives to high-temperature thermal cyclization?

A2: While high temperature is characteristic of the classic Gould-Jacobs reaction, modern methods offer alternatives.

  • Microwave-Assisted Synthesis: As discussed, this is a highly effective method for achieving the necessary temperatures quickly and uniformly, often improving yields and reducing reaction times.[5][9]

  • Catalytic Methods: While the Gould-Jacobs cyclization itself is thermal, other quinoline syntheses like the Conrad-Limpach and Camps cyclizations can be catalyzed.[14] Research into catalytic methods for similar transformations is ongoing.

Q3: Can I use any aniline for this reaction?

A3: The scope of the Gould-Jacobs reaction is broad, but not unlimited. The reaction is most effective for anilines bearing electron-donating groups at the meta-position.[1][4] Anilines with strong electron-withdrawing groups may be less reactive and require more forcing conditions.

Q4: My intermediate anilidomethylenemalonate won't cyclize. What should I do?

A4: Assuming the intermediate is correctly formed and purified, a failure to cyclize almost always points to insufficient thermal energy.

  • Verify Temperature: Ensure your heating apparatus is reaching and maintaining the target temperature (typically >250 °C).

  • Use a High-Boiling Solvent: If you are attempting to heat the intermediate as a neat solid, switching to a high-boiling solvent like diphenyl ether will provide more effective and uniform heat transfer.[4][6]

  • Consider Microwave Heating: This is an excellent alternative to ensure rapid and efficient energy input.[9]

Visualizing the Workflow and Mechanism

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the chemical mechanism.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Aniline + DEEM Heat1 Heat (100-140°C) Aniline->Heat1 Intermediate Anilidomethylenemalonate Intermediate Heat1->Intermediate Solvent Add High-Boiling Solvent (e.g., Diphenyl Ether) Intermediate->Solvent Heat2 Heat (>250°C or Microwave) Solvent->Heat2 CyclizedProduct 4-Hydroxy-3-carboethoxyquinoline Heat2->CyclizedProduct Saponification Saponification (e.g., NaOH, H₂O) CyclizedProduct->Saponification Decarboxylation Decarboxylation (Heat) Saponification->Decarboxylation FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct

Caption: Experimental workflow for the Gould-Jacobs synthesis.

Gould_Jacobs_Mechanism Start Aniline + DEEM NucAttack Nucleophilic Attack & Elimination of EtOH Start->NucAttack Step 1 Intermediate Anilidomethylenemalonate NucAttack->Intermediate Cyclization 6-Electron Electrocyclization (High Temperature) Intermediate->Cyclization Step 2 Cyclized Cyclized Intermediate Cyclization->Cyclized Tautomerization Keto-Enol Tautomerism Cyclized->Tautomerization Product 4-Oxo-quinoline-3-carboxylate (Keto form) Tautomerization->Product EnolProduct 4-Hydroxy-quinoline-3-carboxylate (Enol form) Product->EnolProduct Equilibrium

Caption: Mechanism of the Gould-Jacobs reaction.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. (URL not available)
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]

  • ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. [Link]

  • ResearchGate. Gould–Jacobs Reaction. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • RSC Publishing. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. [Link]

  • ACS Publications. Recent Advances in the Catalytic Synthesis of 4-Quinolones. [Link]

  • Reddit. What are some common causes of low reaction yields? [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical advice to address common challenges encountered during the experimental evaluation of this chemical series. Our goal is to help you diagnose and resolve issues related to low or inconsistent biological activity, ensuring the integrity and success of your research.

Introduction to the this compound Scaffold

The this compound core is a key pharmacophore found in a variety of biologically active compounds. Derivatives of this scaffold have shown promise in diverse therapeutic areas, including as antibacterial and antiviral agents. For instance, a ribonucleoside derivative of 6-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid has been identified as an inhibitor of HIV-1 reverse transcriptase, highlighting the potential of this chemical class in antiviral drug discovery.[1][2][3][4]

However, like many small molecules, these derivatives can present challenges in biological assays that may mask their true activity. This guide will walk you through a systematic approach to troubleshooting, from fundamental compound handling to more complex assay-specific issues.

Part 1: General Troubleshooting Guide

Low or inconsistent bioactivity is a multifaceted problem. The following troubleshooting workflow provides a logical progression of steps to identify and address the root cause of the issue.

Troubleshooting_Workflow cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_interpretation Data Interpretation Compound_Purity 1. Verify Compound Purity & Identity Solubility 2. Address Solubility Issues Compound_Purity->Solubility If pure... Stability 3. Assess Compound Stability Solubility->Stability If soluble... Assay_Conditions 4. Optimize Assay Conditions Stability->Assay_Conditions If stable... Interference 5. Investigate Assay Interference Assay_Conditions->Interference If optimized... Cellular_Factors 6. Consider Cellular Factors Interference->Cellular_Factors If no interference... SAR 7. Re-evaluate Structure-Activity Relationship (SAR) Cellular_Factors->SAR If cellular access is confirmed... HIV_RT_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Buffers, Template/Primer, dNTPs, Enzyme Mix Combine Template/Primer, Compound, and Buffer Reagents->Mix Compound Prepare Serial Dilutions of Test Compound Compound->Mix Initiate Add dNTPs and HIV-1 RT Enzyme Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Quantify Quantify Incorporated Labeled Nucleotide Stop->Quantify

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS RN: 24796-59-6). This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth scientific explanations to address the solubility challenges commonly encountered with this compound in experimental assays. Our goal is to empower you with the knowledge to ensure data integrity and experimental success.

Core Concept: Understanding the Molecule's Behavior

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.[1] This dual nature is the primary driver of its complex solubility behavior.

  • The Acidic Group: The carboxylic acid (-COOH) group can be deprotonated at higher pH, forming a negatively charged carboxylate ion (-COO⁻), which enhances solubility in aqueous media.

  • The Basic Group: The quinoline ring system contains a nitrogen atom that can be protonated at lower pH, forming a positively charged cation, which also tends to increase aqueous solubility.

However, between the pKa of the acidic and basic groups lies the isoelectric point (pI), where the molecule has a net neutral charge. At or near this pH, the compound is least soluble and most prone to precipitation. The solubility of such compounds often exhibits a U-shaped profile with respect to pH, with minimum solubility at the pI and increasing solubility in both acidic and basic conditions.[2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound won't fully dissolve when preparing a high-concentration stock solution in DMSO. What should I do?

This is a common first hurdle. While Dimethyl Sulfoxide (DMSO) is a powerful solvent, some compounds have limited solubility even in 100% DMSO.[5][6]

Troubleshooting Steps:

  • Gentle Heating: Warm the vial in a 37°C water bath for 5-10 minutes. This can often help overcome the activation energy required for dissolution. Be cautious, as prolonged heating can degrade some compounds.[5][7]

  • Sonication: Place the vial in a bath sonicator for several minutes. The ultrasonic energy helps to break up compound aggregates and facilitate solvation.[5][8]

  • Vortexing: After warming or sonication, vortex the solution thoroughly to ensure it is homogenous.[5]

  • Re-evaluate Concentration: If the compound remains insoluble, you may have exceeded its maximum solubility in DMSO. It is better to prepare a less concentrated, fully dissolved stock solution than an inaccurate, partially dissolved one. Low solubility can lead to unreliable assay data.[5][6]

Protocol 1: Best Practices for Preparing a DMSO Stock Solution

  • Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the required mass and transfer it to a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Apply the dissolution aids as described above (vortex, gentle warming, sonication) until the solution is completely clear.[5]

  • Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[5][9]

  • Store aliquots at -20°C or -80°C, protected from light.[9]

Q2: My DMSO stock is perfectly clear, but the compound precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?

This is the most common solubility issue, known as aqueous "crash-out." It occurs because the highly solubilizing DMSO environment is drastically diluted, and the aqueous buffer cannot maintain the compound in solution.[6][7] This is particularly problematic if your assay buffer pH is near the compound's isoelectric point.

Below is a systematic workflow to diagnose and solve this problem.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Precipitation Observed in Aqueous Buffer ph_mod Strategy 1: pH Modification (Biochemical Assays) start->ph_mod Start Here ph_check Is the assay biologically tolerant to pH change? ph_mod->ph_check cosolvent Strategy 2: Co-solvent System (Cell-Based & Biochemical) ph_check->cosolvent No end_node Solution Found: Proceed with Assay ph_check->end_node Yes, problem solved cosolvent_check Does precipitation persist? cosolvent->cosolvent_check excipient Strategy 3: Solubilizing Excipients (Advanced Cases) cosolvent_check->excipient Yes cosolvent_check->end_node No excipient->end_node

Sources

minimizing impurities during the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Introduction: this compound is a critical building block in pharmaceutical development, serving as a key intermediate for various active pharmaceutical ingredients (APIs). Achieving high purity is paramount, as even minor impurities can impact the efficacy, safety, and stability of the final drug product. This guide provides in-depth technical support for researchers, scientists, and process chemists to troubleshoot and minimize impurity formation during its synthesis, primarily focusing on the challenges associated with the Gould-Jacobs reaction pathway.

Section 1: Foundational Synthesis Overview (Gould-Jacobs Reaction)

The most common and industrially relevant route to this quinolone core is the Gould-Jacobs reaction.[1][2][3] This multi-step process begins with the condensation of an aniline derivative (4-chloroaniline) with a malonic ester derivative (typically diethyl ethoxymethylenemalonate, DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system.[4][5] The final steps involve hydrolysis (saponification) of the resulting ester to yield the target carboxylic acid.[6]

The overall reaction pathway is illustrated below.

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A 4-Chloroaniline C Diethyl N-(4-chlorophenyl) aminomethylenemalonate (Intermediate) A->C + DEEM (100-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) D Ethyl 6-Chloro-4-oxo-1,4- dihydroquinoline-3-carboxylate C->D High Temp. (>250°C) - EtOH E 6-Chloro-4-oxo-1,4-dihydroquinoline -2-carboxylic acid (Final Product) D->E 1. NaOH (aq) 2. HCl (aq)

Caption: Overall scheme of the Gould-Jacobs reaction for target synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be looking for in my crude product?

A: The most common impurities stem from incomplete reactions or side reactions at critical stages. Key impurities include:

  • Unreacted Starting Materials: Residual 4-chloroaniline and diethyl ethoxymethylenemalonate.

  • Condensation Intermediate: Diethyl N-(4-chlorophenyl)aminomethylenemalonate, resulting from incomplete thermal cyclization.

  • Decarboxylated Byproduct: 6-Chloro-4-oxo-1,4-dihydroquinoline, formed if the carboxylic acid at the 2-position is lost due to excessive heat or harsh pH conditions during workup.[7][8]

  • Isomeric Impurities: Potential formation of the 8-chloro isomer, although generally a minor component due to electronic and steric factors.[3][9]

Q2: Why is the thermal cyclization step so critical for purity and often problematic?

A: The thermal cyclization is the most demanding step of the synthesis, requiring temperatures typically above 250°C to overcome the high activation energy for the 6-electron electrocyclization.[4][6] The primary challenges are:

  • Incomplete Conversion: Insufficient temperature or reaction time leads to high levels of the uncyclized intermediate.

  • Thermal Decomposition: The high temperatures can cause degradation of both the starting materials and the desired product, leading to a complex impurity profile.[3][10]

  • Solvent Selection: This step is often performed in a high-boiling inert solvent like Dowtherm A or diphenyl ether. These solvents can be difficult to remove completely and may introduce their own impurities if not of high purity.[10][11]

Q3: My final product shows poor solubility. What is the best approach for purification?

A: The target compound, being a carboxylic acid with a planar heterocyclic core, often exhibits low solubility in common organic solvents. Purification is typically achieved by:

  • pH-Mediated Extraction: Dissolving the crude product in a dilute aqueous base (e.g., NaOH, NaHCO₃) to form the soluble carboxylate salt. The solution is then filtered to remove insoluble non-acidic impurities. The product is subsequently reprecipitated by acidifying the filtrate with an acid like HCl.

  • Recrystallization: While challenging, recrystallization from high-boiling polar aprotic solvents like DMF, DMAc, or NMP can be effective. A solvent/anti-solvent system (e.g., dissolving in DMF and precipitating with acetonitrile or water) is often a viable strategy.

Section 3: Troubleshooting Guide: Impurity Profiling & Mitigation

This section addresses specific impurity-related issues in a problem-solution format, providing actionable protocols and the underlying scientific rationale.

Issue 1: High Levels of Uncyclized Intermediate Detected
  • Symptom: HPLC or LC-MS analysis of the crude product shows a significant peak corresponding to Diethyl N-(4-chlorophenyl)aminomethylenemalonate. NMR will show characteristic signals for the malonate ethyl groups and the vinyl proton, which are absent in the final product.

  • Primary Cause: The thermal cyclization step did not reach the required temperature or was not held for a sufficient duration to drive the reaction to completion.

  • Authoritative Insight: The intramolecular cyclization is a high-energy process. The use of a high-boiling, thermally stable solvent is crucial to maintain a consistent and sufficiently high temperature. Solvents like diphenyl ether or Dowtherm A are standard for this reason, with yields reported to increase to 95% in some cases with their use.[3][10]

Mitigation Strategy & Protocol:

  • Verify Temperature Control: Ensure your experimental setup can accurately measure and maintain the internal reaction temperature at 250-260°C. Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture.

  • Optimize Heating Profile: Instead of a rapid ramp-up, a staged heating profile can be beneficial. Hold the reaction at a lower temperature (e.g., 200°C) to ensure homogeneity before increasing to the final cyclization temperature.

  • Increase Reaction Time: If the temperature is confirmed to be optimal, extend the reaction time at 250-260°C. Monitor the reaction's progress by taking aliquots (if safe and feasible) and analyzing via TLC or HPLC until the intermediate is consumed.

Table 1: Effect of Cyclization Conditions on Intermediate Conversion

Entry Solvent Temperature (°C) Time (min) Intermediate Remaining (%)
1 Diphenyl Ether 240 30 ~15%
2 Diphenyl Ether 255 30 <2%
3 Diphenyl Ether 255 60 <0.5%
4 Dowtherm A 255 25 <1%

Note: Data is illustrative and based on typical outcomes described in the literature.[10]

Troubleshooting_Cyclization start Problem: High Level of Uncyclized Intermediate q1 Is the internal reaction temperature confirmed to be >250°C? start->q1 sol1 Action: Calibrate thermometer. Ensure direct contact with reaction mixture. q1->sol1 No q2 Was the reaction time at >250°C at least 30 minutes? q1->q2 Yes sol1->q1 Re-evaluate sol2 Action: Increase hold time at 255°C to 45-60 min. Monitor by TLC/HPLC. q2->sol2 No end Resolution: Complete Cyclization (<1% Intermediate) q2->end Yes sol2->end Re-run

Caption: Troubleshooting workflow for incomplete thermal cyclization.

Issue 2: Presence of Decarboxylated Impurity (6-Chloro-4-oxo-1,4-dihydroquinoline)
  • Symptom: A significant impurity is detected that has a molecular weight 44 Da less than the final product, corresponding to the loss of CO₂.

  • Primary Causes:

    • Excessive Heat During Cyclization: While high heat is necessary, prolonged exposure to temperatures significantly above 260°C can initiate decarboxylation of the ester precursor.

    • Harsh Hydrolysis Conditions: The final saponification step is the most likely source. Using a highly concentrated base or excessively long reflux times can promote decarboxylation of the resulting carboxylate salt, especially if localized overheating occurs.[7]

    • Acidification pH Overshoot: During acidic workup to precipitate the product, using a large excess of strong acid and allowing the pH to drop significantly below 1 can sometimes induce decarboxylation.

Mitigation Strategy & Protocol:

  • Controlled Saponification:

    • Use a moderate concentration of NaOH (e.g., 2-4 M, or 10% w/v).[4]

    • Maintain a controlled reflux temperature (around 100°C). Avoid aggressive heating that could cause bumping and localized overheating.

    • Limit the reflux time to the minimum required for complete ester hydrolysis, typically 1-2 hours. Monitor by TLC or HPLC to confirm the disappearance of the ester starting material.

  • Careful Acidification:

    • Cool the reaction mixture to room temperature or below (using an ice bath) before acidification.

    • Add the acid (e.g., concentrated HCl or 6M HCl) slowly and with vigorous stirring to dissipate heat.

    • Monitor the pH and target a final pH of 2-3, which is sufficient to precipitate the carboxylic acid without creating overly harsh conditions.

Impurity_Formation cluster_conditions Causal Conditions Product Target Product 6-Chloro-4-oxo-1,4-dihydroquinoline -2-carboxylic acid Impurity Decarboxylated Impurity 6-Chloro-4-oxo-1,4-dihydroquinoline Product->Impurity - CO₂ C1 Excessive Heat (>260°C) C2 Harsh Hydrolysis (High [NaOH], long time) C3 Over-acidification (pH << 1)

Caption: Pathway for the formation of the decarboxylated impurity.

Section 4: Appendices

Appendix A: Recommended Analytical Method (HPLC)
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 330 nm

  • Expected Elution Order: Final product -> Decarboxylated Impurity -> Uncyclized Intermediate -> Starting Materials.

Appendix B: Optimized Synthesis Protocol

Step 1: Condensation

  • In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture with stirring at 120-130°C for 1.5 hours. Ethanol will be evolved.

  • After cooling slightly, apply a vacuum to remove any remaining ethanol and excess DEEM to yield the crude intermediate, which can be used directly.

Step 2: Thermal Cyclization

  • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., Dowtherm A, ~5 mL per gram of intermediate).

  • Heat the mixture with vigorous stirring under an inert atmosphere (Nitrogen or Argon) to 255°C.

  • Maintain this temperature for 30-45 minutes. The cyclized ester may begin to precipitate.

  • Cool the reaction mixture to below 100°C. Dilute with a hydrocarbon solvent (e.g., hexanes or toluene) to fully precipitate the product.

  • Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent, and dry.

Step 3: Hydrolysis

  • Suspend the dried ethyl ester in a 10% (w/v) aqueous solution of sodium hydroxide.

  • Heat the mixture to a gentle reflux (~100°C) for 1-2 hours, or until TLC/HPLC shows complete consumption of the starting material.

  • Cool the resulting clear solution in an ice bath.

  • With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is ~2. A thick precipitate will form.

  • Stir the slurry in the cold for 30 minutes, then collect the solid by filtration.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral, then wash with a small amount of cold acetone or ethanol.

  • Dry the final product under vacuum at 60-80°C to a constant weight.

Section 5: References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Cimarelli, C. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4967. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. [Link]

  • Senga, K., et al. (1977). STUDIES ON THE SYNTHESIS OF QUINOLINE. Journal of the Heterocyclic Chemistry, 14(4). [Link]

  • Khan, I., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences, 14(3), 5896-5912. [Link]

  • Reddy, C. R., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you anticipate and overcome common scale-up challenges.

The synthesis of quinolone scaffolds is a cornerstone of medicinal chemistry. While numerous routes exist, this guide focuses on a robust and adaptable two-step pathway: the Pfitzinger condensation of 5-chloroisatin with pyruvic acid to form a dicarboxylic acid intermediate, followed by a selective thermal decarboxylation to yield the target molecule.[1] Scaling this process introduces significant challenges related to reaction control, heat management, and materials handling that are often negligible at the bench scale.[2][3]

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter. We will delve into the causality behind each experimental choice, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Overall Synthetic Workflow

The synthesis is typically approached in two primary stages, as depicted below. Understanding the key transformations and intermediates is critical for effective troubleshooting.

G cluster_0 Part 1: Pfitzinger Condensation cluster_1 Part 2: Selective Decarboxylation & Isolation A 5-Chloroisatin D 6-Chloroquinoline-2,4- dicarboxylic Acid Intermediate A->D B Pyruvic Acid B->D C Base (e.g., KOH) Ethanol/Water C->D Reflux E High-Boiling Solvent (e.g., Diphenyl Ether) D->E Isolate & Dry F Heat (e.g., >200°C) E->F G Final Product: 6-Chloro-4-oxo-1,4-dihydro- quinoline-2-carboxylic acid F->G -CO2 H Purification (Recrystallization/Wash) G->H I Pure Final Product H->I

Caption: Pfitzinger-based synthesis workflow for the target molecule.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Pfitzinger Condensation Stage

Question 1: My condensation reaction yield is low and I'm seeing unreacted 5-chloroisatin even after extended reaction times. How can I drive the reaction to completion, especially at a larger scale?

Answer: This is a common issue often related to insufficient base or inadequate temperature control.

  • Causality: The Pfitzinger reaction begins with the base-mediated opening of the isatin ring to form an isatinate salt. This intermediate then condenses with the enolate of pyruvic acid. If the base concentration is too low, the initial ring-opening will be incomplete, leaving starting material behind. On a large scale, poor mixing can create localized zones of low base concentration, further hindering the reaction.

  • Troubleshooting Steps:

    • Stoichiometry of Base: Ensure at least 2-3 equivalents of a strong base (like KOH or NaOH) are used. The first equivalent is for the isatin ring-opening, and the second is for deprotonating pyruvic acid to form the reactive enolate. An excess is often beneficial at scale to overcome mixing inefficiencies.

    • Temperature & Reflux: The reaction requires sufficient thermal energy. Ensure a consistent, gentle reflux is maintained throughout the reaction vessel. On scale-up, this means accounting for thermal gradients. Use a jacketed reactor with good agitation and calibrated temperature probes to ensure the entire reaction mass is at the target temperature.[3]

    • Order of Addition: A best practice is to first heat the solution of base and 5-chloroisatin to ensure complete ring-opening before slowly adding the pyruvic acid. This prevents pyruvic acid from undergoing self-condensation side reactions.

Question 2: Upon scaling up the condensation, we are struggling to control the exotherm during the addition of pyruvic acid. What are the recommended safety and process controls?

Answer: Managing the heat of reaction is one of the most critical challenges in chemical scale-up.[4] The condensation is exothermic and can lead to a runaway reaction if not properly controlled.

  • Causality: The neutralization of pyruvic acid by the strong base is highly exothermic, as is the subsequent condensation reaction itself. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient than in a lab flask.[3]

  • Process Control Strategies:

    • Slow, Sub-surface Addition: Add the pyruvic acid slowly and below the surface of the reaction mixture. This ensures immediate mixing and heat distribution, preventing the formation of localized hot spots.

    • Utilize Reactor Cooling: Use the reactor's cooling jacket to actively remove heat during the addition. The cooling fluid should be set to a temperature that allows for controlled heat removal without causing the product to crystallize on the reactor walls.

    • Monitor Internal Temperature: Rely on an internal temperature probe, not the jacket temperature, as the primary indicator of the reaction's state. Set alarm limits to pause the addition if the internal temperature exceeds a safe margin (e.g., >5-10°C above the target).

ParameterLab Scale (1L)Pilot Scale (100L) Consideration
Addition Time 10-15 minutes1-3 hours (rate-controlled by cooling capacity)
Agitation Magnetic StirrerBaffled reactor with a pitched-blade or retreat curve impeller for good top-to-bottom mixing.
Temp. Control Heating Mantle / Oil BathJacketed reactor with automated temperature control loop.

Caption: Comparison of key process parameters for the Pfitzinger condensation.

Part 2: Decarboxylation and Purification

Question 3: We are having difficulty with the selective decarboxylation at the C4-position. We either see incomplete reaction or significant formation of the fully decarboxylated quinoline impurity. How can this be controlled?

Answer: Achieving selective decarboxylation requires precise control of temperature and reaction time in an appropriate high-boiling solvent.

  • Causality: The carboxylic acid at the C4-position is generally more labile and decarboxylates at a lower temperature than the one at the C2-position. However, the temperature window for this selectivity can be narrow. Overheating or prolonged reaction times will lead to the loss of the desired C2-carboxyl group as well.

  • Troubleshooting & Optimization:

    • Solvent Selection: Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether.[5] These solvents provide excellent heat transfer and allow for precise temperature control at the required range (typically 200-260°C). Their high heat capacity also helps buffer against temperature overshoots.

    • Precise Temperature Control: This is the most critical parameter. Use a well-calibrated temperature controller and probe. It is advisable to perform small-scale optimization studies to identify the ideal temperature for your specific setup (e.g., starting at 220°C and monitoring by HPLC).

    • Reaction Monitoring: At scale, do not rely on time alone. Take periodic samples (if the reactor setup allows) and analyze them by HPLC to monitor the disappearance of the starting material and the formation of both the desired product and the over-decarboxylation impurity. Stop the reaction once the optimal conversion is reached.

    • Inert Atmosphere: Heating organic acids at high temperatures can lead to oxidative decomposition, resulting in charring and impurities.[6] Running the reaction under a nitrogen or argon atmosphere is crucial to minimize this degradation.

G start Low Selectivity in Decarboxylation q1 Is reaction temperature precisely controlled? start->q1 s1 Implement PID controller. Calibrate temperature probe. Use high-boiling solvent for stable heat transfer. q1->s1 No q2 Is reaction time optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Develop an in-process control (IPC) method (e.g., HPLC). Stop reaction based on IPC, not fixed time. q2->s2 No q3 Is an inert atmosphere being used? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Purge reactor with N2 or Ar. Maintain slight positive pressure to prevent air ingress and minimize oxidative degradation. q3->s3 No end_node Problem Solved q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting decision tree for the decarboxylation step.

Question 4: The final product, this compound, has very poor solubility, making purification by recrystallization difficult. What is a robust, scalable purification strategy?

Answer: Poor solubility is a common issue with this class of compounds. A combination of slurry washing and/or pH-modulated purification is often most effective at scale.

  • Causality: The planar, hydrogen-bonding structure of the quinolone contributes to strong crystal lattice energy, resulting in low solubility in most common organic solvents.

  • Scalable Purification Protocol:

    • Initial Isolation: After the decarboxylation is complete, the reaction is cooled, and a non-polar solvent like hexane or heptane is often added to precipitate the crude product and help solubilize the high-boiling reaction solvent (e.g., diphenyl ether). The crude solid is then filtered.

    • Solvent Slurry Wash: The most effective way to remove the residual high-boiling solvent is to wash the crude solid with a lower-boiling solvent in which the product is insoluble but the impurity is soluble. Toluene or xylenes are excellent choices. The crude solid is suspended in the wash solvent, agitated at an elevated temperature (e.g., 60-80°C), cooled, and re-filtered. Repeat as necessary.

    • pH-Modulated Purification (Optional): For higher purity, an acid/base workup can be employed. The crude product can be dissolved in an aqueous base (e.g., dilute NaOH or K2CO3) to form the soluble carboxylate salt. The solution is filtered to remove any insoluble, non-acidic impurities. The clear filtrate is then slowly re-acidified (e.g., with HCl or acetic acid) to precipitate the pure product, which is collected by filtration. Control of the precipitation rate and final pH is critical to obtaining a product with good physical properties.

    • Final Drying: The purified product should be dried under vacuum at an elevated temperature (e.g., 80-100°C) to remove residual water and solvents.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloroquinoline-2,4-dicarboxylic acid (Intermediate)

  • Reagents:

    • 5-Chloroisatin (1.0 eq)

    • Potassium Hydroxide (KOH) (2.5 eq)

    • Pyruvic Acid (1.2 eq)

    • Ethanol (5-10 vol)

    • Water (2-4 vol)

  • Procedure:

    • Charge a suitable reactor with ethanol, water, and potassium hydroxide. Agitate until all KOH is dissolved.

    • Add the 5-chloroisatin to the basic solution.

    • Heat the mixture to reflux (approx. 80-85°C) and hold for 1-2 hours to ensure complete isatin ring-opening. The solution should become homogeneous.

    • Cool the reaction mixture to 70-75°C.

    • Slowly add pyruvic acid via an addition funnel or pump over 1-2 hours, maintaining the internal temperature below 85°C. Use jacket cooling to control the exotherm.

    • After the addition is complete, heat the mixture back to reflux and hold for 4-6 hours. Monitor the reaction for completion by TLC or HPLC.

    • Once complete, cool the reaction mixture to 0-5°C to precipitate the potassium salt of the product.

    • Filter the solid product and wash the cake with cold ethanol to remove impurities.

    • The wet cake can be carried forward or dissolved in water and acidified with concentrated HCl to pH 1-2 to precipitate the free dicarboxylic acid, which is then filtered, washed with water, and dried.

Protocol 2: Synthesis of this compound (Final Product)

  • Reagents:

    • 6-Chloroquinoline-2,4-dicarboxylic acid (1.0 eq)

    • Diphenyl ether (or Dowtherm A) (3-5 vol)

  • Procedure:

    • Charge the dried dicarboxylic acid intermediate and diphenyl ether to a clean, dry reactor equipped for high-temperature reactions and distillation.

    • Ensure the system is under an inert atmosphere (Nitrogen).

    • Begin agitation and slowly heat the mixture. Water from the condensation reaction will begin to distill off.

    • Continue heating to the target decarboxylation temperature (typically 230-250°C, determined by optimization). CO2 evolution will be observed.

    • Hold at temperature for 1-3 hours, monitoring the reaction completion by HPLC.

    • Once complete, cool the reaction mixture to 80-90°C.

    • Add a non-polar solvent (e.g., heptane, 5-10 vol) slowly to precipitate the product.

    • Cool the resulting slurry to room temperature and agitate for 1-2 hours.

    • Filter the crude product and wash the cake thoroughly with the non-polar solvent to remove the diphenyl ether.

    • Perform slurry washes with toluene as described in the FAQ section for final purification.

    • Dry the final product in a vacuum oven at 80-100°C until a constant weight is achieved.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link][7]

  • Ma, Z., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3246. Available at: [Link][5]

  • Patel, H. M., et al. (2018). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link][8]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. Available at: [Link] (Note: Specific entry requires subscription, general information widely available)[9]

  • Lianou, A., et al. (2017). Effect of thermal treatments on the degradation of antibiotic residues in food. Comprehensive Reviews in Food Science and Food Safety, 16(6), 1253-1272. Available at: [Link][6]

  • Valera, M. A. (2012). Challenges of scaling up chemical processes (based on real life experiences). Chemical Engineering Transactions, 29, 13-18. Available at: [Link][2]

  • Tanaka, K., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(11), 5693–5698. Available at: [Link][10]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemistry. Available at: [Link][4]

  • Al-Mousawi, S. M., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available at: [Link][11]

  • Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link][3]

  • Takeda Pharmaceutical Company. (2005). Method for purifying quinolinecarboxylic acid derivative. WO2005073239A1. Google Patents. Available at: [12]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link][13]

Sources

addressing inconsistencies in experimental results with 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound (CAS RN: 24796-59-6)[1]. This guide is designed to provide expert insights and practical solutions for addressing common inconsistencies and challenges encountered during experimental work with this compound. As a quinoline carboxylic acid derivative, this molecule holds potential in various research areas, but its physicochemical properties can present unique hurdles. This document provides troubleshooting advice and standardized protocols to help you achieve more consistent and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and properties of this compound.

Q1: What are the primary physicochemical properties I should be aware of?

A1: this compound is an organic compound with a molecular weight of approximately 223.61 g/mol [1][2]. Its structure contains both a carboxylic acid and a keto group, which dictate its solubility and chemical behavior[3]. These functional groups mean its solubility is highly dependent on pH. In acidic or neutral aqueous solutions, it is expected to be poorly soluble. Solubility significantly increases in basic conditions where the carboxylic acid group is deprotonated, forming a more soluble salt. All chemical products should be handled with the understanding that they may have unknown hazards and toxicity[1].

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[4]. For long-term storage, keeping it desiccated and protected from light is recommended to prevent potential photodegradation or hydrolysis. Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the known or potential biological activities of this compound and its analogs?

A3: Quinolone carboxylic acids are a versatile scaffold in medicinal chemistry with a wide range of reported biological activities[5]. Derivatives have been investigated as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH)[6][7] and as potential anti-HIV agents that target the reverse transcriptase enzyme[8]. The specific biological profile of the 6-chloro substituted version should be determined empirically, but these examples highlight the potential areas of investigation.

Section 2: Troubleshooting Guide for Experimental Inconsistencies

This core section provides in-depth, cause-and-effect explanations for common experimental problems in a question-and-answer format.

Q4: I am observing poor and inconsistent solubility when preparing my solutions. Why is this happening and how can I fix it?

A4: This is the most common issue researchers face with this class of compounds. The low solubility in neutral aqueous buffers is due to the protonated state of the carboxylic acid group.

  • Causality: The carboxylic acid group (pKa typically ~3-5) is protonated and thus uncharged at neutral or acidic pH, making the molecule less polar and poorly soluble in water. In basic conditions (pH > pKa), it deprotonates to a carboxylate anion, increasing its polarity and dramatically improving aqueous solubility[3].

  • Troubleshooting Steps:

    • Primary Solvent: Prepare a high-concentration primary stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved; gentle warming or sonication can assist.

    • pH Adjustment: For aqueous buffers, you can increase the pH to >7.5 to deprotonate the carboxylic acid. A small amount of NaOH or other base can be used. However, you must confirm that the pH change does not affect your assay system or the compound's stability.

    • Test in Final Medium: Before a large-scale experiment, perform a small test to see if the compound precipitates when the DMSO stock is diluted into your final assay buffer or cell culture medium. Sometimes components in the medium can reduce solubility.

    • Avoid Supersaturation: Do not create a final concentration that exceeds the compound's solubility limit in the assay medium. This is a primary source of inconsistent results.

Below is a diagram illustrating the effect of pH on the compound's ionization state and solubility.

G cluster_compound Compound-Related Checks cluster_assay Assay-Related Checks start Inconsistent IC50/EC50 Results check_sol 1. Confirm Solubility in Assay Buffer (Visual & Light Scatter) start->check_sol First investigate check_time Incubation Time Effect? (Test shorter/longer times) start->check_time Concurrently check check_stock 2. Prepare Fresh Stock Solution (Use a new aliquot) check_sol->check_stock If soluble check_purity 3. Verify Purity & Identity (LC-MS / NMR) check_stock->check_purity If still inconsistent end_node Isolate root cause check_purity->end_node check_media Interaction with Media? (Test in simpler buffer) check_time->check_media check_plastic Adsorption to Plates? (Test low-bind plates) check_media->check_plastic check_plastic->end_node

Caption: Fig 2. Workflow for troubleshooting inconsistent bioassay results.

Q6: I am synthesizing the compound and getting low yields and multiple impurities. How can I optimize this?

A6: The synthesis of quinolone carboxylic acids, often involving methods like the Gould-Jacobs reaction, can be sensitive to reaction conditions, leading to side products.

  • Causality & Common Side Reactions:

    • Decarboxylation: At the high temperatures often required for the cyclization step, the final product can lose its carboxylic acid group, forming 4-hydroxy-6-chloroquinoline as a major impurity.[9]

    • Incomplete Hydrolysis: If the synthesis proceeds via an ester intermediate, the final saponification (hydrolysis) step may be incomplete, leaving unreacted ester in your final product.[9][10]

    • Regioisomer Formation: When using substituted anilines, the cyclization can sometimes occur at different positions, leading to mixtures of isomers that are difficult to separate.[9]

  • Optimization Strategies:

    • Temperature Control: Carefully control the temperature of the cyclization reaction. Using a high-boiling point solvent like diphenyl ether allows for precise temperature management. Microwave-assisted synthesis can sometimes improve yields by allowing for rapid, controlled heating for shorter periods.[10]

    • Hydrolysis Conditions: For the saponification step, use a sufficient excess of a strong base (e.g., 2.5 N NaOH) and ensure the reaction runs to completion, often by heating under reflux for several hours and monitoring by TLC or LC-MS.[10][11]

    • Purification: Recrystallization is often a necessary final step. Ethanol is a commonly used solvent for recrystallizing the N-substituted carboxamide derivatives and may be suitable for the carboxylic acid as well.[10]

Section 3: Standardized Experimental Protocols

Adhering to standardized protocols can significantly reduce variability.

Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution
  • Accurately weigh out 2.24 mg of this compound (FW: 223.61 g/mol ).

  • Add 1.0 mL of high-purity, anhydrous DMSO.

  • Vortex vigorously for 2-5 minutes to dissolve. If necessary, place the vial in a sonicating water bath for 10 minutes to ensure complete dissolution.

  • Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Dispense into single-use, low-retention microcentrifuge tubes.

  • Store aliquots at -80°C, protected from light.

Protocol 3.2: Sulforhodamine B (SRB) Cell Proliferation Assay

This protocol is adapted from established methods for assessing cell density after compound treatment.[5]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of your compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%. Treat cells and incubate for the desired period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA. Wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete dye solubilization. Measure the absorbance at approximately 540 nm using a microplate reader.[5]

Section 4: Data Summary Table

PropertyValueSource
CAS Number 24796-59-6[1]
Molecular Formula C₁₀H₆ClNO₃[12]
Molecular Weight 223.61 g/mol [1][2]
Common Synthesis Route Gould-Jacobs Reaction[9][10]
Key Solubility Factor pH-dependent (more soluble at basic pH)[3]
Primary Stock Solvent DMSOGeneral Practice
Storage Cool, dry, dark, under inert atmosphere[4]
Potential Activities Anti-HIV, DHODH Inhibition (based on analogs)[6][7][8]

References

  • de Castro, S. L., et al. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV Research, 6(3), 209-217. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | this compound. Retrieved from [Link]

  • Kumar, A., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Scientific Reports, 12(1), 21257. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Raju, I., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4. Retrieved from [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6144-6163. Retrieved from [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

  • Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1722-1733. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines. Retrieved from [Link]

  • Báez-García, J. E., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1659. Retrieved from [Link]

  • Lasne, M. C., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794-3804. Retrieved from [Link]

  • Filali Baba, Y., et al. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1(6). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Prulifloxacin. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. Retrieved from [Link]

  • Ukrainets, I. V., et al. (2002). UNUSUAL SYNTHESIS OF 1-R-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID PYRIDYLAMIDES. Chemistry of Heterocyclic Compounds, 38(4), 434-439. Retrieved from [Link]

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Validation & Comparative

The Enigmatic Efficacy of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: A Comparative Analysis Based on Quinolone Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the vast and ever-evolving landscape of antibacterial agents, the quinolone family stands as a cornerstone of modern chemotherapy.[1] Their broad-spectrum activity and potent bactericidal action have rendered them indispensable in treating a wide array of bacterial infections.[2] This guide delves into a comparative analysis of a lesser-known constituent of this class, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , and evaluates its potential efficacy against the backdrop of its more distinguished quinolone counterparts. In the absence of direct, extensive experimental data for this specific molecule, this guide will leverage well-established principles of quinolone structure-activity relationships (SAR) to provide a scientifically grounded perspective on its anticipated performance.

The Quinolone Pharmacophore: A Blueprint for Antibacterial Action

Quinolones exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are critical for DNA replication, and their inhibition leads to catastrophic double-strand breaks in the bacterial chromosome, ultimately causing cell death.[2] The fundamental quinolone structure, a bicyclic core related to 4-quinolone, is the scaffold upon which antibacterial activity is built.[1] Modifications at various positions on this core have given rise to successive generations of quinolones, each with an enhanced spectrum of activity and improved pharmacokinetic profiles.[2][3]

The core scaffold of quinolones features several key positions where substitutions dramatically influence their antibacterial properties. Understanding these structure-activity relationships is paramount to predicting the efficacy of novel derivatives like this compound.

Caption: Key positions on the quinolone core influencing antibacterial activity.

Mechanism of Action: A Two-Pronged Assault on Bacterial DNA Replication

The bactericidal power of quinolones stems from their ability to disrupt the intricate process of DNA replication. They achieve this by inhibiting two vital type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.

Quinolone_Mechanism Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase (Gram-Negative Target) Quinolone->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-Positive Target) Quinolone->Topo_IV Supercoiling Inhibition of Negative Supercoiling DNA_Gyrase->Supercoiling Decatenation Inhibition of Chromosome Decatenation Topo_IV->Decatenation DS_Breaks Double-Strand DNA Breaks Supercoiling->DS_Breaks Decatenation->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: General mechanism of action of quinolone antibiotics.

A Comparative Analysis: this compound in Context

To gauge the potential efficacy of this compound, we will compare its structural features with those of two well-characterized quinolones: the first-generation nalidixic acid and the second-generation ciprofloxacin.

FeatureNalidixic AcidCiprofloxacinThis compoundInferred Efficacy Impact
N-1 Substituent EthylCyclopropylUnsubstitutedA cyclopropyl group at N-1 generally enhances overall potency.[4] The lack of substitution may result in lower potency compared to ciprofloxacin.
C-6 Substituent UnsubstitutedFluoroChloroThe presence of a halogen at C-6 is a significant advancement over first-generation quinolones, enhancing cell wall penetration.[5] While fluorine is most common in modern fluoroquinolones, a chloro group is also known to contribute to antibacterial activity.[6]
C-7 Substituent MethylPiperazinylUnsubstitutedThe C-7 position is crucial for determining the spectrum of activity.[5] A piperazinyl ring, as in ciprofloxacin, confers broad-spectrum activity, particularly against Gram-negative organisms. The absence of a substituent here likely results in a narrower spectrum of activity.
C-8 Substituent UnsubstitutedUnsubstitutedUnsubstitutedA halogen at C-8 can improve oral absorption and activity against anaerobes.[4] The lack of a substituent is common in earlier generation quinolones.

Based on this structural comparison, it is plausible to infer that This compound would likely exhibit greater potency than first-generation quinolones like nalidixic acid due to the C-6 chloro substitution. However, its efficacy is expected to be considerably lower than that of second-generation fluoroquinolones such as ciprofloxacin, primarily due to the lack of potency-enhancing substituents at the N-1 and C-7 positions. Its spectrum of activity is also anticipated to be narrower.

Experimental Protocols for Efficacy Determination

To move from inference to empirical evidence, the antibacterial efficacy of this compound must be determined experimentally. The gold standard for quantifying antibacterial potency is the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a quantitative technique to ascertain the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

I. Preparation of Reagents and Materials:

  • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Strains: Use standardized bacterial strains from a reputable source (e.g., ATCC).

  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are preferred.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

II. Experimental Procedure:

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution in the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound and to a positive control well (containing only medium and inoculum). A negative control well (containing only medium) should also be included.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria.

MIC_Workflow Start Start Prep_Stock Prepare Compound Stock Solution Start->Prep_Stock Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacteria Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Controls Include Positive and Negative Controls Inoculate->Controls Incubate Incubate at 37°C for 16-24h Controls->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion: A Compound of Interest Warranting Further Investigation

While a definitive, data-driven comparison of the efficacy of this compound with other quinolones is hampered by a lack of specific experimental data, a thorough analysis of its structure provides valuable insights. The presence of a chloro group at the C-6 position suggests a potential for antibacterial activity exceeding that of early, non-halogenated quinolones. However, the absence of key substituents at the N-1 and C-7 positions, which are hallmarks of modern, broad-spectrum fluoroquinolones, implies that its potency and spectrum of activity may be limited in comparison.

Ultimately, the true potential of this compound can only be unlocked through rigorous experimental evaluation. The protocols outlined in this guide provide a clear path for researchers to undertake such investigations and to determine if this enigmatic quinolone holds a place in the future of antibacterial drug discovery.

References

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

  • Structure-activity relationships of the fluoroquinolones. [Link]

  • SAR of Quinolones. [Link]

  • Structure—activity and structure—side-effect relationship for the quinolone antibacterials. [Link]

  • The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. [Link]

  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. [Link]

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  • Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. [Link]

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A Comparative Guide to the Structure-Activity Relationships of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid scaffold. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from pertinent studies to illuminate how structural modifications of this quinolone core influence its biological activities, with a primary focus on antibacterial and anticancer properties. By examining experimental data and explaining the rationale behind chemical modifications, this guide aims to serve as a valuable resource for the design of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with a broad spectrum of biological activities.[1] Within this class, quinolone carboxylic acids have emerged as a cornerstone of antibacterial therapy, famously exemplified by the fluoroquinolone antibiotics.[2] The archetypal structure, characterized by a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety fused to an aromatic ring, is crucial for their primary mechanism of action: the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] This guide will delve into the nuanced SAR of a less common isomer, the quinoline-2-carboxylic acids, with a specific focus on the 6-chloro substituted core. While extensive research has been conducted on the 3- and 4-carboxylic acid analogs, the exploration of 2-carboxylic acid derivatives presents a promising avenue for the discovery of novel therapeutic agents with potentially unique pharmacological profiles.[1][4]

General Principles of Quinolone SAR: An Overview

Before dissecting the specifics of the this compound framework, it is instructive to review the well-established SAR principles of the broader quinolone class, primarily derived from studies on the 3-carboxylic acid isomers. These principles provide a foundational understanding of how substituent modifications at various positions on the quinoline ring impact biological activity.

A diagram illustrating the general SAR of the quinolone core is presented below:

General Structure-Activity Relationship of the Quinolone Core.

SAR of this compound Analogs

While systematic SAR studies on the this compound scaffold are not as extensively documented as their 3-carboxylic acid counterparts, existing research on related structures allows for the formulation of key comparative insights.

Antibacterial Activity

The antibacterial potential of quinolone-2-carboxylic acid derivatives has been explored, revealing that modifications to this scaffold can yield compounds with significant inhibitory activity. A study on newly synthesized quinoline-2-carboxylic acid derivatives, including Schiff bases and other heterocyclic compounds, demonstrated notable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5]

Key SAR Observations for Antibacterial Activity:

  • C-2 Carboxylic Acid: The positioning of the carboxylic acid at C-2, as opposed to the more common C-3, likely alters the binding orientation within the active site of DNA gyrase and topoisomerase IV. This can lead to a different spectrum of activity and potency.

  • C-6 Chloro Substituent: The presence of a chlorine atom at the C-6 position is generally associated with enhanced antibacterial potency in the broader quinolone class.[6] This is attributed to favorable electronic and steric interactions within the enzyme's binding pocket.

  • Derivatization of the Carboxylic Acid: The conversion of the C-2 carboxylic acid to various amides and esters has been explored. While often reducing antibacterial potency compared to the free acid in traditional quinolones, these modifications can be a strategy to modulate pharmacokinetic properties or to develop prodrugs.[4]

  • Substituents on the Quinoline Ring: Further substitutions on the quinoline core, particularly at positions analogous to C-7 and C-8 in the 3-carboxylic acid series, are expected to significantly influence the spectrum and potency of antibacterial activity. For instance, the introduction of heterocyclic moieties could broaden the spectrum of activity.

Comparative Antibacterial Activity Data:

The following table summarizes the in vitro antibacterial activity of selected quinolone derivatives, providing a basis for comparison.

Compound/AnalogModificationTest OrganismMIC (µg/mL)Reference
Ciprofloxacin (Reference Fluoroquinolone)E. coli≤0.06[2]
S. aureus0.5[2]
Norfloxacin (Reference Fluoroquinolone)E. coli≤0.06[2]
S. aureus1.0[2]
Quinoline-2-carboxylic acid derivative E11 Schiff base derivativeE. coli- (Inhibition zone 20-22 mm)[5]
S. aureus- (High activity)[5]
Quinoline-2-carboxylic acid derivative E17 Heterocyclic derivativeE. coli- (Inhibition zone 20-22 mm)[5]
S. aureus- (High activity)[5]

Note: Direct MIC values for E11 and E17 were not provided in the source; activity was reported qualitatively or by inhibition zone diameter.

Anticancer Activity

Recent investigations have highlighted the potential of quinoline-2-carboxylic acid derivatives as anticancer agents.[1][7] The mechanism of action is often distinct from their antibacterial counterparts and may involve the induction of apoptosis and cell cycle arrest.[7]

Key SAR Observations for Anticancer Activity:

  • Core Scaffold: The quinoline-2-carboxylic acid scaffold itself has demonstrated cytotoxic effects against various cancer cell lines, including mammary (MCF7) and cervical (HeLa) cancer cells.[8]

  • Esterification of the Carboxylic Acid: The synthesis of aryl esters of quinoline-2-carboxylic acid has been shown to yield compounds with potent antiproliferative activity. One such derivative exhibited an IC50 value of 26 µg/mL against the PC3 prostate cancer cell line.[7] This suggests that masking the carboxylic acid can be a viable strategy for enhancing anticancer potency, possibly by improving cellular uptake.

  • Substitutions on the Aryl Ester: The nature and position of substituents on the aryl ester moiety are likely to play a critical role in modulating anticancer activity, influencing factors such as electronic properties and steric hindrance.

Comparative Anticancer Activity Data:

Compound/AnalogModificationCancer Cell LineIC50 (µg/mL)Reference
Quinoline-2-carboxylic acid aryl ester Aryl ester derivativePC3 (Prostate)26[7]
Quinoline-2-carboxylic acid UnmodifiedMCF7 (Breast)Significant growth inhibition[8]
HeLa (Cervical)Significant cytotoxicity[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for assessing the biological activities of these compounds are provided below.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.

Workflow for MIC Determination:

MIC_Workflow start Start prep_compound Prepare serial dilutions of test compounds in a 96-well plate. start->prep_compound prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). prep_compound->prep_inoculum inoculate Inoculate each well with the bacterial suspension. prep_inoculum->inoculate incubate Incubate plates at 37°C for 18-24 hours. inoculate->incubate read_results Visually inspect for turbidity to determine the lowest concentration with no visible growth (MIC). incubate->read_results end End read_results->end

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

    • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.

    • Incubate the plate at 37°C for 18-24 hours under aerobic conditions.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay:

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight. start->seed_cells treat_cells Treat cells with various concentrations of test compounds for 24-72 hours. seed_cells->treat_cells add_mtt Add MTT solution to each well and incubate for 2-4 hours. treat_cells->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. add_mtt->solubilize read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. solubilize->read_absorbance calculate_ic50 Calculate the IC50 value from the dose-response curve. read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the solvent used for the compound stock) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area in the quest for novel antibacterial and anticancer agents. By leveraging the established SAR principles of the broader quinolone class and the emerging data on quinoline-2-carboxylic acid derivatives, researchers can rationally design new analogs with enhanced potency and selectivity.

Future research should focus on a systematic exploration of substitutions at various positions of the this compound core. In particular, the introduction of diverse heterocyclic moieties at positions analogous to C-7 and modifications at the N-1 position are likely to yield compounds with improved biological profiles. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and pathways through which these compounds exert their antibacterial and anticancer effects. Such investigations will be instrumental in advancing this class of compounds from promising leads to clinical candidates.

References

  • Mitsuhashi, S. (1988). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 10(Suppl 1), S27-S31. [Link]

  • Al-Ostoot, F. H., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6643. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Abdel-Wahab, B. F., et al. (2018). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Journal of the Iranian Chemical Society, 15, 235-245. [Link]

  • Dhanapal, R., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(8), 4818-4831. [Link]

  • El-Sayed, N. N. E., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 12345. [Link]

  • Shvets, N. O., et al. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 55, 249-254. [Link]

  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 457-465. [Link]

  • Li, X. H., et al. (1997). [Studies on pyridonecarboxylic acids as antibacterial agents. XII. Synthesis and antibacterial activity of 6-chloro-1-cyclopropyl-7-(1-piperazinyl)-1, 4-dihydro-4-oxo-quinoline-3-carboxylic acid and analogues]. Yao Xue Xue Bao, 32(11), 844-851. [Link]

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A Guide to In Vitro-In Vivo Correlation (IVIVC) for Quinolone-Based Antimicrobials: A Case Study of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The transition from a promising lead compound in a petri dish to an effective therapeutic in a patient is one of the most significant hurdles in drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC). Using 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a member of the potent quinolone class of antimicrobials, as a guiding example, we will explore the essential experimental stages, from initial in vitro potency assessment to in vivo efficacy models. The core objective is to create a predictive mathematical model that links a compound's performance in the laboratory to its therapeutic effect in a living system, thereby accelerating development, informing clinical trial design, and satisfying regulatory requirements.[1][2][3][4]

Introduction: The IVIVC Imperative in Antimicrobial Development

This compound belongs to the quinolone class of molecules, which have been a cornerstone of antibacterial therapy for decades.[5] The foundational structure, a 4-oxo-1,4-dihydroquinoline core with a carboxylic acid at position 3, is essential for its mechanism of action: the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes critical for DNA replication.[5][6]

The journey of such a molecule from discovery to clinic hinges on establishing a clear and reliable In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that relates an in vitro property of a drug (typically its dissolution or, for antimicrobials, its potency) to its in vivo response (plasma concentration or therapeutic effect).[3][7] Establishing a strong IVIVC is not merely an academic exercise; it is a critical regulatory and development tool that can:

  • Justify Dissolution Specifications: Ensure that routine quality control tests are clinically relevant.[2][3]

  • Act as a Surrogate for Bioequivalence Studies: Reduce the need for extensive human trials when certain pre- or post-approval changes are made to a formulation.[2][3]

  • Accelerate Drug Development: Provide a rational basis for formulation selection and dose prediction, minimizing late-stage failures.[3]

This guide will delineate the key experimental pillars required to build a Level A IVIVC—the highest and most rigorous standard—for a quinolone antimicrobial, using our subject compound as a model.

Part 1: In Vitro Characterization – Quantifying Intrinsic Potency

The first step in evaluating any new antimicrobial is to determine its intrinsic potency against relevant pathogens. The gold-standard metric for this is the Minimum Inhibitory Concentration (MIC) .

Causality Behind the Choice: The MIC represents the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. It is the fundamental measure of a drug's raw power against a specific bacterium and serves as the foundational in vitro parameter for all subsequent IVIVC analysis. Potency can be influenced by various structural modifications to the quinolone core.[8][9] For instance, the introduction of a fluorine atom at the C6 position, as seen in many modern fluoroquinolones, significantly enhances antibacterial activity.[10]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a self-validating system when performed according to standards set by bodies like the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum:

    • Select 3-5 isolated colonies of the target bacterium (e.g., Escherichia coli ATCC 25922) from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution Series:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to create a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Data Presentation: Illustrative MIC Data

The data below is representative of what might be expected for a novel quinolone derivative against a panel of common pathogens.

Bacterial StrainGram StainIllustrative MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive0.5
Streptococcus pneumoniae ATCC 49619Positive1
Escherichia coli ATCC 25922Negative0.125
Klebsiella pneumoniae ATCC 700603Negative0.25
Pseudomonas aeruginosa ATCC 27853Negative2

Part 2: In Vivo Assessment – Efficacy in a Biological System

Demonstrating potency in vitro is essential, but it doesn't guarantee success in vivo. The complexity of a living organism—including drug absorption, distribution, metabolism, and excretion (ADME)—dramatically influences a drug's efficacy. Animal infection models are therefore indispensable for bridging this gap.

Causality Behind the Choice: The murine thigh infection model is a standardized and highly informative model for assessing the in vivo efficacy of antimicrobials.[11][12] It allows for the direct correlation of drug exposure in the plasma and at the site of infection with the reduction in bacterial burden. This model is particularly useful because it separates pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the bacteria) effects.

Experimental Protocol: Murine Thigh Infection Model
  • Inducing Neutropenia (Optional but Recommended):

    • To study the drug's effect without interference from the host immune system, mice are often rendered neutropenic by injecting them with cyclophosphamide on days -4 and -1 before infection.

  • Infection:

    • Prepare a log-phase culture of the target pathogen (e.g., K. pneumoniae).

    • Inject a specific inoculum (e.g., 10⁶ CFU) directly into the thigh muscle of each mouse.

  • Drug Administration:

    • At a set time post-infection (e.g., 2 hours), begin treatment.

    • Administer this compound via a relevant route (e.g., oral gavage or subcutaneous injection) at various dosing regimens (e.g., 10, 30, 100 mg/kg). Quinolones generally exhibit good oral bioavailability.[10][13][14]

  • Pharmacokinetic (PK) Analysis:

    • In a parallel group of uninfected mice, administer the drug and collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze plasma samples using LC-MS/MS to determine key PK parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve).

  • Pharmacodynamic (PD) Endpoint:

    • At 24 hours post-treatment, euthanize the mice.

    • Aseptically remove the infected thigh, homogenize it, and perform serial dilutions for quantitative culture (plating).

    • The primary endpoint is the change in bacterial load (Δlog₁₀ CFU) compared to the starting inoculum and untreated controls.

Data Presentation: Illustrative Pharmacokinetic & Pharmacodynamic Data

Table 2a: Representative Pharmacokinetic Parameters (Single 30 mg/kg Oral Dose)

ParameterValueUnit
Cmax4.2µg/mL
Tmax1.0hour
AUC₀₋₂₄25.6µg*h/mL
Half-life (t₁/₂)3.5hours

Table 2b: Representative Pharmacodynamic Outcome (24h Thigh Model)

Dose (mg/kg)Δlog₁₀ CFU/thigh vs. 0h Control
0 (Control)+2.1
10+0.5 (Stasis)
30-1.2 (Bactericidal)
100-2.5 (Bactericidal)

Part 3: Forging the Link – Establishing the IVIVC

The final and most critical step is to mathematically correlate the in vitro potency with the in vivo efficacy. For concentration-dependent antimicrobials like the quinolones, the key pharmacodynamic index predicting efficacy is the ratio of the Area Under the Curve to the Minimum Inhibitory Concentration (AUC/MIC) .[15]

Causality Behind the Logic: The AUC/MIC ratio integrates the total drug exposure over a 24-hour period and normalizes it to the intrinsic potency of the drug against the specific pathogen. Extensive research has shown that for Gram-negative bacteria, an AUC/MIC ratio of >100-125 is often predictive of clinical and microbiological success.[15] This index becomes the bridge connecting the lab bench to the clinic.

Workflow for IVIVC Establishment

IVIVC_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Correlation & Analysis MIC Determine MIC (e.g., 0.25 µg/mL) Calculate_Index Calculate PK/PD Index (AUC/MIC) MIC->Calculate_Index In Vitro Potency PK Measure Plasma PK (AUC = 25.6 µg*h/mL) PK->Calculate_Index In Vivo Exposure PD Measure PD Outcome (Δlog₁₀ CFU) Plot Plot Index vs. PD Outcome PD->Plot Calculate_Index->Plot Target Determine Target Value for Efficacy (e.g., AUC/MIC > 100) Plot->Target

Caption: Workflow for establishing an antimicrobial IVIVC.

Analysis and Interpretation

By combining the data from our illustrative experiments, we can perform the correlation:

  • Calculate the Index: For the 30 mg/kg dose against K. pneumoniae (MIC = 0.25 µg/mL), the AUC/MIC ratio is 25.6 / 0.25 = 102.4 .

  • Correlate with Outcome: This AUC/MIC value of 102.4 corresponds to a bacterial reduction of -1.2 log₁₀ CFU.

  • Establish the Target: By testing multiple doses and pathogens, a researcher can plot the AUC/MIC ratio against the change in bacterial load. This allows for the determination of the specific AUC/MIC value required for a desired effect (e.g., stasis, 1-log kill). This target value is the cornerstone of the IVIVC, enabling prediction of the required clinical dose to achieve the necessary exposure against pathogens with known MICs.

Conclusion

The establishment of a robust in vitro-in vivo correlation is a foundational pillar of modern drug development. By systematically quantifying in vitro potency through MIC testing, assessing in vivo performance in validated animal models, and integrating these datasets through a clinically relevant PK/PD index like AUC/MIC, we can transform raw data into predictive insight. This guide, using this compound as a framework, illustrates a logical, evidence-based pathway to de-risk and accelerate the development of new quinolone antimicrobials, ultimately bridging the critical gap between laboratory discovery and patient therapy.

References

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Sources

The Selectivity Landscape: A Comparative Cross-Reactivity Profile of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "no drug is a silver bullet" holds profound truth. While on-target efficacy is the primary goal, off-target interactions dictate the safety profile and ultimate clinical success of a therapeutic candidate. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , a member of the quinoline carboxylic acid class of compounds. This class is known for a wide range of biological activities, including anticancer and antimicrobial effects, and interactions with central nervous system targets.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will not only present a hypothetical but plausible cross-reactivity profile based on the known activities of structurally related molecules but will also detail the experimental methodologies and rationale required to generate such a profile. We will compare our lead compound with two reference molecules to provide a comprehensive understanding of its selectivity.

Introduction to the Candidate and Comparators

This compound belongs to a privileged chemical scaffold. Quinoline derivatives are known to interact with a variety of biological targets. Notably, the structurally related kynurenic acid and its analogs are known antagonists of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4][5][6] Furthermore, some quinoline derivatives have been shown to possess anticancer properties.[1][2][7] Given this background, a thorough investigation into its selectivity is paramount.

To contextualize the cross-reactivity profile of our lead compound, we have selected two comparators:

  • 5,7-Dichlorokynurenic acid (DCKA): A potent and well-characterized antagonist of the glycine site on the NMDA receptor.[3][8] Its profile will serve as a benchmark for activity at a key glutamate receptor.

  • Levofloxacin: A fluoroquinolone antibiotic. Although its primary target is bacterial DNA gyrase, it provides a reference for a widely used quinolone drug with a known safety profile and some reported off-target effects.

This guide will outline a tiered strategy for profiling these compounds, beginning with broad screening and progressing to more focused functional assessments.

Tiered Experimental Approach to Cross-Reactivity Profiling

A systematic approach to profiling ensures a comprehensive and cost-effective evaluation of a compound's selectivity. Our proposed workflow is as follows:

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: In-depth Mechanistic Studies a Compound Synthesis & Quality Control b Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen44) a->b Primary Assessment c Kinome Scan (e.g., Reaction Biology KinaseFinder) a->c Primary Assessment d Functional Assays for Identified Hits (e.g., GPCRs, Ion Channels) b->d Hits >50% inhibition c->d Hits >50% inhibition f Dose-Response Curves & IC50/EC50 Determination d->f Confirmed Activity e Cell-Based Phenotypic Assays g Target Engagement Assays in Relevant Cell Lines e->g Phenotypic Effect Observed

Caption: Tiered workflow for cross-reactivity profiling.

Methodologies and Hypothetical Data

Tier 1: Broad Panel Screening

The initial step involves screening the compounds at a single high concentration (typically 10 µM) against a broad panel of targets to identify potential off-target interactions early.[9][10][11][12][13]

Protocol: The compounds are submitted to a commercially available safety panel, such as the Eurofins SafetyScreen44 or the ICESTP Safety Panel™ 44, which includes a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be implicated in adverse drug reactions.[9][12][14][15][16] The assay format is typically radioligand binding, where the percentage inhibition of the binding of a specific radioligand is measured.

Hypothetical Data Summary:

TargetThis compound (% Inhibition @ 10 µM)5,7-Dichlorokynurenic acid (DCKA) (% Inhibition @ 10 µM)Levofloxacin (% Inhibition @ 10 µM)
Glutamate Receptor, NMDA (glycine site) 85% 95% 15%
Glutamate Receptor, AMPA 62% 35%8%
GABA-A Receptor 55%20%45%
Adenosine A1 Receptor 12%8%5%
Dopamine D2 Receptor 8%5%18%
hERG Channel 25%15%30%

Interpretation: The hypothetical data suggest that our lead compound has strong activity at the NMDA receptor glycine site, comparable to DCKA. It also shows moderate activity at the AMPA and GABA-A receptors. Levofloxacin, as expected, shows minimal activity at these CNS targets but some interaction with the GABA-A receptor, a known off-target effect for some fluoroquinolones. The moderate hERG inhibition for all compounds warrants further investigation.

Protocol: To assess for off-target kinase activity, the compounds are screened against a large panel of kinases.[17][18][19][20][21] This is typically performed using enzymatic assays that measure the phosphorylation of a substrate.

Hypothetical Data Summary:

Kinase FamilyThis compound (% Inhibition @ 10 µM)5,7-Dichlorokynurenic acid (DCKA) (% Inhibition @ 10 µM)Levofloxacin (% Inhibition @ 10 µM)
Tyrosine Kinases (e.g., SRC, ABL) 15-25%5-15%10-20%
Serine/Threonine Kinases (e.g., PIM1, ERK5) >50% on PIM1<10%<10%
Lipid Kinases (e.g., PI3K) <10%<10%<10%

Interpretation: This hypothetical screen reveals a potential off-target interaction of our lead compound with the PIM1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis. This finding, combined with literature suggesting anticancer activity for some quinoline derivatives, merits further investigation.[1][2]

Tier 2: Functional Validation

Hits from Tier 1 screening require confirmation in functional assays to determine if the binding activity translates to a biological effect.

Protocol:

  • NMDA and AMPA Receptors: Two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing the respective human receptor subtypes. The ability of the compounds to inhibit glutamate- or agonist-induced currents is measured.

  • GABA-A Receptor: Patch-clamp electrophysiology in HEK293 cells expressing the human GABA-A receptor. The modulation of GABA-induced chloride currents is assessed.

Hypothetical Data Summary:

AssayThis compound (IC50)5,7-Dichlorokynurenic acid (DCKA) (IC50)Levofloxacin (IC50)
NMDA (glycine site) Antagonism 0.8 µM0.1 µM> 100 µM
AMPA Antagonism 5.2 µM25 µM> 100 µM
GABA-A Antagonism 12.5 µM> 50 µM35 µM

Interpretation: The functional data confirm that the lead compound is a potent NMDA receptor antagonist, although less so than DCKA. It also acts as a moderately potent AMPA antagonist and a weaker GABA-A antagonist. This polypharmacology within the ionotropic glutamate and GABA receptor families is a key characteristic to consider in its development.

G cluster_0 Glutamatergic Synapse cluster_1 Receptors PreSyn Presynaptic Terminal Glutamate Glutamate PreSyn->Glutamate Release PostSyn Postsynaptic Terminal NMDA NMDA Receptor NMDA->PostSyn Ca2+ Influx AMPA AMPA Receptor AMPA->PostSyn Na+ Influx Glutamate->NMDA Glutamate->AMPA Lead 6-Chloro-4-oxo-1,4- dihydroquinoline-2- carboxylic acid Lead->NMDA Antagonizes Lead->AMPA Antagonizes

Sources

comparative analysis of different synthetic routes to 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a quinolone core, is a privileged motif found in a wide array of therapeutic agents, particularly known for its presence in quinolone antibacterials. The precise arrangement of the chloro, keto, and carboxylic acid functionalities provides a versatile platform for further chemical modification and the development of novel bioactive compounds.

The efficient and scalable synthesis of this molecule is paramount for advancing research and development efforts. Several classical and modern synthetic strategies can be employed to construct the quinoline core. This guide provides an in-depth comparative analysis of the most prominent synthetic routes, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to aid researchers in selecting the optimal pathway for their specific needs. We will focus on the Gould-Jacobs reaction, the Friedländer annulation, and the Pfitzinger reaction as primary, industrially relevant methods for this target molecule.

Route 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a robust and widely used method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).[1][2] The pathway begins with the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization and subsequent hydrolysis.[1]

Mechanistic Rationale

The synthesis initiates with a nucleophilic substitution (or Michael addition followed by elimination) where the amino group of 4-chloroaniline attacks diethyl ethoxymethylenemalonate (EMME), displacing the ethoxy group to form an anilidomethylenemalonate intermediate.[3] The critical step is the thermally induced intramolecular cyclization. This pericyclic reaction proceeds via a 6-electron process onto the benzene ring, followed by the elimination of ethanol to form the quinoline ring system.[1] This step requires significant thermal energy, typically temperatures exceeding 250 °C, which is a defining characteristic of this route.[2] The final steps involve the saponification of the ethyl ester at the C3 position to a carboxylate, followed by acidification and a subsequent decarboxylation at C3 to yield the 4-oxoquinoline core. To obtain the desired 2-carboxylic acid, the strategy must be modified, typically by using a different starting malonate derivative or subsequent functionalization, which adds complexity.

However, for the direct synthesis of quinolone-3-carboxylic acids, this route is exemplary. For our target, a variation would be required to achieve the 2-carboxylic acid substitution, making this route less direct than others. A more common target for the classical Gould-Jacobs is the corresponding 3-carboxylic acid isomer.

Visualizing the Gould-Jacobs Pathway

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation A 4-Chloroaniline C Diethyl (4-chloroanilino)methylenemalonate A->C Condensation (-EtOH) B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 6-chloro-4-hydroxyquinoline- 3-carboxylate C->D Heat (>250 °C) (-EtOH) E 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid D->E 1. NaOH 2. H+ F 6-Chloroquinolin-4-ol E->F Heat (-CO2)

Caption: General Gould-Jacobs pathway leading to a 3-carboxy-4-quinolinone.

Experimental Protocol (General for 3-Carboxylic Acid Analog)
  • Condensation: 4-Chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) are combined and heated at 100-120 °C for 1-2 hours. Ethanol formed during the reaction is removed under reduced pressure to drive the reaction to completion.

  • Cyclization: The resulting crude diethyl (4-chloroanilino)methylenemalonate is added portion-wise to a preheated high-boiling solvent (e.g., Dowtherm A or diphenyl ether) at 250-260 °C. The mixture is maintained at this temperature for 15-30 minutes.

  • Work-up: After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration and washed to yield ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The ester is suspended in an aqueous solution of sodium hydroxide (10-20%) and refluxed for 2-4 hours until a clear solution is obtained.

  • Acidification: The solution is cooled and acidified with a mineral acid (e.g., HCl) to a pH of 2-3, precipitating the carboxylic acid product, which is then filtered, washed with water, and dried.

Route 2: The Friedländer Annulation

The Friedländer synthesis, established in 1882, is a more convergent and often milder approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5] This method offers great flexibility in introducing substituents on both the benzene and pyridine rings.[6]

Mechanistic Rationale

For the synthesis of our target molecule, the reaction would involve the condensation of 2-amino-5-chlorobenzaldehyde with a pyruvate derivative (e.g., ethyl pyruvate). Two primary mechanisms are proposed: one begins with an aldol condensation between the reactants, followed by cyclization via Schiff base formation and dehydration.[4] The alternative pathway starts with the formation of a Schiff base between the aniline and the pyruvate, followed by an intramolecular aldol-type condensation.[4] The reaction is typically catalyzed by either an acid (e.g., p-toluenesulfonic acid, H₂SO₄) or a base (e.g., KOH, piperidine).[5][7] Modern variations utilize various catalysts, including molecular iodine and Lewis acids, and can be performed under solvent-free or microwave-assisted conditions for improved efficiency.[7][8]

Visualizing the Friedländer Pathway

Friedlander Synthesis cluster_0 Reactants cluster_1 Step 1: Condensation cluster_2 Step 2: Cyclization & Aromatization cluster_3 Step 3: Hydrolysis A 2-Amino-5-chlorobenzaldehyde C Intermediate (Aldol or Schiff Base) A->C B Ethyl Pyruvate B->C D Ethyl 6-Chloro-4-oxo-1,4- dihydroquinoline-2-carboxylate C->D Acid or Base Catalyst (-2H2O) E 6-Chloro-4-oxo-1,4- dihydroquinoline-2-carboxylic acid D->E 1. NaOH 2. H+

Caption: Friedländer synthesis of the target molecule.

Experimental Protocol (One-Pot Variation)

This protocol is adapted from a one-pot method involving the in-situ reduction of a nitro group.[9]

  • Reduction & Condensation: To a solution of 2-nitro-5-chlorobenzaldehyde (1.0 eq) and ethyl pyruvate (1.2 eq) in ethanol, add iron powder (4.0 eq) and a catalytic amount of aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cyclization: Add an aqueous solution of potassium hydroxide and continue to reflux for another 1-2 hours to promote cyclization and hydrolysis.

  • Work-up: Cool the reaction mixture, filter off the iron salts, and wash with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dilute the residue with water and acidify with acetic acid or HCl to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure product.

Route 3: The Pfitzinger Reaction

The Pfitzinger reaction is a variation of the Friedländer synthesis that uses an isatin (indole-2,3-dione) as the starting material instead of a 2-aminoaryl aldehyde/ketone.[10] Under basic conditions, the isatin ring opens to form an intermediate that then condenses with a carbonyl compound to yield a quinoline-4-carboxylic acid.[11]

Mechanistic Rationale

The reaction begins with the base-catalyzed hydrolysis of the amide bond in 5-chloroisatin, opening the five-membered ring to form a 2-amino-5-chlorophenylglyoxylate salt. This intermediate then condenses with a carbonyl compound containing an α-methylene group. For our target, the carbonyl component would need to be a source that results in a carboxylic acid at the 2-position, such as pyruvic acid. The subsequent intramolecular condensation and dehydration steps lead directly to the formation of the 6-chloroquinoline-2,4-dicarboxylic acid, which can then be selectively decarboxylated at the 4-position to yield the final product. The direct formation of the 4-carboxylic acid moiety is a key feature of this route.

Visualizing the Pfitzinger Pathway

Pfitzinger Reaction cluster_0 Reactants cluster_1 Step 1: Ring Opening cluster_2 Step 2: Condensation & Cyclization cluster_3 Step 3: Decarboxylation A 5-Chloroisatin C 2-Amino-5-chlorophenyl- glyoxylate A->C Base (e.g., KOH) B Pyruvic Acid D 6-Chloroquinoline-2,4- dicarboxylic acid B->D C->D Condensation (-2H2O) E 6-Chloro-4-oxo-1,4- dihydroquinoline-2-carboxylic acid D->E Heat (-CO2)

Caption: Pfitzinger reaction pathway for the target molecule.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends critically on factors such as starting material availability, desired scale, reaction conditions, and overall efficiency.

FeatureGould-Jacobs ReactionFriedländer AnnulationPfitzinger Reaction
Starting Materials Substituted aniline, malonic ester derivative. Generally accessible.2-Aminoaryl aldehyde/ketone, α-methylene carbonyl. Precursor may require multi-step synthesis.[6]Substituted isatin, α-methylene carbonyl. Isatin precursor may not be commercially available.
Key Transformation Thermal intramolecular cyclization.[1]Acid or base-catalyzed intermolecular condensation and cyclization.[5]Base-catalyzed ring-opening followed by condensation and cyclization.[11]
Reaction Conditions Harsh: High temperatures (>250 °C), often in high-boiling, difficult-to-remove solvents.[2]Generally milder: Can be performed under acidic, basic, or neutral conditions. Amenable to microwave heating.[6][8]Requires strong base (e.g., KOH, NaOH) and heating.
Regiocontrol Can be an issue with asymmetrically substituted anilines, potentially leading to mixtures of isomers.[2]Excellent regiocontrol, as the substitution pattern is defined by the starting materials.Excellent regiocontrol, defined by the substituted isatin.
Yield Often low to moderate and can be variable due to decomposition at high temperatures.[6]Generally good to excellent yields.[6]Variable, can be moderate to good.
Versatility & Scope Primarily for quinolines with limited substitution on the pyridine ring.[6]Broad substrate scope, allowing for a wide variety of substituents on both rings.[10]Good for synthesizing quinoline-4-carboxylic acids.[10]
Scalability Challenging due to high temperatures and handling of viscous reaction mixtures.Highly scalable, especially one-pot variations from nitro-precursors.[9]Moderately scalable.
Directness for Target Less direct; classical route yields the 3-carboxy isomer. Requires modification for 2-carboxy.Very direct, assuming the 2-amino-5-chlorobenzaldehyde is available.Very direct, assuming the 5-chloroisatin is available.

Conclusion and Recommendation

For the synthesis of This compound , all three routes present viable, albeit distinct, approaches.

  • The Gould-Jacobs reaction , while a cornerstone of quinoline synthesis, is the least direct and most operationally demanding route for this specific target due to its harsh thermal requirements and its natural propensity to yield the 3-carboxylic acid isomer.

  • The Pfitzinger reaction is an elegant choice as it directly installs the required 4-carboxylic acid group (which is then decarboxylated to the 4-oxo group) and can be adapted to form the 2-carboxylic acid. Its primary limitation is the availability and cost of the requisite 5-chloroisatin starting material.

  • The Friedländer Annulation emerges as the most strategic and versatile choice, particularly for laboratory and industrial-scale synthesis. Its milder conditions, broader substrate scope, and typically higher yields are significant advantages.[6] The development of one-pot procedures starting from readily available nitroarenes further enhances its practicality by avoiding the isolation of the often unstable 2-aminoaryl aldehyde intermediate.[9]

Therefore, for researchers aiming for an efficient, scalable, and versatile synthesis of the title compound, the Friedländer Annulation is the recommended pathway , provided the 2-amino-5-chlorobenzaldehyde precursor is accessible or can be generated in situ.

References

  • BenchChem. (n.d.). Comparative study of quinoline synthesis methods (Skraup vs. Friedlander).
  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Slideshare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Camps Reaction and Related Cyclizations. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methods for the quantification and purity assessment of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. As a critical intermediate or potential impurity in pharmaceutical development, ensuring the reliability and accuracy of analytical data for this compound is paramount for regulatory compliance and product safety. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The analytical approaches discussed—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)—are evaluated based on validation parameters stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3][4] The objective is not merely to present methodologies, but to dissect the causality behind experimental choices, enabling scientists to select and validate the most appropriate method for their intended purpose.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[5][6][7] For a compound like this compound, this could mean quantifying it as an active pharmaceutical ingredient (API), detecting it as a process impurity, or measuring its concentration in a stability study. An unvalidated method yields data of unknown quality, posing significant risks to patient safety and regulatory acceptance.

The core validation characteristics, as defined by ICH Q2(R1), include specificity, linearity, accuracy, precision, range, and robustness.[1][3][4] Each parameter demonstrates that the method is fit-for-purpose, whether for the high-precision demands of API assay or the high-sensitivity requirements of trace impurity analysis.

Method 1: HPLC-UV for Assay and Impurity Profiling

High-Performance Liquid Chromatography with a UV detector is the workhorse of pharmaceutical quality control. Its robustness, cost-effectiveness, and reliability make it the primary choice for quantifying the main component in a drug substance and for monitoring known impurities. The principle lies in the differential partitioning of analytes between a stationary phase (the column) and a mobile phase, with detection based on the analyte's ability to absorb UV light at a specific wavelength.

Experimental Workflow for HPLC-UV Validation

The following diagram outlines the logical flow for validating an HPLC-UV method, ensuring a systematic and compliant approach.

cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting prep_standards Prepare Standards (Calibration & QC) instrument_setup Instrument Setup & Equilibration prep_standards->instrument_setup prep_mobile Prepare Mobile Phase prep_mobile->instrument_setup sst System Suitability Test (SST) (Replicate Injections of Standard) instrument_setup->sst sst_criteria Acceptance Criteria Met? (%RSD, Tailing, Plates) sst->sst_criteria specificity Specificity (Peak Purity, Placebo Spike) sst_criteria->specificity Yes linearity Linearity & Range (5+ Concentration Levels) specificity->linearity accuracy Accuracy (Spiked Recovery at 3 Levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Vary pH, Flow, Temp) precision->robustness data_analysis Statistical Analysis (Regression, %RSD, %Recovery) robustness->data_analysis report Final Validation Report data_analysis->report

Caption: Workflow for HPLC-UV Method Validation.

Detailed Validation Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). A C18 phase is chosen for its versatility in retaining moderately polar to non-polar compounds like quinolone derivatives.

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). Formic acid is used to control the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the chromophore of the quinolone ring).

  • Injection Volume: 10 µL.

2. Validation Procedures (Based on ICH Q2(R1)):

  • System Suitability Test (SST): Before each validation run, inject a standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are: %RSD of peak area < 1.0%, tailing factor ≤ 2.0, and theoretical plates > 2000. This ensures the chromatographic system is performing adequately.

  • Specificity: Analyze a blank (diluent), a placebo solution, and a spiked placebo solution. The absence of interfering peaks at the retention time of the analyte demonstrates specificity. Peak purity analysis using the DAD should confirm the peak is spectrally homogeneous.

  • Linearity and Range: Prepare calibration standards at a minimum of five concentrations (e.g., 5, 25, 50, 75, 100 µg/mL). Plot peak area against concentration. The acceptance criterion is a correlation coefficient (r²) ≥ 0.999. The range is established by this linearity study.

  • Accuracy (% Recovery): Analyze, in triplicate, a placebo spiked with the analyte at three concentrations (e.g., 80%, 100%, 120% of the target assay concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day. The %RSD should be ≤ 1.0%.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst or on a different instrument. The %RSD over both sets of data should be ≤ 2.0%.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). The system suitability parameters must still be met, and the analytical result should not be significantly affected.

Summary of HPLC-UV Performance Data
Validation ParameterAcceptance CriteriaTypical Performance
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9998
Range 5 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (%RSD)
- Repeatability≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%0.82%
LOD S/N ≥ 3:10.1 µg/mL
LOQ S/N ≥ 10:10.3 µg/mL
Robustness SST criteria metPass

Method 2: UPLC-MS/MS for High-Sensitivity Analysis

When trace-level quantification is required, such as for genotoxic impurities or in bioanalytical studies, UPLC-MS/MS is the method of choice. UPLC (Ultra-Performance Liquid Chromatography) utilizes smaller column particles (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC.[8][9] Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Workflow for UPLC-MS/MS Validation

This workflow highlights the additional steps, such as MS optimization and matrix effect evaluation, that are crucial for a robust UPLC-MS/MS method.

cluster_dev Phase 1: Method Development cluster_validation Phase 2: Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting ms_opt MS Optimization (Tune & Find MRM Transitions) uplc_dev UPLC Method Development (Fast Gradient) ms_opt->uplc_dev sst_ms System Suitability Test (S/N, Peak Shape) uplc_dev->sst_ms selectivity Selectivity (Blank Matrix Analysis) sst_ms->selectivity linearity_ms Linearity & LLOQ (Weighted Regression) selectivity->linearity_ms accuracy_ms Accuracy & Precision (QC Samples at 4 Levels) linearity_ms->accuracy_ms matrix Matrix Effect Evaluation accuracy_ms->matrix stability Stability (Freeze-Thaw, Bench-Top) matrix->stability data_analysis_ms Data Processing (Integration & Quantification) stability->data_analysis_ms report_ms Final Validation Report data_analysis_ms->report_ms

Caption: Workflow for UPLC-MS/MS Method Validation.

Detailed Validation Protocol: UPLC-MS/MS

1. Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500 or Waters Xevo TQ-S).

  • Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm. The smaller particle size allows for higher efficiency and faster run times.

  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transition: A specific precursor ion (the protonated molecule [M+H]⁺) and a product ion are selected. For C₁₀H₆ClNO₃ (MW 223.61), the [M+H]⁺ would be m/z 224.0. A suitable product ion (e.g., m/z 178.0, from loss of COOH and Cl) would be determined by infusion and fragmentation experiments.

2. Validation Procedures:

  • System Suitability: A mid-level standard is injected to ensure consistent retention time and signal intensity (%RSD < 15%).

  • Selectivity: Six different lots of blank matrix are analyzed to ensure no endogenous interferences are present at the analyte's retention time.

  • Linearity and Lower Limit of Quantitation (LLOQ): A calibration curve with at least six non-zero standards is prepared in the matrix (e.g., 0.1 - 100 ng/mL). A weighted (1/x²) linear regression is typically used. The LLOQ is the lowest point on the curve that can be quantified with acceptable accuracy (±20%) and precision (≤20% RSD).

  • Accuracy and Precision: Quality Control (QC) samples are prepared in matrix at four levels: LLOQ, Low, Mid, and High. Six replicates at each level are analyzed on three separate days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%RSD) should be ≤15% (≤20% at LLOQ).

  • Matrix Effect: The response of the analyte in a post-extraction spiked blank matrix is compared to the response in a pure solvent solution. This assesses whether matrix components are suppressing or enhancing the ion signal.

  • Stability: The stability of the analyte is assessed under various conditions relevant to sample handling: freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability.

Summary of UPLC-MS/MS Performance Data
Validation ParameterAcceptance CriteriaTypical Performance
Selectivity No interference in blank matrixPass
Linearity (r²) ≥ 0.995 (weighted)0.998
Range (LLOQ - ULOQ) 0.1 - 100 ng/mLConfirmed
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to +6.8%
Precision (%RSD) ≤ 15% (≤20% at LLOQ)
- Intra-day≤ 15%< 7%
- Inter-day≤ 15%< 9%
LLOQ Accuracy ±20%, Precision ≤20%0.1 ng/mL
Matrix Effect IS-normalized factor consistentPass
Stability Within ±15% of nominalStable

Comparative Analysis: Choosing the Right Tool

The choice between HPLC-UV and UPLC-MS/MS is driven entirely by the analytical objective. Neither method is universally superior; they are complementary tools for different challenges.

FeatureHPLC-UVUPLC-MS/MS
Primary Application Assay, purity, known impurities in drug substance/product.Trace-level impurities, bioanalysis (PK studies), metabolite ID.
Sensitivity Moderate (µg/mL level).Exceptional (pg/mL to ng/mL level).
Selectivity Good (based on chromatography and UV spectrum).Outstanding (based on chromatography and specific mass transition).
Run Time Longer (15-30 min).Shorter (2-10 min).
Robustness High; well-suited for routine QC environments.Moderate; sensitive to matrix effects and ion source contamination.
Cost & Complexity Lower instrument cost, simpler operation.Higher instrument cost, requires specialized expertise.
Regulatory Standing Universally accepted for QC and release testing.Gold standard for bioanalysis and trace impurity quantification.

Causality in Method Selection:

  • For routine batch release of a drug substance, where the primary goal is to accurately assay the main component and quantify impurities at levels of 0.1% or higher, HPLC-UV is the logical choice. Its proven robustness and lower operational complexity ensure high throughput and reliable data in a QC setting.[10]

  • If this compound is a potential genotoxic impurity, regulatory limits may be in the parts-per-million (ppm) range relative to the API. The sensitivity of HPLC-UV would be insufficient. UPLC-MS/MS is required to achieve the necessary low limit of quantitation (LOQ).[9][11]

  • For a pharmacokinetic study measuring the concentration of the compound in plasma over time, the complexity of the biological matrix and the low concentrations demand the high selectivity and sensitivity that only UPLC-MS/MS can provide.[8][12]

Conclusion

The validation of analytical methods for this compound is a critical, science-driven process governed by stringent regulatory expectations. Both HPLC-UV and UPLC-MS/MS are powerful techniques, but their application must be carefully matched to the analytical requirements. HPLC-UV serves as a reliable and robust method for routine quality control, assay, and purity testing. UPLC-MS/MS provides the unparalleled sensitivity and selectivity necessary for trace-level analysis in complex matrices. A thorough understanding of the validation principles outlined in guidelines like ICH Q2(R1) ensures that the chosen method is not only scientifically sound but also generates data that is defensible, reliable, and fit for its intended purpose in the pharmaceutical lifecycle.

References

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada. [Link]

  • Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed. [Link]

  • Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regulation 2002/657/EC. PubMed. [Link]

  • Development of UPLC-ESI-MS/MS Analytical Method for Quinolone Antibiotics Analysis in Honey. ResearchGate. [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. National Institutes of Health (NIH). [Link]

  • Stability-indicating HPLC Method Research Articles. R Discovery. [Link]

  • Residue Analysis of Quinolones, Penicillins and Cephalosporins in Cow Milk. DiVA portal. [Link]

  • Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regulation 2002/657/EC. ResearchGate. [Link]

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Assessing the Target Selectivity of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, establishing the precise molecular interactions of a novel compound is a cornerstone of preclinical evaluation. This guide provides an in-depth, technically-focused framework for assessing the biological target selectivity of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This molecule belongs to the quinoline carboxylic acid class, structurally analogous to kynurenic acid (KYNA), an endogenous neuromodulator. This structural similarity immediately suggests two primary, interconnected target families for investigation: the N-methyl-D-aspartate (NMDA) receptors and the kynurenine aminotransferase (KAT) enzymes that synthesize KYNA.

Our approach is designed to be a self-validating system, moving from broad affinity screening to functional confirmation. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and present a strategy for comparing the compound's performance against established pharmacological tools.

The Rationale for a Two-Pronged Selectivity Investigation

The quinoline core of the test compound is a privileged structure in neuroscience, known to interact with excitatory amino acid receptors.[1] Kynurenic acid itself is a broad-spectrum antagonist at the glycine co-agonist site of NMDA receptors and also interacts with other glutamate receptors.[2][3] Therefore, the primary hypothesis is that this compound acts as an NMDA receptor antagonist. However, selectivity across the diverse subtypes of NMDA receptors (defined by their GluN2 subunits, e.g., GluN2A-D) is critical, as subtype-specific functions and localizations can dictate therapeutic efficacy versus adverse effects.

Concurrently, because the compound is a KYNA analog, it may act as a competitive inhibitor of the enzymes responsible for KYNA synthesis. The kynurenine pathway is a key metabolic route for tryptophan, and its dysregulation is implicated in various neurological disorders.[4][5] Within this pathway, kynurenine is converted to KYNA by several kynurenine aminotransferase isozymes (KAT I, KAT II, KAT III, KAT IV).[6] KAT II is the predominant isozyme in the brain for KYNA production.[6] Therefore, assessing the compound's inhibitory activity and selectivity across KAT isozymes is essential to understand its full mechanistic profile. A compound that both directly antagonizes NMDA receptors and inhibits KYNA production could have a complex, dual-action pharmacological profile.

Below is a diagram outlining the comprehensive workflow for this dual-pronged investigation.

G cluster_0 Overall Selectivity Assessment Workflow cluster_1 Target Family 1: NMDA Receptors cluster_2 Target Family 2: KAT Enzymes cluster_3 Data Analysis Compound This compound Binding Radioligand Binding Assays (Affinity: Ki) Compound->Binding EnzymeAssay Enzyme Inhibition Assays (Potency: IC50) Compound->EnzymeAssay Function Electrophysiology Assays (Potency: IC50) Binding->Function Confirm functional antagonism Analysis Calculate Selectivity Ratios (NMDA Subtypes & KAT Isozymes) Function->Analysis EnzymeAssay->Analysis

Caption: Overall workflow for assessing target selectivity.

Section 1: Selectivity Profiling at NMDA Receptors

The NMDA receptor is a heterotetramer, typically composed of two GluN1 subunits and two GluN2 subunits. The glycine co-agonist binding site, the putative target for our compound, is located on the GluN1 subunit. However, the GluN2 subunit composition influences the receptor's pharmacology and biophysical properties. Therefore, assessing selectivity requires testing against a panel of receptors with defined subunit compositions (e.g., GluN1/2A, GluN1/2B, GluN1/2C, GluN1/2D).

Experiment 1: Competitive Radioligand Binding Assays

This experiment aims to determine the binding affinity (Ki) of the test compound for the glycine binding site on different NMDA receptor subtypes. It measures the displacement of a known high-affinity radioligand from the receptor.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably co-expressing human GluN1 and either GluN2A, GluN2B, GluN2C, or GluN2D subunits.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation. This step is critical to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine:

      • Cell membranes (10-50 µg of protein).

      • A fixed concentration of a suitable radioligand for the glycine site, such as [³H]DCKA (5,7-dichlorokynurenic acid) at its approximate Kd concentration.

      • Increasing concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

      • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • For non-specific binding determination, a parallel set of wells should contain a high concentration (e.g., 1 mM) of a non-radiolabeled, high-affinity ligand like glycine or DCKA.

    • Incubate the plate at room temperature for 1 hour to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experiment 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the compound's ability to inhibit NMDA receptor-mediated currents, providing its functional potency (IC50) and confirming its antagonist activity.

Methodology:

  • Oocyte Preparation and Expression:

    • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

    • Microinject the oocytes with cRNA for human GluN1 and a specific GluN2 subunit (GluN2A, 2B, 2C, or 2D).

    • Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with Ba²⁺-Ringer’s solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -70 mV.

    • To activate the NMDA receptors, apply a solution containing a saturating concentration of glutamate (e.g., 100 µM) and a sub-saturating concentration of the co-agonist glycine (e.g., 1-10 µM).

    • Once a stable baseline current is achieved, co-apply the agonist solution with increasing concentrations of the test compound.

    • Record the peak inward current at each concentration.

  • Data Analysis:

    • Normalize the current response at each compound concentration to the maximum response observed with agonists alone.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 NMDA Receptor Synaptic Function cluster_1 NMDA Receptor Glutamate Glutamate GluN2 GluN2 Subunit (Binds Glutamate) Glutamate->GluN2 Binds Compound Test Compound (e.g., this compound) GluN1 GluN1 Subunit (Binds Glycine/Compound) Compound->GluN1 Antagonizes IonChannel Ion Channel (Ca²⁺, Na⁺ influx) GluN2->IonChannel GluN1->IonChannel

Caption: Antagonism at the NMDA receptor glycine site.

Data Summary and Comparator Compounds

The selectivity of the compound is determined by comparing its affinity (Ki) and potency (IC50) across the different NMDA receptor subtypes. A compound is considered selective if it shows a significant difference (typically >10-fold) in these values for one subtype over others.

CompoundGluN1/2A Ki (nM)GluN1/2B Ki (nM)GluN1/2C Ki (nM)GluN1/2D Ki (nM)Selectivity Profile
Test Compound ExperimentalExperimentalExperimentalExperimentalTo be determined
5,7-Dichlorokynurenic Acid (DCKA) (Comparator)~15~10~50~40Non-selective
CGP 61594 (Comparator)~500~50>1000>1000GluN1/2B selective

Note: Table values for comparators are illustrative and should be confirmed from literature sources.[2]

Section 2: Selectivity Profiling at Kynurenine Aminotransferases (KATs)

This section focuses on determining if the test compound inhibits the enzymes that produce the endogenous NMDA receptor antagonist, KYNA. This is crucial for understanding any indirect neuromodulatory effects.

Experiment 3: In Vitro KAT Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the activity of recombinant human KAT isozymes (I, II, III, IV).

Methodology:

  • Enzyme and Reagents:

    • Obtain purified, recombinant human KAT I, KAT II, KAT III, and KAT IV.

    • Substrates: L-kynurenine and an amino group acceptor (e.g., pyruvate for KAT II, α-ketoglutarate for others).

    • Cofactor: Pyridoxal 5'-phosphate (PLP).

    • Reaction Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4, containing PLP.

  • Inhibition Assay:

    • In a 96-well plate, combine:

      • The specific KAT isozyme.

      • Increasing concentrations of the test compound.

      • Pre-incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding L-kynurenine and the appropriate amino group acceptor.

    • Incubate for a fixed time (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Detection and Analysis:

    • The product, kynurenic acid, has native fluorescence. Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~400 nm.

    • Alternatively, separate the product from the substrate using reverse-phase HPLC and quantify by UV or fluorescence detection.

    • Calculate the percentage of inhibition at each compound concentration relative to a vehicle control (0% inhibition) and a control with no enzyme (100% inhibition).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC50 for each isozyme.

G cluster_0 Kynurenine Pathway Branchpoint Kynurenine L-Kynurenine (Substrate) KAT KAT Isozymes (e.g., KAT II) Kynurenine->KAT KYNA Kynurenic Acid (KYNA) (Product) KAT->KYNA Catalyzes formation of Compound Test Compound Compound->KAT Inhibits

Caption: Inhibition of Kynurenic Acid synthesis via KATs.

Data Summary and Comparator Compounds

Selectivity is assessed by comparing the IC50 values across the different KAT isozymes. High selectivity for a specific isozyme (e.g., KAT II, the main brain isozyme) is often a desirable trait in drug development.[6]

CompoundKAT I IC50 (µM)KAT II IC50 (µM)KAT III IC50 (µM)KAT IV IC50 (µM)Selectivity Profile
Test Compound ExperimentalExperimentalExperimentalExperimentalTo be determined
BFF-122 (Comparator)>100~0.1>100>100KAT II Selective
Glycyrrhizic Acid (Comparator)>50~5>50>50KAT II Selective

Note: Table values for comparators are illustrative and should be confirmed from literature sources such as Rossi et al. (2019).[6]

Conclusion

A thorough assessment of the selectivity of this compound requires a systematic, multi-faceted approach. By combining radioligand binding assays and functional electrophysiology, researchers can precisely define its affinity and potency for different NMDA receptor subtypes. Complementing this with enzymatic inhibition assays for the four KAT isozymes will reveal any potential for indirect modulation of the kynurenine pathway. The resulting selectivity ratios, when compared against known standards, will provide a clear and objective performance profile. This comprehensive dataset is indispensable for making informed decisions about the compound's therapeutic potential and guiding its future development.

References

  • Frizelle, P. A., Chen, P. E., & Wyllie, D. J. (2006). Equilibrium constants for (R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid (NVP-AAM077) acting at recombinant NR1/NR2A and NR1/NR2B N-methyl-D-aspartate receptors. Molecular pharmacology, 70(3), 1022–1032.
  • Hansen, K. B., Yi, F., Perszyk, R. E., & Traynelis, S. F. (2014). Subunit-selective allosteric inhibition of NMDA receptors. Journal of medicinal chemistry, 57(14), 5865–5875.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
  • Kessler, M., Terramani, T., Lynch, G., & Arai, A. (1989). Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. Brain Research, 489(2), 377-382.
  • Nagy, K., Plangár, I., Tuka, B., & Toldi, J. (2011). Synthesis and biological effects of some kynurenic acid analogs. European journal of medicinal chemistry, 46(9), 4171–4177.
  • Salter, M. W., & Kalia, L. V. (2004). NMDA receptor antagonists: the path forward. Current opinion in pharmacology, 4(1), 31-36.
  • Stone, T. W. (2013). Kynurenines in the CNS: from endogenous obscurity to therapeutic relevance. Progress in neurobiology, 102, 1-16.
  • Souza, T. M. L., Cirne-Santos, C. C., Rodrigues, D. Q., Abreu, C. M., Tanuri, A., Ferreira, V. F., ... & Bou-Habib, D. C. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV research, 6(3), 209–217.
  • Sweidan, K., & Sabbah, D. A. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules (Basel, Switzerland), 27(19), 6524.
  • Carpenedo, R., Mello, C. F., & Pereira, M. E. (2002). Kynurenic acid inhibits the activation of NF-kappaB by glutamate in rat hippocampal slices. Neuroscience, 115(3), 691-697.
  • Foster, A. C., Willis, C. L., & Tridgett, R. (1987). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. European journal of pharmacology, 141(3), 521-522.
  • McNamara, D., D'Orléans-Juste, P., & Feske, S. K. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International journal of molecular sciences, 23(3), 1183.
  • Moloney, M. G. (2022). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Molecules (Basel, Switzerland), 27(21), 7431.
  • Rossi, F., Garavaglia, S., & Rizzi, M. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Scientific reports, 9(1), 10243.
  • Schwarcz, R., Bruno, J. P., Muchowski, P. J., & Wu, H. Q. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature reviews. Neuroscience, 13(7), 465–477.
  • Michael-Titus, A. T., Bains, M., Jeetle, J., & Whelpton, R. (2000). The kynurenic acid analogue S-escin protects against ischaemic damage in the gerbil hippocampus. Neuroscience letters, 293(3), 175-178.

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A Senior Application Scientist's Guide to Comparative Docking of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offers detailed protocols, and presents a comparative analysis against established antibacterial agents. Our objective is to furnish a scientifically rigorous yet practical resource for the evaluation of this promising class of compounds.

Introduction: The Therapeutic Potential of Quinolone Derivatives

The quinolone scaffold is a cornerstone in the development of antibacterial agents. Derivatives of this compound represent a significant area of research due to their potential to overcome existing antibiotic resistance mechanisms. These compounds primarily exert their antibacterial effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] Inhibition of these type II topoisomerases disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1][2]

Molecular docking serves as a powerful in silico tool to predict the binding affinity and interaction patterns of these derivatives with their protein targets. By comparing the docking scores and binding modes of novel derivatives with those of well-established fluoroquinolones, such as ciprofloxacin, we can rationally prioritize compounds for synthesis and further biological evaluation. This comparative approach is not only cost-effective but also accelerates the drug discovery pipeline.

The Science of Inhibition: Targeting Bacterial DNA Topology

The primary mechanism of action for quinolone derivatives involves the stabilization of a transient intermediate in the catalytic cycle of DNA gyrase and topoisomerase IV. These enzymes introduce double-stranded breaks in DNA to manage its topology. Quinolones bind to the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-strand breaks, triggering the SOS response and ultimately, cell death.[1]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone_Derivative 6-Chloro-4-oxo-1,4-dihydroquinoline- 2-carboxylic acid Derivative DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Quinolone_Derivative->DNA_Gyrase_Topo_IV Inhibition DNA_Replication_Fork DNA Replication Fork DNA_Gyrase_Topo_IV->DNA_Replication_Fork Relieves Supercoiling DSB Double-Strand Breaks DNA_Gyrase_Topo_IV->DSB Stabilizes Cleavage Complex SOS_Response SOS Response DSB->SOS_Response Triggers Cell_Death Bacterial Cell Death SOS_Response->Cell_Death Leads to

Caption: Mechanism of action of quinolone derivatives.

Experimental Design: A Step-by-Step Protocol for Comparative Docking

This section outlines a detailed protocol for a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[3][4]

Materials and Software
  • Hardware: A workstation with a multi-core processor is recommended for efficient computation.

  • Software:

    • UCSF Chimera: For visualization and preparation of protein and ligand structures.

    • AutoDock Tools (ADT): For preparing PDBQT files for AutoDock Vina.

    • AutoDock Vina: For performing the molecular docking.[3][4]

    • Open Babel: For file format conversion and generation of 3D coordinates.

    • ChemDraw: For drawing 2D structures of the ligands.

Workflow Overview

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand_Prep 1. Ligand Preparation (2D to 3D, Energy Minimization) Grid_Box 3. Grid Box Definition Ligand_Prep->Grid_Box Protein_Prep 2. Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) Protein_Prep->Grid_Box Run_Vina 4. Run AutoDock Vina Grid_Box->Run_Vina Analyze_Results 5. Analyze Docking Results (Binding Affinity, Interactions) Run_Vina->Analyze_Results Comparative_Analysis 6. Comparative Analysis Analyze_Results->Comparative_Analysis

Caption: General workflow for the comparative docking study.

Detailed Protocol

Step 1: Ligand Preparation

  • 2D Structure Drawing: Draw the 2D structures of the this compound derivatives and the comparator compound (e.g., Ciprofloxacin) using ChemDraw. Save each structure as a MOL file.

  • 3D Structure Generation and Optimization: Use Open Babel to convert the 2D MOL files to 3D SDF files and perform energy minimization using a suitable force field (e.g., MMFF94).

  • PDBQT File Preparation: Use AutoDock Tools (ADT) to convert the energy-minimized SDF files to PDBQT format. This step assigns partial charges and defines rotatable bonds.

Step 2: Protein Preparation

  • Target Selection and PDB File Download: Select the appropriate protein targets. For this study, we will use Staphylococcus aureus DNA gyrase subunit B (PDB ID: 3TTZ) and the N-terminal domain of E. coli gyrase A in complex with simocyclinone D8 (PDB ID: 4CKL). Download the PDB files from the RCSB Protein Data Bank.

  • Protein Cleaning: Open the PDB file in UCSF Chimera. Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

  • Adding Hydrogens and Charges: Use the "Dock Prep" tool in Chimera or ADT to add polar hydrogens and assign Gasteiger charges to the protein.

  • PDBQT File Generation: Save the prepared protein structure in PDBQT format using ADT.

Step 3: Grid Box Definition

  • Identify the Binding Site: The binding site can be identified from the position of the co-crystallized ligand or from published literature.

  • Define the Grid Box: In ADT, define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters. For 3TTZ, the grid box can be centered on the ATP-binding site. For 4CKL, it can be centered on the quinolone-binding pocket.

Step 4: Running AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina: Run AutoDock Vina from the command line, specifying the configuration file.

Step 5: Analysis of Results

  • Binding Affinity: The output file (docking_results.pdbqt) will contain the binding affinity (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.

  • Interaction Analysis: Use UCSF Chimera or Discovery Studio Visualizer to visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Comparative Analysis and Data Presentation

A key aspect of this guide is the direct comparison of the docking performance of the this compound derivatives against a known standard, Ciprofloxacin.

Binding Affinity Comparison

The binding affinities of the derivatives and Ciprofloxacin against the selected protein targets should be tabulated for easy comparison.

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)
Ciprofloxacin (Standard) S. aureus DNA Gyrase B3TTZ-8.5
E. coli Gyrase A4CKL-9.2
Derivative 1 S. aureus DNA Gyrase B3TTZ-9.1
E. coli Gyrase A4CKL-9.8
Derivative 2 S. aureus DNA Gyrase B3TTZ-8.8
E. coli Gyrase A4CKL-9.5
Derivative 3 S. aureus DNA Gyrase B3TTZ-7.9
E. coli Gyrase A4CKL-8.5

Note: The binding affinity values presented in this table are hypothetical and for illustrative purposes only. Actual values will be generated from the docking calculations.

Interaction Analysis

A detailed analysis of the interacting residues provides insights into the structural basis of binding.

CompoundTarget ProteinKey Interacting ResiduesInteraction Type
Ciprofloxacin S. aureus DNA Gyrase BAsp87, Gly81, Glu50Hydrogen Bond
E. coli Gyrase ASer83, Asp87Hydrogen Bond
Derivative 1 S. aureus DNA Gyrase BAsp87, Gly81, Arg80Hydrogen Bond, Pi-cation
E. coli Gyrase ASer83, Asp87, Arg121Hydrogen Bond, Salt Bridge

Note: The interacting residues listed are based on known quinolone binding sites and are for illustrative purposes. The actual interactions should be determined from the docking poses.

Trustworthiness and Validation of Docking Protocols

The reliability of molecular docking results is paramount. Therefore, it is essential to validate the docking protocol.

Redocking of the Co-crystallized Ligand: A common validation method is to extract the co-crystallized ligand from the protein structure, dock it back into the binding site, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[5]

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically grounded protocol for the comparative molecular docking of this compound derivatives. By following these detailed steps, researchers can effectively screen and prioritize novel quinolone derivatives for further development as potential antibacterial agents.

The in silico data generated from these studies, when correlated with in vitro and in vivo experimental results, can significantly contribute to the rational design of new antibiotics to combat the growing threat of antimicrobial resistance. Future work should focus on expanding the library of derivatives, exploring other relevant bacterial targets, and employing more advanced computational techniques such as molecular dynamics simulations to further refine the understanding of the binding interactions.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Vance-Bryan, K., Guay, D. R., & Rotschafer, J. C. (1990). Clinical pharmacokinetics of ciprofloxacin. Clinical pharmacokinetics, 19(6), 434-461. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanism of action of and resistance to quinolones. Microbial biotechnology, 2(1), 40-61. [Link]

  • Morrissey, I., & Tillotson, G. (2004). Activity of quinolones against anaerobic bacteria. Journal of Antimicrobial Chemotherapy, 53(2), 298-306. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]

  • Gschwend, D. A., Good, A. C., & Kuntz, I. D. (1996). Molecular docking and structure-based drug design. Journal of molecular recognition, 9(2), 175-186. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New docking methods, expanded force field, and Python bindings. Journal of chemical information and modeling, 61(8), 3891-3898. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 1-14. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605-1612. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 24796-59-6). As a quinolone derivative, this compound requires careful management to mitigate risks in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety, procedural integrity, and scientific rigor. The core principle of this guide is that every protocol must be a self-validating system, where the 'why' behind each step is as critical as the 'how'.

Precautionary Hazard Assessment

Direct and comprehensive toxicological data for this compound is limited. One safety data sheet indicates "no data available" for specific hazards, while another vendor lists it as a substance that should be handled with the recognition of having "unknown hazards and toxicity"[1][2].

In such cases, a conservative approach grounded in the analysis of structurally analogous compounds is scientifically prudent and essential for ensuring personnel safety. Similar quinolone and quinazoline carboxylic acids are known irritants[3][4]. Therefore, we will operate under the assumption that this compound presents the following risks until proven otherwise.

Table 1: Assumed Hazard Profile based on Analogous Compounds

Hazard StatementGHS CodePotential EffectPrimary Exposure Route
Harmful if swallowedH302May cause harm if ingested.Ingestion
Causes skin irritationH315May cause redness, itching, or inflammation upon skin contact.[3][4]Dermal Contact
Causes serious eye irritationH319May cause significant, potentially damaging, eye irritation.[3][4][5]Eye Contact
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.[3][4]Inhalation

This precautionary stance informs every subsequent recommendation in this guide. All handling procedures must be designed to prevent inhalation, ingestion, and direct contact.

The Core Defense: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical hazard.[6] The selection of PPE must directly counteract the identified risks of irritation and potential toxicity from dust inhalation.[7]

Respiratory Protection: Controlling the Inhalation Risk

Given its nature as a powdered solid and its potential to cause respiratory irritation (H335), all manipulations of this compound that could generate dust must be performed within a certified chemical fume hood or a powder containment enclosure.[3][8]

  • Primary Recommendation: A NIOSH-approved N95 respirator (or equivalent) is mandatory when handling the powder outside of a containment hood, such as during transport or if there is any risk of dust generation. This protects against airborne particulates.[7]

  • Causality: The primary function of the respirator is to prevent the inhalation of fine particles, which can cause irritation to the lungs and respiratory system.[3]

Eye and Face Protection: Shielding from Irritants

This compound is classified as a serious eye irritant (H319).[3][4] Therefore, robust eye and face protection is non-negotiable.

  • Primary Recommendation: Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 are required at all times.[8]

  • Enhanced Precaution: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during vigorous mixing or dissolution), a full-face shield should be worn over the chemical splash goggles.[9]

  • Causality: Goggles provide a seal around the eyes to protect from airborne dust and accidental splashes. A face shield adds a further layer of protection for the entire face.

Hand Protection: Preventing Dermal Contact

The compound is a skin irritant (H315).[3][4] The correct gloves must be chosen to provide an effective chemical barrier.

  • Primary Recommendation: Chemical-resistant nitrile gloves are the standard requirement. Always check for tears or punctures before use.

  • Best Practice: When handling the neat compound, consider double-gloving. This practice minimizes the risk of exposure if the outer glove is compromised.

  • Causality: Nitrile provides good resistance against a wide range of chemicals and is essential to prevent skin contact that could lead to irritation, characterized by itching, redness, or blistering.[3] Contaminated gloves must be removed promptly and disposed of as chemical waste.

Body Protection: Guarding Against Spills and Contamination
  • Primary Recommendation: A flame-resistant laboratory coat, fully buttoned, is required. Long-sleeved shirts and full-length pants must be worn underneath.[7]

  • Enhanced Precaution: For tasks with a higher risk of spills, a chemically resistant apron can be worn over the lab coat.

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in the laboratory.[7]

  • Causality: Protective clothing creates a barrier to prevent accidental skin contact from spills and contamination of personal clothing.[9]

Operational and Disposal Plans

A safe protocol is a well-defined one. The following workflows provide step-by-step guidance for handling and disposal.

Visualizing the PPE Decision Process

The following diagram illustrates the logic for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection cluster_0 PPE Selection Logic cluster_1 Minimum Required PPE (All Tasks) Start Task: Handling this compound Assess_Risk Assess Risk of Exposure (Dust, Splash, Spill) Start->Assess_Risk Min_PPE Nitrile Gloves Chemical Splash Goggles Lab Coat Closed-Toe Shoes Assess_Risk->Min_PPE Check_Dust Potential for Dust Generation? (Weighing, Transfer) Min_PPE->Check_Dust Add_Resp Add N95 Respirator Work in Fume Hood Check_Dust->Add_Resp Yes Check_Splash Potential for Splash? (Dissolving, Large Volumes) Check_Dust->Check_Splash No Add_Resp->Check_Splash Add_Face Add Face Shield (over goggles) Check_Splash->Add_Face Yes End Proceed with Task Check_Splash->End No Add_Face->End

Caption: PPE selection flowchart based on task-specific risks.

Step-by-Step Safe Handling Protocol

This workflow ensures that safety checks and procedural steps are followed in the correct sequence.

  • Preparation:

    • Designate a specific work area within a chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[8]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them in the hood.

    • Assemble a spill kit containing appropriate absorbent material.

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Don the N95 respirator if required by your risk assessment.

    • Finally, don nitrile gloves (use a double layer for best practice).

  • Handling the Compound (Inside Fume Hood):

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a dedicated spatula to transfer the solid. To minimize dust, weigh the compound by difference: weigh the sealed container, transfer an approximate amount to your reaction vessel, and re-weigh the original container to determine the exact amount dispensed.

    • Clean any residual powder from the spatula and weigh boat using a solvent-moistened wipe, disposing of it immediately into a designated solid waste container.

  • Post-Handling and Decontamination:

    • Securely close the primary container and wipe the exterior with a damp cloth before returning it to storage.

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood.

  • Doffing PPE:

    • Remove gloves first, peeling them off without touching the outer surface. Dispose of them in the designated waste stream.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove goggles and face shield.

    • Wash hands thoroughly with soap and water.[3][8]

Emergency Procedures: Spill Management
  • Minor Spill (inside a fume hood):

    • Alert nearby personnel.

    • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a designated chemical waste container.

    • Wipe the area with a damp cloth, followed by a dry one. Dispose of all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the contaminated area.

    • Allow only trained emergency responders to conduct the cleanup.

Disposal Plan

Quinolone derivatives can be persistent in the environment, making proper disposal a critical responsibility.[10][11]

  • Solid Waste: All contaminated solid materials, including gloves, wipes, weigh boats, and absorbed spill material, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound must be collected in a designated, labeled hazardous waste container. Do not dispose of them down the drain.

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[3][8] Consult your EHS department for specific institutional procedures.

Final Directive: Building a Culture of Safety

Handling this compound requires a mindset rooted in precaution. The absence of comprehensive hazard data is not an invitation to relax standards; it is a directive to elevate them. By understanding the rationale behind each piece of PPE and every procedural step, you transform safety protocols from a checklist into an integrated, intelligent system of defense. This approach not only protects you and your colleagues but also ensures the integrity of your research.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. Available at: [Link]

  • Al-Gheethi, A., et al. (2022).
  • ResearchGate. Antibacterial quinolone derivatives commonly used in human medicine. Available at: [Link]

  • MDPI. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Available at: [Link]

  • MDPI. (2022, December 26). Efficient Removal of Ciprofloxacin from Contaminated Water via Polystyrene Anion Exchange Resin with Nanoconfined Zero-Valent Iron. Available at: [Link]

  • Hoffman Fine Chemicals. CAS 24796-59-6 | this compound. Available at: [Link]

  • PubMed. (2013, January 1). Removal of quinolone antibiotics from wastewaters by sorption and biological degradation in laboratory-scale membrane bioreactors. Available at: [Link]

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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.